Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Description
The exact mass of the compound Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;2-(5-methyl-1,3-oxazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3.K/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGMGOMYTAMCIM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059941-95-4 | |
| Record name | potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, a functionalized oxazole derivative. We will elucidate the causal reasoning behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible pathway to this and structurally related compounds.
Strategic Approach: Retrosynthetic Analysis
Before embarking on the synthesis, a logical disconnection approach is employed to identify a plausible and efficient synthetic route from readily available starting materials. The target potassium salt is logically derived from its corresponding carboxylic acid via a simple acid-base reaction or saponification. The core of the challenge lies in the construction of the 2,5-disubstituted oxazole ring. A reliable method for this is the cyclization of an appropriate precursor, such as an ester derived from an α-amino ketone.
Caption: Retrosynthetic analysis of the target potassium salt.
Synthesis Pathway and Mechanistic Insights
The chosen forward synthesis involves two primary stages: the construction of the oxazole ring to form an ester intermediate, followed by its saponification to yield the final potassium salt.
Part I: Synthesis of Ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate
The formation of the 2,5-disubstituted oxazole ring is the key chemical transformation. We will utilize a well-established cyclization methodology. While several methods exist for oxazole synthesis, such as the Robinson-Gabriel synthesis or the van Leusen reaction, a highly efficient approach involves the reaction of an α-amino ketone with an acylating agent followed by cyclodehydration.[1][2]
The reaction proceeds via initial acylation of the amine, followed by an intramolecular nucleophilic attack of the enol or enolate onto the newly formed amide carbonyl. A subsequent dehydration step, often acid-catalyzed, yields the aromatic oxazole ring. The choice of an ethyl ester of the acylating agent provides a convenient handle for the final saponification step.
Part II: Saponification to Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
This is a standard ester hydrolysis reaction. The use of potassium hydroxide (KOH) in an aqueous or alcoholic solvent system ensures the direct formation of the desired potassium salt.[3] The reaction is typically irreversible and proceeds to completion with gentle heating. The mechanism involves the nucleophilic attack of the hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to yield the carboxylate anion and ethanol.
Caption: Forward synthesis workflow for the target compound.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Synthesis of Ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl 3-amino-4-oxopentanoate hydrochloride (10.0 g, 55.1 mmol) and dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C in an ice bath.
-
Amine Deprotonation: Slowly add pyridine (13.1 mL, 165.3 mmol, 3.0 equiv.) to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C. The rationale for using pyridine is twofold: it acts as a base to deprotonate the amine hydrochloride and also serves to neutralize the HCl generated in the subsequent acylation step.
-
Acylation: Dissolve ethyl oxalyl chloride (7.4 mL, 66.1 mmol, 1.2 equiv.) in DCM (20 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated intermediate.
-
Cyclodehydration: Transfer the crude intermediate to a 250 mL round-bottom flask. Add toluene (100 mL) and 2-3 drops of concentrated sulfuric acid. The acid serves as a catalyst for the dehydration and ring closure.
-
Reaction and Purification: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. Cool the mixture to room temperature, wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester product.
Protocol 2: Saponification to Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate (5.0 g, 27.3 mmol) in ethanol (30 mL).
-
Hydrolysis: Prepare a solution of potassium hydroxide (1.68 g, 30.0 mmol, 1.1 equiv.) in water (10 mL) and add it to the flask. Heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC until the starting ester spot has disappeared.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. The potassium salt product should precipitate. Collect the solid by vacuum filtration.
-
Recrystallization: Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities. For higher purity, the product can be recrystallized from a minimal amount of hot ethanol or an ethanol/water mixture.
-
Drying: Dry the purified white crystalline solid in a vacuum oven at 50-60 °C overnight to yield the final product, Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
Comprehensive Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques provide a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the molecular structure. Spectra should be recorded for both the final product and the key ester intermediate.
-
¹H NMR (400 MHz, D₂O) of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate:
-
δ ~3.85 (s, 2H): A singlet corresponding to the methylene protons (-CH₂-) adjacent to the carboxylate group.
-
δ ~2.40 (s, 3H): A singlet for the methyl protons (-CH₃) attached to the oxazole ring at the C5 position.
-
δ ~7.10 (s, 1H): A singlet for the proton at the C4 position of the oxazole ring. The exact chemical shift can vary based on solvent and concentration.
-
-
¹³C NMR (100 MHz, D₂O) of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate:
-
δ ~175.0: Carboxylate carbon (-COO⁻K⁺).
-
δ ~162.0: C2 carbon of the oxazole ring.
-
δ ~150.0: C5 carbon of the oxazole ring.
-
δ ~125.0: C4 carbon of the oxazole ring.
-
δ ~35.0: Methylene carbon (-CH₂-).
-
δ ~11.0: Methyl carbon (-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[4][5]
-
Key Absorptions (KBr Pellet, cm⁻¹):
-
~1610 cm⁻¹ (strong, sharp): Asymmetric stretching vibration of the carboxylate (COO⁻) group. This is a hallmark of the salt formation and confirms the hydrolysis of the ester.
-
~1570 cm⁻¹ and ~1450 cm⁻¹: Characteristic C=N and C=C stretching vibrations of the oxazole ring.[4]
-
Absence of ~1735 cm⁻¹ band: The disappearance of the strong ester carbonyl (C=O) peak from the starting material provides critical evidence for the completion of the saponification reaction.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For the potassium salt, it is often better to analyze the corresponding free acid.
-
Electrospray Ionization (ESI-MS) of the free acid:
-
[M-H]⁻: Expected at m/z corresponding to (C₆H₇NO₃ - H)⁻ = 140.04.
-
[M+H]⁺: Expected at m/z corresponding to (C₆H₇NO₃ + H)⁺ = 142.05.
-
Data Summary
| Analysis | Parameter | Expected Value / Observation | Rationale |
| ¹H NMR | Chemical Shift (δ, ppm) | ~3.85 (s, 2H), ~2.40 (s, 3H), ~7.10 (s, 1H) | Confirms the -CH₂-, -CH₃, and oxazole C4-H protons. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~175.0, ~162.0, ~150.0, ~125.0, ~35.0, ~11.0 | Identifies all unique carbon environments in the molecule. |
| IR | Wavenumber (cm⁻¹) | Strong peak at ~1610 cm⁻¹ | Confirms the presence of the carboxylate salt. |
| IR | Wavenumber (cm⁻¹) | Absence of peak at ~1735 cm⁻¹ | Confirms complete hydrolysis of the ester precursor. |
| MS (ESI-) | m/z (free acid) | 140.04 | Corresponds to the deprotonated molecular ion [M-H]⁻. |
| Physical | Appearance | White crystalline solid | Expected for a purified organic salt. |
| Physical | Melting Point | >200 °C (decomposes) | Typical for ionic salts. |
References
-
Roy, T. K., Chatterjee, K., Khatri, J., & Havenith, M. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics. Available at: [Link]
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ResearchGate. (n.d.). Calculated IR spectra of most stable oxazole-D2O and oxazole-(D2O)2 structures. ResearchGate. Available at: [Link]
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NIST. (n.d.). Oxazole. NIST WebBook. Available at: [Link]
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Al-Soud, Y. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Available at: [Link]
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Chavan, L. N., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. NIH National Library of Medicine. Available at: [Link]
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JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]
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Neha, K., et al. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
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IOSR Journal. (2020). Reaction of oxazolones with 5, 5'-methylenebis(2-aminopyridine). IOSR Journal of Applied Chemistry. Available at: [Link]
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PubChem. (n.d.). 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid. PubChem. Available at: [Link]
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Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia. Available at: [Link]
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Fisher Scientific. (n.d.). 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]
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ResearchGate. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. ResearchGate. Available at: [Link]
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PubMed. (n.d.). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed. Available at: [Link]
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MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]
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Wang, X., et al. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. NIH National Library of Medicine. Available at: [Link]
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Di Loreto, H. E., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere. Available at: [Link]
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MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]
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NIH National Library of Medicine. (n.d.). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. NIH National Library of Medicine. Available at: [Link]
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MDPI. (n.d.). Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of. ResearchGate. Available at: [Link]
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American Chemical Society. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. Organic Letters. Available at: [Link]
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NIH National Library of Medicine. (n.d.). Crystal structure of (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][4][6]thiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. NIH National Library of Medicine. Available at: [Link]
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"physicochemical properties of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate"
An In-depth Technical Guide to the Physicochemical Properties of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Introduction
The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a potassium salt of a carboxylic acid derivative featuring this important moiety. As with any potential active pharmaceutical ingredient (API), a comprehensive understanding of its physicochemical properties is a non-negotiable prerequisite for successful drug development. These properties govern everything from bioavailability and stability to processability and the ultimate performance of the final dosage form.[2][3]
This guide provides a holistic framework for the systematic physicochemical characterization of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will proceed from foundational identity confirmation to the critical assessment of solubility, stability, and moisture sensitivity, equipping the reader with the necessary tools to fully evaluate this compound's potential.
Part 1: Identity and Structural Confirmation
Before any meaningful physicochemical evaluation can begin, the identity and purity of the compound must be unequivocally confirmed. This serves as the foundational validation for all subsequent data.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate | [1] |
| CAS Number | 2059941-95-4 | [1][4] |
| Molecular Formula | C₆H₆KNO₃ | [1] |
| Molecular Weight | 179.22 g/mol |[1] |
Experimental Workflow: Structural Elucidation
A multi-technique spectroscopic approach is essential for unambiguous structure confirmation.
Caption: Workflow for identity and purity confirmation.
Protocol 1: Spectroscopic Characterization
Causality & Rationale:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for mapping the carbon-hydrogen framework of a molecule. ¹H NMR will confirm the presence and connectivity of the methyl and methylene protons, while ¹³C NMR will verify the carbon count and chemical environments, including the carboxylate and oxazole ring carbons.[5][6]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) is a soft ionization technique ideal for salts. In negative ion mode, it will detect the [M-K]⁻ ion of the acetate moiety, confirming the mass of the organic portion. High-resolution MS (HRMS) can provide an exact mass to further validate the elemental composition.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies key functional groups. For this molecule, we expect to see a strong absorbance band for the carboxylate (COO⁻) group, typically around 1610-1550 cm⁻¹, and characteristic C=N and C-O stretching vibrations from the oxazole ring.[3]
Step-by-Step Methodology:
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
MS: Prepare a dilute solution (~10 µg/mL) in a methanol/water (1:1) mixture.
-
FTIR: Analyze the neat solid powder using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Infuse the MS sample into an ESI-MS system and acquire spectra in both positive and negative ion modes.
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Correlate the observed chemical shifts, integration values, and coupling patterns in the NMR spectra with the expected molecular structure.
-
Identify the molecular ion peak in the mass spectrum and compare it to the calculated molecular weight.
-
Assign the major absorption bands in the FTIR spectrum to their corresponding functional groups.
-
Part 2: Core Physicochemical Properties
The following sections detail the experimental determination of properties critical to drug development.
A. Aqueous Solubility
Importance: Solubility is a primary determinant of a drug's dissolution rate and, consequently, its bioavailability.[7] For a salt form, understanding its solubility across a physiologically relevant pH range is crucial.
Protocol 2: Equilibrium Shake-Flask Solubility
Causality & Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a definitive solubility value under specific conditions.[8]
Step-by-Step Methodology:
-
Add an excess amount of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate to a series of vials containing purified water and buffered solutions (e.g., pH 1.2, 4.5, and 6.8).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[9][10]
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a suitable low-binding filter (e.g., 0.22 µm PVDF).
-
Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Express the solubility in mg/mL or µg/mL.
B. pKa of the Parent Acid
Importance: The pKa is the pH at which the parent acid, 2-(5-methyl-1,3-oxazol-2-yl)acetic acid, is 50% ionized. This value dictates the compound's charge state at different pH values, which profoundly impacts its solubility, absorption, and distribution.[5]
Protocol 3: Potentiometric Titration for pKa Determination
Causality & Rationale: Potentiometric titration is a highly precise and standard method for pKa measurement.[11] It involves monitoring the pH of a solution of the weak acid as a strong base is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve, where the pH equals the pKa at the half-equivalence point.[5][12]
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Accurately weigh and dissolve a known amount of the parent acid, 2-(5-methyl-1,3-oxazol-2-yl)acetic acid, in a jacketed beaker containing degassed, purified water.
-
Place a calibrated pH electrode and a magnetic stirrer into the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using an automated titrator.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added.
C. Thermal Properties (Melting Point & Decomposition)
Importance: Thermal analysis provides crucial information about the material's solid-state stability, polymorphism, and processing limits.[2] The melting point is a key indicator of purity and lattice energy, while the decomposition temperature defines the upper limit for safe handling and processing, such as during drying or milling.[7][13]
Protocol 4: Thermal Analysis by DSC and TGA
Causality & Rationale:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It precisely detects thermal events like melting (endotherm) and crystallization (exotherm).[13][14]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of residual solvents or water.[14]
Step-by-Step Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Place the sample pan into the respective instrument furnace.
-
Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a relevant temperature range (e.g., 25°C to 350°C).
-
For DSC: Identify the sharp endothermic peak corresponding to the melting point. The onset temperature of this peak is typically reported as the melting point.
-
For TGA: Identify the temperature at which a significant loss of mass begins, indicating thermal decomposition.
D. Hygroscopicity
Importance: Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[][16] For an API, excessive moisture uptake can lead to physical changes (deliquescence, caking), chemical degradation (hydrolysis), and altered dissolution performance, making this a critical stability parameter.[17][18]
Protocol 5: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
Causality & Rationale: DVS is an automated gravimetric technique that measures how the mass of a sample changes as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature. It provides a precise and comprehensive profile of a material's interaction with water vapor, allowing for classification of its hygroscopic nature.[19]
Step-by-Step Methodology:
-
Place a small amount of the sample (5-15 mg) onto the DVS instrument's microbalance.[18]
-
Dry the sample in the instrument by exposing it to 0% RH until a stable mass is achieved.
-
Execute a pre-programmed sorption-desorption cycle. A typical cycle involves increasing the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decreasing it back to 0% RH.
-
At each RH step, the instrument holds the humidity constant until the sample mass reaches equilibrium ( dm/dt ≤ 0.002% per minute).
-
Plot the change in mass (%) versus the target RH to generate a moisture sorption-desorption isotherm.
-
Classify the material's hygroscopicity based on the percentage of water uptake at a defined RH (e.g., 80% RH) according to pharmacopeial standards.[19]
Summary of Physicochemical Properties
The data generated from the described protocols should be consolidated for a clear, at-a-glance overview of the compound's characteristics.
Table 2: Summary of Key Physicochemical Properties of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
| Property | Method | Expected/Typical Result | Significance in Drug Development |
|---|---|---|---|
| Aqueous Solubility | Shake-Flask (HPLC-UV) | Data in mg/mL at pH 1.2, 4.5, 6.8 | Determines dissolution rate and potential for oral absorption. |
| pKa (Parent Acid) | Potentiometric Titration | ~3.5 - 4.5 (Typical for carboxylic acids) | Governs pH-dependent solubility and absorption profile.[20] |
| Melting Point (Tₘ) | DSC (10°C/min) | Sharp endotherm > 150°C | Indicator of purity, lattice stability, and solid form.[7] |
| Decomposition (Tₔ) | TGA (10°C/min) | Onset of mass loss | Defines upper-temperature limit for processing and storage. |
| Hygroscopicity | DVS | Sorption isotherm and % mass change | Critical for determining handling, packaging, and storage requirements to ensure stability.[][17] |
Conclusion
The comprehensive physicochemical characterization of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, as outlined in this guide, is an indispensable phase of its pre-formulation development. The data derived from these analyses—spanning identity, solubility, pKa, thermal stability, and hygroscopicity—form the scientific bedrock upon which all future formulation strategies are built. A thorough understanding of these parameters allows for the rational selection of excipients, the design of a stable and bioavailable dosage form, and the establishment of appropriate manufacturing processes and storage conditions. This systematic approach mitigates risks, saves resources, and ultimately accelerates the journey of a promising molecule from the laboratory to the clinic.
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Spectroscopic and Analytical Characterization of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (CAS No. 2059941-95-4): A Technical Guide
Foreword
For researchers and professionals in drug development, the precise and comprehensive characterization of chemical entities is paramount. This guide provides an in-depth technical overview of the spectroscopic and analytical methodologies for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (CAS No. 2059941-95-4), a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific salt, this document, grounded in established scientific principles and data from closely related analogues, serves as a robust predictive guide for its synthesis, purification, and characterization. We will explore the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind experimental choices and data interpretation.
Compound Profile and Synthesis
Chemical Identity:
-
Systematic Name: Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
-
CAS Number: 2059941-95-4
-
Molecular Formula: C₆H₆KNO₃
-
Molecular Weight: 179.22 g/mol
-
Chemical Structure:
Rationale for Synthetic Approach: Saponification
The synthesis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is most efficiently achieved through the saponification of its corresponding methyl or ethyl ester. This method is widely employed for the preparation of carboxylate salts from their esters due to its high yield and straightforward procedure. The reaction involves the nucleophilic attack of a hydroxide ion (from a base like potassium hydroxide) on the carbonyl carbon of the ester, leading to the formation of the carboxylate salt and the corresponding alcohol as a byproduct.
Experimental Protocol: Synthesis and Purification
This protocol is adapted from established procedures for the synthesis of similar potassium azaaryl acetates.
Materials:
-
Methyl 2-(5-methyl-1,3-oxazol-2-yl)acetate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Diethyl ether ((Et)₂O)
-
Deionized water
Procedure:
-
Dissolution: Dissolve methyl 2-(5-methyl-1,3-oxazol-2-yl)acetate (1 equivalent) in methanol (approximately 10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: In a separate flask, prepare a solution of potassium hydroxide (1.05 equivalents) in methanol. Add the KOH solution dropwise to the stirring ester solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting ester spot.
-
Solvent Removal: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation and Washing: To the resulting residue, add diethyl ether to precipitate the potassium salt. Stir the suspension for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration, washing with copious amounts of diethyl ether to remove any unreacted starting material and the methanol byproduct.
-
Drying: Dry the isolated white solid under high vacuum to yield Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
Spectroscopic Characterization: Predicted Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, ¹H and ¹³C NMR spectra will provide definitive information about its molecular framework. The spectra should be acquired in a deuterated solvent such as D₂O or DMSO-d₆.
2.1.1. Predicted ¹H NMR Spectrum (400 MHz, D₂O)
The expected ¹H NMR spectrum will exhibit three distinct signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.8 - 7.0 | Singlet | 1H | H4 (oxazole ring) | The proton on the C4 of the oxazole ring is expected to appear as a singlet in this region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. |
| ~3.7 - 3.9 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the carboxylate group and the oxazole ring are expected to appear as a singlet. The electron-withdrawing effects of both neighboring groups will shift this signal downfield. |
| ~2.3 - 2.5 | Singlet | 3H | -CH₃ | The methyl protons attached to the C5 of the oxazole ring will appear as a singlet. This signal is expected to be the most upfield due to the electron-donating nature of the methyl group. |
2.1.2. Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals corresponding to the six carbon atoms in the molecule:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 - 180 | -COO⁻ (carboxylate) | The carboxylate carbon is the most deshielded carbon and will appear at the lowest field. |
| ~160 - 165 | C2 (oxazole ring) | The C2 carbon of the oxazole ring, being attached to both nitrogen and oxygen, is significantly deshielded. |
| ~150 - 155 | C5 (oxazole ring) | The C5 carbon, attached to the methyl group and the ring oxygen, will appear in this region. |
| ~125 - 130 | C4 (oxazole ring) | The C4 carbon, bonded to a proton, will be found in the aromatic region of the spectrum. |
| ~40 - 45 | -CH₂- | The methylene carbon will appear in the aliphatic region, shifted downfield due to the adjacent electron-withdrawing groups. |
| ~10 - 15 | -CH₃ | The methyl carbon will be the most shielded carbon, appearing at the highest field. |
Workflow for NMR Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The analysis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is expected to reveal characteristic absorption bands for the carboxylate and the oxazole ring.
Predicted IR Absorption Bands (KBr Pellet or ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1610 - 1550 | Strong | Asymmetric stretching of -COO⁻ | The strong absorption in this region is a hallmark of the carboxylate anion.[1][2] The delocalization of the negative charge over the two oxygen atoms results in a bond order between a single and a double bond, leading to this characteristic absorption.[2] |
| ~1420 - 1380 | Strong | Symmetric stretching of -COO⁻ | This is the second characteristic strong absorption for the carboxylate group.[1][2] The separation between the asymmetric and symmetric stretching frequencies can provide information about the coordination of the carboxylate with the metal ion. |
| ~1650 - 1600 | Medium | C=N stretching of the oxazole ring | The carbon-nitrogen double bond in the oxazole ring will show a stretching vibration in this region. |
| ~1150 - 1050 | Medium | C-O-C stretching of the oxazole ring | The stretching vibration of the carbon-oxygen-carbon single bonds within the oxazole ring is expected in this range. |
| ~3000 - 2850 | Weak | C-H stretching of -CH₂- and -CH₃ | The aliphatic C-H stretching vibrations are typically of weak to medium intensity. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For an ionic compound like Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, electrospray ionization (ESI) is the preferred method.[3][4]
Expected ESI-MS Data:
-
Positive Ion Mode ([M+H]⁺): While the compound is a potassium salt, in the presence of an acidic mobile phase, the protonated molecule of the corresponding carboxylic acid might be observed.
-
Predicted m/z: 142.05 (C₆H₈NO₃⁺)
-
-
Negative Ion Mode ([M-K]⁻): This mode is expected to be more informative for the direct observation of the carboxylate anion.
-
Predicted m/z: 140.04 (C₆H₆NO₃⁻)
-
-
Adducts: It is also possible to observe adducts with the potassium ion, such as [M-K+2K]⁺ or [M]K⁺.
Experimental Considerations for MS: Direct analysis of organic salts by some mass spectrometry techniques can be challenging due to their low volatility.[5][6][7] ESI-MS is well-suited for this type of analysis as it ionizes molecules directly from solution.[3][4]
Logical Flow for Mass Spectrometry Analysis:
Caption: Logical flow for the mass spectrometric analysis of the target compound.
Conclusion and Best Practices
This technical guide provides a comprehensive predictive framework for the synthesis and spectroscopic characterization of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (CAS No. 2059941-95-4). The outlined protocols and expected spectral data are based on established chemical principles and data from analogous structures, ensuring a high degree of scientific integrity. For definitive characterization, it is imperative that the synthesized compound be analyzed using the described spectroscopic techniques, and the obtained data be compared against these predictions. This self-validating approach ensures the unambiguous identification and purity assessment of the target molecule, a critical step in any research and development endeavor.
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Elucidating the Mechanism of Action of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate: A Proposed Investigative Framework
An In-depth Technical Guide
Abstract
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a specific derivative of this class; however, its mechanism of action has not been characterized in publicly available scientific literature. This technical guide presents a structured, hypothesis-driven framework for the comprehensive investigation of its biological activity and elucidation of its molecular mechanism of action. We provide detailed experimental protocols, from initial broad-spectrum screening to targeted mechanistic studies, designed to be self-validating and grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel oxazole derivatives.
Introduction: The Oxazole Scaffold and the Subject Compound
The Privileged 1,3-Oxazole Moiety
The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom.[3] This structure is considered a "privileged scaffold" in drug discovery because its unique electronic and steric properties allow it to interact with a diverse range of biological targets, such as enzymes and receptors, through various non-covalent interactions.[2][4] The substitution pattern on the oxazole ring plays a critical role in defining the specific biological activity of its derivatives, which span therapeutic areas such as oncology, infectious diseases, and inflammatory disorders.[1][5] Marketed drugs, such as the COX-2 inhibitor Oxaprozin, underscore the therapeutic value of this chemical class.[6]
Profile: Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
The compound of interest, Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, is a potassium salt of a carboxylic acid derivative featuring a 5-methyl substituted oxazole ring. The presence of the acetate group confers aqueous solubility, which is advantageous for biological testing. While its specific biological profile is unknown, the structural motifs suggest several plausible avenues for investigation.
Compound Structure:
-
Core: 1,3-Oxazole
-
Substituents:
-
C2-position: Acetate group (as a potassium salt)
-
C5-position: Methyl group
-
-
CAS Number: Not definitively assigned in public databases. A related compound, Potassium 2-(5-methyloxazol-2-yl)acetate, has the CAS number 2059941-95-4.[7]
Given the lack of direct mechanistic data, a logical, tiered approach is required to systematically uncover its biological function.
A Multi-Hypothesis Investigative Strategy
Based on the extensive literature on oxazole derivatives, we propose a screening cascade to test three primary, plausible mechanisms of action. This strategy is designed to efficiently identify a lead biological activity for subsequent in-depth characterization.
Figure 2: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypothesis 3: Investigation of Anticancer Activity via Kinase Inhibition
Rationale: Many heterocyclic compounds function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell proliferation and survival and are often dysregulated in cancer. [8][9]
Experimental Protocol: Kinase Inhibitor Profiling
This protocol outlines a high-throughput screen against a panel of human kinases to identify potential targets.
Materials:
-
Kinase Panel (e.g., a commercial panel of >100 purified human kinases)
-
Specific peptide substrates for each kinase
-
³³P-ATP (radiolabeled ATP)
-
Test Compound at a fixed concentration (e.g., 10 µM)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Filter plates and scintillation counter
Methodology:
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific peptide substrate, and either the test compound, vehicle control, or positive control in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a mixture of MgCl₂ and ³³P-ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate. Wash away the unincorporated ³³P-ATP.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the vehicle control for each kinase.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Data Presentation and Next Steps
Results are typically presented as a percentage of remaining kinase activity. Significant inhibition (>50-70%) of specific kinases warrants follow-up dose-response studies to determine the IC₅₀ and further investigation into the downstream signaling pathway.
| Kinase Target | Family | % Inhibition at 10 µM |
| EGFR | Tyrosine Kinase | 8% |
| VEGFR2 | Tyrosine Kinase | 88% |
| CDK2/CycA | Ser/Thr Kinase | 15% |
| Aurora A | Ser/Thr Kinase | 92% |
| Table 2: Hypothetical kinase profiling data identifying VEGFR2 and Aurora A as primary targets for follow-up studies. |
Conclusion and Future Directions
This guide outlines a systematic, multi-pronged strategy to de-orphan Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. By employing a tiered screening and validation approach, researchers can efficiently identify and characterize its primary biological activity and molecular mechanism. Positive findings in any of the proposed hypotheses would trigger a cascade of further investigations, including cell-based pathway analysis, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize the scaffold for potential therapeutic development. The oxazole core remains a fertile ground for discovery, and a rigorous investigative framework is paramount to unlocking its full potential.
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An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(5-Methyl-1,3-oxazol-2-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on a specific, yet promising, class of these compounds: 2-(5-methyl-1,3-oxazol-2-yl)acetic acid derivatives . While direct extensive research on this particular family is emerging, this document serves as a comprehensive resource by consolidating synthetic strategies, proposing potential biological activities based on structurally related analogs, and providing detailed in vitro protocols to facilitate further investigation. We will delve into the rationale behind exploring their antimicrobial, anti-inflammatory, and anticancer potential, offering a roadmap for researchers to synthesize and evaluate these novel chemical entities.
The Oxazole Scaffold: A Versatile Pharmacophore
The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the development of therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a variety of clinically used drugs.[1] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activities, which span antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1]
The 2-(5-methyl-1,3-oxazol-2-yl)acetic acid core provides a strategic framework for derivatization. The acetic acid moiety offers a handle for the synthesis of esters and amides, allowing for the modulation of physicochemical properties such as lipophilicity and solubility, which are critical for pharmacokinetic profiles. The 5-methyl group can influence the steric and electronic environment of the ring, potentially enhancing binding to biological targets.
Synthesis of 2-(5-Methyl-1,3-oxazol-2-yl)acetic Acid Derivatives
The synthesis of the core scaffold and its derivatives can be approached through established methods for oxazole formation, most notably the Robinson-Gabriel synthesis and its modifications.[2][3] This classic method involves the cyclodehydration of α-acylamino ketones.
A plausible synthetic route to the target 2-(5-methyl-1,3-oxazol-2-yl)acetic acid and its subsequent derivatives is outlined below. The initial step involves the Dakin-West reaction to form the key α-acylamino ketone intermediate.
Experimental Protocol: Robinson-Gabriel Synthesis (One-Pot Modification)
This protocol describes a one-pot synthesis of a 2,5-disubstituted oxazole core, which can be adapted for the synthesis of the target scaffold.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carboxylic acid (1.0 mmol), the α-amino ketone hydrochloride (1.0 mmol), and polyphosphoric acid (PPA) (5 g).
-
Heating: Heat the reaction mixture to 160-180 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to approximately 100 °C and pour it into 50 mL of ice-water with vigorous stirring.
-
Isolation: Collect the resulting precipitate by filtration. Wash the solid with water, followed by a 5% sodium bicarbonate solution until the filtrate is neutral.
-
Purification: Wash the solid again with water and dry. The crude product can be purified by recrystallization or column chromatography to yield the 2,5-disubstituted oxazole.[4]
Potential In Vitro Biological Activities and Evaluation Protocols
Based on the extensive literature on oxazole derivatives, the 2-(5-methyl-1,3-oxazol-2-yl)acetic acid scaffold is a promising candidate for exhibiting antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
The increasing prevalence of multidrug-resistant microbial infections necessitates the development of new antimicrobial agents.[5] Oxazole derivatives have been reported to possess significant antibacterial and antifungal properties.[1] The mechanism of action can vary, but some derivatives are known to interfere with essential cellular processes in microorganisms.
Structurally related oxazole and thiazole-containing amino acids and peptides have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The derivatization of the acetic acid moiety into various amides and esters can modulate the lipophilicity and cellular uptake of the compounds, potentially enhancing their antimicrobial efficacy.
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[7][8][9]
-
Preparation of Test Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with Mueller-Hinton Broth (MHB) to twice the highest desired test concentration.
-
Preparation of Microtiter Plate: Dispense 100 µL of MHB into all wells of a 96-well microtiter plate. Add 100 µL of the 2x concentrated compound solution to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as a growth control (no compound), and column 12 as a sterility control (no bacteria).[7]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).[9]
| Compound (Analog) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| Analog A | 125 | >500 | [10] |
| Analog B | 14 | 28.1 | [8] |
| Analog C | 62.5 | 62.5 | [5] |
| Ampicillin | <8 | <8 | |
| Ciprofloxacin | <1 | <0.5 | |
| This table presents illustrative MIC data for structurally related oxazole derivatives to provide a comparative context. |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that primarily target cyclooxygenase (COX) enzymes.[11] Several oxazole-containing compounds, such as oxaprozin, are known COX inhibitors.[1]
The diaryl heterocycle motif is a common feature in selective COX-2 inhibitors.[12] The 2-(5-methyl-1,3-oxazol-2-yl)acetic acid scaffold allows for the introduction of various aryl groups through amide or ester linkages, mimicking the structure of known COX inhibitors. Therefore, these derivatives are promising candidates for selective COX-2 inhibition, which is associated with anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[13]
This assay measures the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.[10][13][14]
-
Reagent Preparation: Prepare assay buffer, heme, and stock solutions of the test compounds and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO. Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer.[10]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[14]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorometric detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
| Compound (Analog) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Analog D | 10.61 | 0.067 | 158.4 | [13] |
| Analog E | 60.9% inhibition at 10 µM | 88% inhibition at 10 µM | - | [15] |
| Celecoxib | >100 | 0.05 | >2000 | |
| Ibuprofen | 5 | 15 | 0.33 | |
| This table presents illustrative COX inhibition data for structurally related compounds to provide a comparative context. |
Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry. Oxazole derivatives have been identified as a promising class of compounds with cytotoxic activity against various cancer cell lines.[16][17]
The mechanism of anticancer action for oxazole derivatives can be diverse, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[18] The 2-arylbenzoxazole scaffold, which shares structural similarities with the target compounds, has shown potent cytotoxic activity.[17] The presence of the acetic acid moiety has been suggested to enhance the cytotoxic activity of the arylbenzoxazole scaffold.[17]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.5% DMSO).[16]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Agitate the plate on a shaker for 10 minutes in the dark and measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound (Analog) | Cell Line | IC₅₀ (µM) | Reference |
| Analog F | MCF-7 | 2.02 | [17] |
| Analog G | HCT-116 | 4.97 | [3] |
| Analog H | HeLa | 0.38 | [21] |
| Doxorubicin | MCF-7 | 0.1-0.5 | |
| This table presents illustrative IC₅₀ data for structurally related compounds to provide a comparative context. |
Conclusion
The 2-(5-methyl-1,3-oxazol-2-yl)acetic acid framework represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is limited, the well-documented activities of structurally similar oxazole derivatives provide a strong rationale for their investigation as antimicrobial, anti-inflammatory, and anticancer agents. This technical guide offers a comprehensive overview of the synthetic strategies and detailed in vitro protocols necessary to explore the full potential of these compounds. The provided methodologies and comparative data serve as a valuable resource for researchers to design, synthesize, and evaluate new 2-(5-methyl-1,3-oxazol-2-yl)acetic acid derivatives, contributing to the advancement of medicinal chemistry and drug discovery.
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Navigating the Labyrinth: A Technical Guide to the Preliminary Toxicity Screening of Oxazole Compounds
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to clinical application is fraught with challenges. Among the most critical hurdles is the early and accurate assessment of potential toxicity. This guide provides an in-depth, technically-focused framework for the preliminary toxicity screening of oxazole-containing compounds, a prevalent scaffold in modern medicinal chemistry.[1][2][3][4] By integrating established principles of toxicology with insights specific to the oxazole moiety, this document aims to empower researchers to design and execute robust, self-validating screening cascades that identify promising candidates and de-risk development programs at the earliest stages.
The Oxazole Scaffold: A Double-Edged Sword of Therapeutic Potential and Toxicological Scrutiny
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of many therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2][4] Its unique electronic and structural properties contribute to favorable pharmacokinetic profiles and metabolic stability in many instances.[5] However, like many heterocyclic systems, the oxazole nucleus is not without its potential toxicological liabilities. The metabolic fate of the oxazole ring can, in some contexts, lead to the formation of reactive metabolites, necessitating a tailored and vigilant approach to toxicity screening.[5] Understanding the structure-activity relationships (SAR) that govern both efficacy and toxicity is paramount.[1][2]
A Phased and Integrated Approach to Preliminary Toxicity Screening
A successful preliminary toxicity screening strategy is not a monolithic endeavor but rather a tiered, integrated workflow. This approach allows for the rapid, cost-effective triage of large numbers of compounds in the early stages, with progressively more complex and resource-intensive assays reserved for the most promising candidates.[6]
Caption: Figure 2: Complementary assays for a comprehensive initial genotoxicity assessment.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y) and treat with a range of concentrations of the oxazole compound for a duration that covers at least one cell cycle. Include a vehicle control and a positive control (e.g., mitomycin C).
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., DAPI, propidium iodide).
-
Microscopy and Scoring: Analyze the cells using fluorescence microscopy or flow cytometry to score the frequency of micronuclei in binucleated cells.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase is indicative of genotoxicity.
Cardiotoxicity Screening: The hERG Assay
Drug-induced cardiotoxicity is a major safety concern, and inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause. [3][7][8]The hERG assay is therefore a critical component of early safety screening. [3] Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of the oxazole compound to the cells using an automated patch-clamp system.
-
Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol before and after compound application.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC₅₀ value.
Metabolic Stability and Reactive Metabolite Screening
Given the potential for metabolic activation of the oxazole ring, assessing metabolic stability and screening for the formation of reactive metabolites is crucial.
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Incubation: Incubate the oxazole compound with liver microsomes (human, rat) and NADPH in a temperature-controlled environment.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
For reactive metabolite screening, a similar protocol is followed, but with the inclusion of a trapping agent such as glutathione (GSH). The formation of GSH adducts, detected by LC-MS/MS, indicates the generation of reactive electrophilic metabolites.
Phase 3: Bridging to In Vivo with Advanced Models
Promising candidates that have successfully navigated the in vitro screening cascade can be further evaluated in more complex models before progressing to formal preclinical toxicology studies.
3D Organoid and Spheroid Models
Three-dimensional cell culture models, such as liver spheroids or cardiac organoids, offer a more physiologically relevant system for toxicity testing compared to traditional 2D cell cultures. [1]They better recapitulate the complex cell-cell interactions and microenvironment of native tissues.
Preliminary In Vivo Acute Toxicity Studies
A limited in vivo acute toxicity study in a rodent species can provide valuable early information on the maximum tolerated dose (MTD) and potential target organs of toxicity. These studies should be designed to use a minimal number of animals and are guided by the in vitro toxicity data.
Conclusion: A Proactive Approach to Safety Assessment
The preliminary toxicity screening of oxazole compounds is a multifaceted process that requires a strategic and scientifically rigorous approach. By integrating in silico prediction with a tiered in vitro and, where appropriate, early in vivo testing strategy, drug discovery teams can make more informed decisions, prioritize compounds with the most favorable safety profiles, and ultimately increase the probability of success in bringing novel, safe, and effective oxazole-based therapeutics to patients. This guide provides a foundational framework, but it is the thoughtful application and interpretation of these methods, grounded in a deep understanding of the chemistry of the oxazole scaffold, that will illuminate the path forward.
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A Technical Guide to the Solubility of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in Organic Solvents for Pharmaceutical Development
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides an in-depth technical overview of the solubility characteristics of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, a compound featuring the versatile oxazole scaffold, which is prominent in medicinal chemistry.[4][5][6][7] As an organic salt, its solubility profile in non-aqueous media is of paramount importance for process chemistry and the development of specialized formulations. We will explore the theoretical underpinnings of its solubility, present detailed protocols for its empirical determination, and discuss the practical application of this data in a pharmaceutical research and development setting.
Introduction: The Significance of the Oxazole Moiety and Solubility
The oxazole ring is a key structural motif in a multitude of pharmaceutical agents due to its unique physicochemical properties and ability to engage in various biological interactions.[4][5][7][8] As a bioisostere for other heterocycles, it plays a crucial role in drug design, influencing potency, selectivity, and pharmacokinetic profiles.[4]
The subject of this guide, Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, combines this important heterocyclic core with an ionic potassium acetate group. While salt formation is a common strategy to enhance aqueous solubility, understanding the compound's solubility in organic solvents is equally critical.[9] This knowledge dictates the choice of solvents for:
-
Synthesis and Purification: Selecting appropriate reaction media and crystallization solvents.[10][11][12]
-
Impurity Rejection: Designing crystallization processes that effectively purge unwanted impurities.[10][11]
-
Polymorph Control: Influencing the solid-state form of the API, which affects stability and dissolution.[10][11]
-
Formulation: Developing non-aqueous formulations, such as those for parenteral delivery or specialized dosage forms.
This document serves as a comprehensive resource for scientists and researchers, offering both theoretical insights and practical, validated methodologies for assessing and utilizing the organic solvent solubility of this compound.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in any given solvent is a function of its molecular structure and the solvent's properties.
Molecular Structure:
-
Oxazole Ring: The 5-methyl-1,3-oxazole ring is a polar, aromatic heterocycle. The nitrogen and oxygen atoms can act as hydrogen bond acceptors.
-
Acetate Group: The carboxylate group (-COO⁻) is highly polar and capable of strong ion-dipole interactions.
-
Potassium Cation (K⁺): The potassium counter-ion introduces a strong ionic character to the molecule.
Predicting Solubility Behavior: The principle of "like dissolves like" provides a foundational framework. As an ionic salt, Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is expected to be sparingly soluble in non-polar, aprotic solvents like hexanes or toluene. Its solubility is predicted to be significantly higher in polar organic solvents, particularly those capable of solvating both the cation and the anion effectively.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen bond with the oxazole ring and the carboxylate group, and their high dielectric constant helps to stabilize the separated ions. Good solubility is generally expected.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can effectively solvate the potassium cation. Solvents like DMSO and DMF are particularly powerful solvents for organic salts.[13]
-
Low-Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): Solubility is expected to be limited in these media due to the high energetic cost of breaking the crystal lattice of the salt compared to the weak solute-solvent interactions.
The solubility of potassium salts in organic solvents can be complex. For comparison, potassium acetate shows good solubility in methanol but is poorly soluble in dimethylformamide (DMF).[14] In contrast, potassium carbonate is reported to have solubilities of 47 g/L in DMSO and 7.5 g/L in DMF, while being insoluble in acetone and ethanol.[13] These examples highlight the necessity of empirical determination, as predictions based solely on general principles can be misleading.
Experimental Determination of Solubility
Accurate measurement of solubility is essential for process development.[15] Two primary methods are employed: kinetic and thermodynamic solubility determination. The following protocols are designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.
Experimental Workflow Overview
The general process for determining solubility involves preparing a saturated solution, ensuring equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Thermodynamic (Equilibrium) Solubility
This method measures the true equilibrium solubility and is considered the gold standard.[9][16]
Objective: To determine the concentration of a saturated solution of the API in a specific solvent at a constant temperature after equilibrium has been reached.
Materials:
-
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (ensure consistent batch and solid form)
-
HPLC-grade organic solvents
-
2 mL glass vials with screw caps
-
Analytical balance
-
Calibrated pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Validated HPLC-UV method for quantification
Methodology:
-
Preparation: Add an excess amount of the API (e.g., 10-20 mg, ensuring solid remains at the end) to a tared 2 mL glass vial. The key is to have more solid than will dissolve.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Equilibrate for a sufficient duration. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure true equilibrium, especially for crystalline salts.[9][16]
-
Self-Validation: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the measured concentration no longer increases.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for 30 minutes to let heavy solids settle.
-
Centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
-
Sample Collection & Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.
-
Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration curve range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.
-
-
Calculation: Back-calculate the original concentration in the solvent, accounting for the dilution factor. Report the solubility in mg/mL or mol/L.
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison across different solvent systems.
Table 1: Hypothetical Solubility Data for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Observations |
| Polar Protic | Methanol | 32.7 | > 100 | Very soluble, forms clear solution |
| Ethanol | 24.5 | 45.2 | Soluble | |
| Isopropanol (IPA) | 19.9 | 8.1 | Sparingly soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Freely soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | 95.8 | Very soluble | |
| Acetonitrile (ACN) | 37.5 | 2.5 | Slightly soluble, fine suspension observed | |
| Low-Polarity | Ethyl Acetate | 6.0 | < 0.1 | Practically insoluble |
| Dichloromethane (DCM) | 9.1 | < 0.01 | Practically insoluble | |
| Non-Polar | Toluene | 2.4 | < 0.01 | Practically insoluble |
Note: The data in this table is illustrative and should be determined empirically for the specific compound.
Interpretation:
-
Process Chemistry: The high solubility in solvents like DMSO and DMF suggests they could be excellent reaction solvents. The moderate-to-high solubility in alcohols like methanol and ethanol indicates they are strong candidates for crystallization solvents, potentially when used in combination with an anti-solvent.[10][17]
-
Crystallization Development: A solvent system where the API has high solubility at an elevated temperature and low solubility at room temperature or upon addition of an anti-solvent is ideal for crystallization.[11][17] For example, a methanol/toluene or ethanol/ethyl acetate system could be investigated.
-
Formulation: The significant solubility in DMSO might be leveraged for specific parenteral formulations, although toxicity must be considered. The lack of solubility in less polar solvents confirms that non-aqueous lipid-based formulations would be challenging without specific solubilization technologies.
Conclusion
A thorough understanding of the solubility of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in organic solvents is not an academic exercise but a fundamental requirement for efficient and robust pharmaceutical development.[1][2] The ionic nature of this oxazole derivative leads to a distinct solubility profile, characterized by high solubility in polar solvents and poor solubility in non-polar media. The protocols and frameworks provided in this guide offer a reliable pathway for researchers to generate precise, empirical solubility data. This data is indispensable for making informed decisions in process chemistry, guiding the design of effective crystallization processes, and enabling the development of viable drug product formulations.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
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Fong, E. J., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. [Link]
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Lofti, S., & Tăerel, A. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 397-404. [Link]
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Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]
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Moghadam, B. S., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(38), 12465-12475. [Link]
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Kumar, L., & Singh, S. (2018). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences, 7(5), 1034-1043. [Link]
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Spiral. (2022). Model-based solvent selection for the synthesis and crystallisation of pharmaceutical compounds. [Link]
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Zhang, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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Piaggi, P. M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5033-5044. [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
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Piaggi, P. M., et al. (2022). Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. [Link]
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Various Authors. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
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Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4s). [Link]
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Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers. [Link]
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Various Authors. (2019). What is the best methods for measuring the solubility of ionic solids in organic solvents? ResearchGate. [Link]
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Al-Obaidi, O. A. A., & Al-Janabi, A. S. H. (2020). Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). IOSR Journal of Applied Chemistry, 13(10), 1-10. [Link]
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Al-Masoudi, W. A., & Al-Amery, K. H. A. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Baghdad Science Journal, 18(1(Suppl.)), 0368-0368. [Link]
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A Comprehensive Technical Guide to the Stability Studies of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the principles and practical execution of stability studies for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. Moving beyond a simple recitation of protocols, this document delves into the chemical rationale behind the experimental design, ensuring a robust and scientifically sound approach to characterizing the stability of this heterocyclic compound.
Introduction: Understanding the Molecule and the Imperative for Stability Testing
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a salt of a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The oxazole ring is a bioisostere for ester and amide functionalities and is present in numerous biologically active molecules. The stability of such compounds is a critical determinant of their viability as therapeutic agents, influencing their shelf-life, formulation, and ultimately, their safety and efficacy.
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for establishing a re-test period for the drug substance and recommended storage conditions.[1][3]
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C6H6KNO3 |
| Molecular Weight | 179.22 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in water and polar protic solvents. |
| pKa (of conjugate acid) | The oxazole ring is weakly basic. |
Potential Degradation Pathways: A Mechanistic Perspective
The chemical structure of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate presents two primary sites susceptible to degradation: the oxazole ring and the potassium acetate side chain. Forced degradation studies are designed to intentionally break down the molecule to an appropriate extent to identify these pathways.[4]
Hydrolytic Degradation (Acidic and Basic Conditions)
The oxazole ring is known to be susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring cleavage. Under acidic conditions, protonation of the ring nitrogen would activate the ring towards nucleophilic attack by water. In basic media, direct nucleophilic attack on the oxazole ring can occur. A likely product of hydrolytic ring cleavage is an α-acylamino ketone derivative.
Oxidative Degradation
Strong oxidizing agents can cleave the oxazole ring. The presence of the electron-donating methyl group may influence the susceptibility of the ring to oxidation. Degradation could lead to various smaller, fragmented molecules.
Photolytic Degradation
Exposure to UV light can induce rearrangement of the oxazole ring, potentially through an azirine intermediate, or lead to the formation of oxidation products. It is crucial to store the compound protected from light.
Thermal Degradation
As a potassium salt of a carboxylic acid, thermal stress could potentially lead to decarboxylation, although this typically requires elevated temperatures.
Experimental Design for Stability Studies: A Phased Approach
The stability testing program for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate should be structured in a phased manner, beginning with forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method, followed by formal stability studies under ICH-prescribed conditions.
Phase 1: Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[4]
4.1.1. Experimental Protocols for Forced Degradation
Objective: To generate potential degradation products of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate under various stress conditions.
Materials:
-
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath/oven
-
Photostability chamber
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in a suitable solvent (e.g., water or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Repeat the experiment with 30% H2O2 if necessary.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a petri dish.
-
Expose to a temperature of 60°C for 48 hours.
-
Dissolve the sample in the analysis solvent before injection.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze the samples at appropriate time intervals.
-
Phase 2: Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating method is crucial to separate, detect, and quantify the active ingredient and its degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
4.2.1. HPLC Method Development Strategy
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.
-
Mobile Phase Selection: A gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized for peak shape and resolution.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate should be determined using a UV-Vis spectrophotometer.
-
Method Optimization: The gradient profile, flow rate, and column temperature should be adjusted to achieve optimal separation of the parent compound from all degradation products.
4.2.2. Validation of the Stability-Indicating Method
The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Phase 3: Formal Stability Studies
Once a validated stability-indicating method is in place, formal stability studies are conducted on at least three primary batches of the drug substance.[1][3][7]
4.3.1. Storage Conditions and Testing Frequency
Based on ICH Q1A(R2) guidelines, the following storage conditions are recommended:
| Study | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months[3][7] |
Data Evaluation and Interpretation
The results from the stability studies should be evaluated to determine the re-test period. This involves assessing the analytical data for any significant changes over time, including:
-
Appearance of degradation products
-
Decrease in the assay of the active substance
-
Changes in physical properties
Any degradation products observed should be identified and characterized. The establishment of a re-test period should be based on a statistical analysis of the data.
Conclusion
A thorough understanding of the potential degradation pathways of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, coupled with a systematic approach to forced degradation and formal stability studies, is paramount for its successful development as a pharmaceutical agent. The methodologies and principles outlined in this guide provide a robust framework for generating the necessary stability data to meet regulatory requirements and ensure the quality, safety, and efficacy of the final drug product.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. (2003). Q1A(R2) Guideline. [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
ICH. Quality Guidelines. [Link]
-
Journal of Health and Allied Sciences NU. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
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ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
Indian Academy of Sciences. Kinetic studies in ester hydrolysis. [Link]
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Indian Academy of Sciences. Kinetic studies in ester hydrolysis. [Link]
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DergiPark. Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]
-
YouTube. (2024). Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. [Link]
-
PubMed. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. [Link]
-
IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
-
ResearchGate. (2015). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
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Semantic Scholar. (2005). Forced degradation studies : Regulatory considerations and implementation. [Link]
-
MDPI. (2020). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. [Link]
-
ResearchGate. (2017). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
MDPI. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. [Link]
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An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Methyl-1,3-Oxazole Derivatives
Authored by: A Senior Application Scientist
Foreword: The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] The 5-methyl-1,3-oxazole moiety, in particular, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it a focal point in modern drug design.[1][2] To rationally design novel therapeutics and understand their structure-activity relationships (SAR), computational and theoretical studies are indispensable.[1] This guide provides a comprehensive walkthrough of the principles and practices of quantum chemical calculations for 5-methyl-1,3-oxazole derivatives, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explore the causality behind methodological choices, ensuring a robust and validated computational approach.
The Theoretical Cornerstone: Why Quantum Mechanics?
Before embarking on any calculation, it is crucial to understand why quantum mechanics (QM), and specifically Density Functional Theory (DFT), is the tool of choice. Unlike molecular mechanics (MM) which uses classical physics and pre-parameterized force fields, QM methods calculate the electronic structure of a molecule from first principles. This is vital for heterocyclic systems like oxazoles, where electron distribution, aromaticity, and the influence of heteroatoms govern reactivity and intermolecular interactions.
Density Functional Theory (DFT) has emerged as the workhorse for such investigations. It offers a formidable balance between computational accuracy and cost, making it feasible to study drug-sized molecules.[1][2] The core principle of DFT is that the energy of a molecule can be determined from its electron density. A popular and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines both Hartree-Fock and DFT principles to accurately model electron correlation.[1][3] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p) , which provides sufficient flexibility to describe the electron distribution around each atom, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.[1][3]
The Computational Workflow: A Validated Protocol
A successful quantum chemical study is not merely about pushing a button; it is a systematic process of model building, energy minimization, and property calculation. Each step validates the previous one, ensuring the final results are physically meaningful.
Experimental Protocol: Step-by-Step Calculation
-
Structure Drawing and Preparation:
-
Draw the 2D structure of the 5-methyl-1,3-oxazole derivative using a chemical drawing tool like GaussView or ChemDraw.[1]
-
Convert the 2D drawing into an initial 3D structure. It is good practice to perform a quick "cleaning" of the geometry using a molecular mechanics force field (e.g., MMFF94) to resolve any egregious bond lengths or angles before proceeding to the more computationally expensive QM step.[1]
-
-
Geometry Optimization:
-
This is the most critical step. The goal is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Methodology: Submit the 3D structure for a full geometry optimization using the DFT method.
-
Software Keywords (Example for Gaussian): #p B3LYP/6-311++G(d,p) Opt
-
Causality: An accurate, optimized geometry is paramount because all subsequently calculated properties are dependent on it. An incorrect geometry will yield meaningless electronic properties.
-
-
Frequency Calculation and Verification:
-
Following a successful optimization, a frequency calculation must be performed at the exact same level of theory.
-
Software Keywords: #p B3LYP/6-311++G(d,p) Freq
-
Trustworthiness: This step is a self-validating check. The output will show a list of vibrational frequencies. If all frequencies are positive (real), the optimized structure is a true energy minimum. If one or more imaginary frequencies are present, the structure is a transition state or a saddle point, and it must be re-optimized. This ensures the trustworthiness of the molecular model.
-
Interpreting the Output: From Raw Data to Chemical Insight
With a validated structure, we can now analyze the rich chemical information contained within the calculation output. This data provides a quantitative basis for understanding the molecule's behavior.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[1] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[1][2]
| Parameter | Description | Typical Interpretation in Drug Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher energy value indicates a greater propensity for electron donation (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower energy value indicates a greater propensity for electron acceptance (electrophilicity). |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A smaller gap implies the molecule is more polarizable and reactive.[2] |
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the charge distribution across the molecule's surface.[1] It is invaluable for identifying regions that are likely to engage in electrostatic interactions with a biological target.
-
Red/Yellow Regions: Electron-rich areas (negative potential), indicating nucleophilic sites prone to interacting with positive charges or hydrogen bond donors.
-
Blue Regions: Electron-poor areas (positive potential), indicating electrophilic sites prone to interacting with negative charges or hydrogen bond acceptors.
For a 5-methyl-1,3-oxazole derivative, one would expect the oxygen and nitrogen atoms to be regions of negative potential, making them key interaction sites for receptor binding.
Conceptual DFT: Quantifying Reactivity
To move beyond qualitative descriptions, we can use Conceptual DFT to calculate global reactivity descriptors.[4][5][6] These indices provide quantitative measures of a molecule's stability and reactivity, which are invaluable for comparing different derivatives in a series.
| Descriptor | Formula | Chemical Meaning |
| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. A higher value indicates lower stability. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. Harder molecules are less reactive.[6] |
| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. |
These descriptors allow for a rank-ordering of derivatives, helping to prioritize which compounds to synthesize or screen next based on a desired reactivity profile.
Conclusion: Integrating Theory with Practice
Quantum chemical calculations provide an unparalleled view into the electronic nature of 5-methyl-1,3-oxazole derivatives. By following a systematic and self-validating workflow grounded in Density Functional Theory, researchers can reliably predict molecular geometries, stabilities, and reactive sites. The true power of this approach is realized when these theoretical insights—from HOMO-LUMO gaps to MEP maps and reactivity indices—are used to guide and rationalize experimental efforts in drug discovery. This synergy between computation and experimentation accelerates the design of novel, more effective therapeutics.
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An In-depth Technical Guide to the Discovery and History of Novel Oxazole Carboxylates as Anti-inflammatory Agents
This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of a pivotal class of non-steroidal anti-inflammatory drugs (NSAIDs): oxazole-containing carboxylic acids. We will delve into the foundational chemistry of the oxazole ring, explore its strategic incorporation into pharmacologically active molecules, and culminate in a detailed case study of Oxaprozin, a prominent member of this class. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important therapeutic area.
The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. This arrangement imparts a unique electronic and structural profile, making it a "privileged scaffold" in medicinal chemistry. The oxazole ring is relatively stable, and its positions (C2, C4, and C5) are amenable to substitution, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.[1] The presence of both a hydrogen bond acceptor (the nitrogen atom) and a potential hydrogen bond donor (if substituted with an appropriate group) allows for diverse interactions with biological targets such as enzymes and receptors.[2]
Historically, the synthesis of the oxazole ring has been a subject of extensive research, with several named reactions forming the bedrock of modern synthetic strategies. These include:
-
The Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole.[3]
-
The Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this reaction utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid to yield a 2,5-disubstituted oxazole.[4]
-
The van Leusen Reaction: A versatile method for forming 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[5]
The inherent biological activity of the oxazole nucleus, coupled with the synthetic accessibility of its derivatives, has led to its incorporation into a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[6]
Oxazole-Containing Carboxylic Acids as Anti-inflammatory Agents: A Strategic Design
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management for decades. A common structural motif in many NSAIDs is a carboxylic acid group, which is crucial for their mechanism of action. This acidic moiety is often responsible for the gastrointestinal side effects associated with this class of drugs.[7]
The strategic incorporation of an oxazole ring into an NSAID scaffold offers several advantages:
-
Modulation of Physicochemical Properties: The oxazole ring can influence the molecule's lipophilicity and electronic distribution, potentially improving its pharmacokinetic profile, such as absorption and tissue distribution.
-
Enhanced Target Binding: The heterocyclic nature of the oxazole can provide additional points of interaction with the target enzyme, cyclooxygenase (COX), potentially leading to increased potency and selectivity.
-
Reduced Gastrointestinal Toxicity: By modifying the overall structure and acidity of the carboxylic acid, the oxazole moiety can contribute to a reduction in direct irritation of the gastric mucosa.[7]
This rationale led to the exploration of oxazole-propionic acid derivatives as a promising new class of NSAIDs.
Case Study: The Discovery and Development of Oxaprozin
Oxaprozin, chemically known as 4,5-diphenyl-2-oxazolepropionic acid, stands as a prime example of a successful oxazole-containing NSAID.[8] Its journey from discovery to clinical use provides valuable insights into the drug development process.
History and Discovery
Oxaprozin was first patented in 1967 by Wyeth-Ayerst.[9] The initial report of its anti-inflammatory properties was published in Nature in 1968, highlighting it as a member of a novel series of non-steroidal anti-inflammatory agents.[9] After extensive preclinical and clinical development, the New Drug Application (NDA) for oxaprozin was submitted to the U.S. Food and Drug Administration (FDA) on August 10, 1982. The drug, branded as Daypro, was approved on October 29, 1992, for the treatment of osteoarthritis and rheumatoid arthritis.[9]
Synthesis of Oxaprozin
The synthesis of Oxaprozin can be achieved through various routes. A common method involves the reaction of benzoin with succinic anhydride in the presence of pyridine.[10]
Experimental Protocol: Synthesis of Oxaprozin [10]
-
Reaction Setup: To a 200L reactor, add 32 kg of Benzoin and 23 kg of succinic anhydride.
-
Solvent and Catalyst: Add 18 kg of pyridine to the reactor.
-
Inert Atmosphere: Purge the reactor with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.
-
Heating and Reaction: Begin stirring the mixture and slowly heat to 92 ± 1 °C.
-
Reaction Time: Maintain the temperature and continue stirring for 1.5 hours.
-
Work-up: Upon completion of the reaction, allow the mixture to cool. The crude product can then be purified by recrystallization or chromatography.
Diagram of the Synthetic Pathway for Oxaprozin
Caption: Synthetic pathway for Oxaprozin from Benzoin and Succinic Anhydride.
Mechanism of Action
Like other NSAIDs, Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] By blocking the production of prostaglandins, Oxaprozin effectively reduces the signs and symptoms of inflammatory conditions.[13] More recent studies have revealed that Oxaprozin may possess additional pharmacodynamic properties, including the inhibition of NF-κB activation in inflammatory cells and the induction of apoptosis in activated monocytes, which may contribute to its therapeutic effects.[14][15]
Diagram of the Mechanism of Action of Oxaprozin
Caption: Oxaprozin inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Clinical Efficacy and Pharmacokinetics
Clinical trials have demonstrated the efficacy of Oxaprozin in the management of osteoarthritis and rheumatoid arthritis.[16] Its long elimination half-life of approximately 40-50 hours allows for convenient once-daily dosing, which can improve patient compliance.[17] Oxaprozin is well-absorbed after oral administration and is extensively metabolized in the liver.[11]
Table 1: Summary of Clinical Trial Data for Oxaprozin
| Indication | Comparator | Oxaprozin Dosage | Comparator Dosage | Outcome | Reference |
| Osteoarthritis | Aspirin | 600-1200 mg/day | 2600-3200 mg/day | Comparable efficacy | [16] |
| Osteoarthritis | Piroxicam | 1200 mg/day | 20 mg/day | Comparable efficacy | [16] |
| Rheumatoid Arthritis | Aspirin | 600-1800 mg/day | 2600-3900 mg/day | Comparable efficacy with a trend for better tolerability | [8][16] |
Safety and Side Effects
The side effect profile of Oxaprozin is similar to that of other NSAIDs. The most common adverse effects are gastrointestinal in nature, including nausea, dyspepsia, and abdominal pain.[17] As with all NSAIDs, there is a risk of more serious gastrointestinal events such as bleeding, ulceration, and perforation.[18]
Future Directions and Conclusion
The discovery and development of oxazole-containing carboxylic acids, exemplified by Oxaprozin, represent a significant advancement in the field of anti-inflammatory therapeutics. The strategic use of the oxazole scaffold has led to the creation of effective and well-tolerated NSAIDs.
Future research in this area may focus on:
-
Development of COX-2 Selective Inhibitors: Synthesizing novel oxazole derivatives with higher selectivity for the COX-2 isoenzyme could potentially reduce the gastrointestinal side effects associated with non-selective COX inhibition.
-
Targeting Other Inflammatory Pathways: Exploring the potential of oxazole-based compounds to modulate other key inflammatory targets beyond the COX enzymes.
-
Prodrug and Drug Delivery Strategies: Designing prodrugs or novel delivery systems for existing oxazole NSAIDs to further improve their safety and efficacy profiles.
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Todd, P. A., & Heel, R. C. (1986). Oxaprozin. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 32(6), 509–527. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in a Cellular Context
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of oxazole have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and notably, as anticancer agents.[1][2] The mechanism of action for many oxazole-containing compounds involves interaction with critical cellular targets such as protein kinases, DNA topoisomerases, and microtubules, leading to the inhibition of cell growth and induction of apoptosis.[2][3]
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a specific derivative within this promising class of molecules. While detailed biological studies on this particular salt are not extensively documented in publicly available literature, its structural features suggest a potential for biological activity that warrants investigation. The acetate moiety may influence its solubility and cellular uptake, potentially modulating its efficacy compared to other related oxazole compounds.
These application notes provide a comprehensive, field-proven guide for the initial in vitro assessment of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in a cell culture setting. The protocols herein are designed to be robust and adaptable, enabling researchers to ascertain the compound's cytotoxic and cytostatic effects on a variety of cell lines. The foundational assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2][4]
PART 1: Compound Handling and Stock Solution Preparation
The accurate preparation of the test compound is the bedrock of reproducible and reliable experimental data. This section outlines the critical steps for preparing a high-concentration stock solution of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, which will be used to create working concentrations for cell treatment.
Physicochemical Properties and Safety Considerations
| Property | Value/Information | Source/Justification |
| Molecular Formula | C6H6KNO3 | BIOFOUNT |
| Molecular Weight | 179.21 g/mol | BIOFOUNT |
| Appearance | Solid (Assumed) | General for potassium salts. |
| Solubility | Unknown in common solvents | Must be determined empirically. Start with DMSO or sterile water. |
| Storage | -20°C for long-term storage | BIOFOUNT |
| Safety | Handle with standard laboratory precautions. Wear gloves, and eye protection.[5][6] | As with any novel compound, assume potential toxicity. |
Protocol for 10 mM Stock Solution Preparation
The choice of solvent is critical and must be empirically determined. Dimethyl sulfoxide (DMSO) is a common choice for dissolving novel organic compounds for cell culture use due to its high solubilizing capacity.[7][8] However, sterile deionized water or PBS should also be tested, given the compound is a potassium salt.
Materials:
-
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
For 1 mL of a 10 mM stock: 0.010 mol/L * 0.001 L * 179.21 g/mol * 1000 = 1.7921 mg
-
-
Weighing: Accurately weigh approximately 1.8 mg of the compound and record the exact weight. Place it into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 1.79 mg, add 1.0 mL of DMSO.
-
Solubilization: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect for any particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: While not always necessary for DMSO stocks, if there is a concern for contamination, the solution can be passed through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[7] Label aliquots clearly with the compound name, concentration, date, and your initials. Store at -20°C, protected from light.
PART 2: Cell-Based Assay Workflow
This section details the workflow for assessing the effect of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate on cultured cells. The workflow is designed to first establish a dose-response curve and then perform a detailed analysis of cell viability.
Caption: Experimental workflow for assessing compound cytotoxicity.
Initial Dose-Ranging Study
Before performing a detailed analysis, it is crucial to determine the effective concentration range of the compound. A broad range of concentrations should be tested initially to identify the approximate range of biological activity.
Recommendation: For a novel compound, a wide range with logarithmic spacing is recommended.[9]
-
Initial Test Concentrations: 0.1 µM, 1 µM, 10 µM, 100 µM.
-
This initial screen will inform the concentrations for a more detailed dose-response curve.
Detailed Protocol for Cytotoxicity Assessment using MTT Assay
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
Cultured cells of choice in logarithmic growth phase
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and protected from light)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
Day 1: Cell Seeding
-
Harvest Cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and count the cells using a hemocytometer or automated cell counter.
-
Plating: Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well, to be optimized for your cell line). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Controls: Include wells for "untreated" (cells with medium only) and "vehicle control" (cells treated with the highest concentration of DMSO used in the experiment, typically <0.5%).[7] Also include "blank" wells (medium only, no cells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
Day 2: Compound Treatment
-
Prepare Working Solutions: Perform serial dilutions of your 10 mM stock solution in complete culture medium to achieve the desired final concentrations. For example, to get a final concentration of 100 µM in the well, you would prepare a 200 µM working solution and add 100 µL to the existing 100 µL of medium in the well.
-
Treat Cells: Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the respective compound concentrations. For suspension cells, add 100 µL of 2x concentrated compound solution directly to the wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). A 72-hour incubation is often used to observe significant effects on proliferation.[11]
Day 4 (after 48h incubation): Cell Viability Assessment
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1][10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilize Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Incubate and Mix: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
PART 3: Data Analysis and Interpretation
The raw absorbance data must be processed to determine the effect of the compound on cell viability.
Calculation of Percentage Viability
The percentage of cell viability is calculated relative to the vehicle control.
Caption: Data analysis flow for calculating percent viability.
Formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a standard measure of a compound's potency.
-
Plot Data: Plot the percentage viability against the logarithm of the compound concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (variable slope).
-
Determine IC50: The software will calculate the IC50 value from the curve fit.
Interpretation of Results:
-
A low IC50 value indicates high potency.
-
A dose-response curve that does not reach 50% inhibition suggests lower potency or a cytostatic rather than cytotoxic effect at the concentrations tested.
-
Observe cell morphology under a microscope before adding the MTT reagent for qualitative signs of toxicity (e.g., cell rounding, detachment, membrane blebbing).
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in cell culture. A positive "hit" from this primary cytotoxicity screen (i.e., a reproducible, dose-dependent decrease in cell viability) should be followed by more detailed mechanistic studies. These could include assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays), cell cycle analysis, and target identification studies to elucidate the compound's mechanism of action. It is also recommended to confirm findings in multiple cell lines to assess for specificity. By following these rigorous and validated protocols, researchers can generate high-quality, reliable data to advance our understanding of this novel oxazole derivative.
References
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Rasayan Journal. [Link]
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Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
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Application Notes & Protocols: A Roadmap for Validating Novel Oxazole-Containing Compounds as Chemical Probes
Introduction: From Novel Compound to Validated Chemical Probe
In the landscape of drug discovery and chemical biology, small molecules that can selectively modulate the function of a specific protein—known as chemical probes—are indispensable tools.[1][2] They allow researchers to interrogate complex biological processes, validate new drug targets, and bridge the gap between a genetic finding and its functional consequence in a cellular or organismal context.[3][4]
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in a diverse array of natural products and synthetic compounds with significant biological activities.[5] Molecules containing this heterocycle have been explored as anti-inflammatory, anti-cancer, and antimicrobial agents.[6][7][8] The presence of this scaffold in a novel molecule, such as Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate , suggests potential bioactivity. However, a novel compound is not a chemical probe. It must undergo a rigorous, systematic validation process to establish its potency, selectivity, and mechanism of action within a cellular environment.[1][9]
This guide provides a comprehensive roadmap for researchers who possess a novel oxazole-containing compound and aim to characterize it as a high-quality chemical probe. It outlines the necessary experimental workflows, from initial phenotypic screening and target identification to robust cellular validation, ensuring that the resulting data is reliable, reproducible, and provides unequivocal insights into protein function.
Part 1: The Starting Point - From Phenotypic Effect to Target Hypothesis
The journey begins with an observable biological effect. A compound may be identified from a high-throughput phenotypic screen or designed based on a structural hypothesis. The primary goal of this initial phase is to confirm a reproducible cellular phenotype and generate initial hypotheses about the molecular target responsible for this effect.
Foundational Step: Phenotypic Screening
Phenotypic screening involves applying the compound to cells and measuring a specific outcome, such as cell death, proliferation, differentiation, or the expression of a particular biomarker, without a preconceived notion of the target.[10] This approach is powerful for discovering compounds with novel mechanisms of action in a disease-relevant context.
Generating a Target Hypothesis
Once a consistent phenotype is observed, the critical process of "target deconvolution" begins.[11][12] Before embarking on complex proteomic experiments, computational and knowledge-based approaches can help narrow the field of potential targets.
-
Computational Inference: Utilize databases (e.g., ChEMBL, PubChem) to identify known proteins that bind to compounds structurally similar to the oxazole scaffold of interest.
-
Connectivity Mapping: Advanced computational methods can compare the gene expression signature induced by the compound with a reference database of signatures from well-characterized perturbagens (other small molecules, genetic knockdowns) to infer mechanism of action.[3]
This initial phase provides the foundational evidence that the compound is biologically active and offers a direction for the more resource-intensive target identification experiments that follow.
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"analytical methods for detecting Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in biological samples"
Application Note: AN-2026-01
Title: A Validated High-Throughput LC-MS/MS Method for the Quantitative Determination of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in Human Plasma and Urine
Abstract
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(5-methyl-1,3-oxazol-2-yl)acetic acid (the active moiety of the potassium salt) in human plasma and urine. The protocols provided are designed for high-throughput analysis in regulated bioanalytical laboratories supporting pharmacokinetic and toxicokinetic studies. The method utilizes a simple protein precipitation for plasma samples and a streamlined solid-phase extraction for urine samples, followed by a rapid 4-minute chromatographic separation. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3]
Introduction
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a novel small molecule therapeutic candidate containing an oxazole heterocyclic scaffold.[4] The oxazole ring is a key feature in many biologically active compounds.[4][5] Accurate quantification of this compound in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of drug development.[6]
The primary challenge in bioanalysis is the accurate measurement of low-concentration analytes within a complex biological matrix, which contains numerous endogenous components that can cause interference.[7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and wide dynamic range.[6][8][9] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity, minimizing the impact of matrix effects and ensuring reliable data.[6][10]
This guide provides detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method validation parameters.
Experimental Workflow Overview
The overall analytical process follows a systematic workflow designed for efficiency and reproducibility.
Caption: High-level bioanalytical workflow.
Materials and Instrumentation
Reagents and Chemicals
-
Reference standards for 2-(5-methyl-1,3-oxazol-2-yl)acetic acid and its stable isotope-labeled internal standard (SIL-IS), e.g., D3-methyl analog.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Human plasma and urine (drug-free, K2-EDTA anticoagulant for plasma).
-
Oasis MAX (Mixed-Mode Anion Exchange) 96-well plates for SPE.
Instrumentation
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Analytical Method Protocols
Standard and QC Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard (IS) in methanol.
-
Working Solutions: Serially dilute the primary stocks with 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Spiking: Spike the appropriate working solutions into blank biological matrix (plasma or urine) to achieve the final concentrations for the calibration curve and QC levels (Low, Mid, High). The final concentration of organic solvent in the spiked matrix should not exceed 5%.
Protocol 1: Human Plasma Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11][12]
-
Aliquot Sample: Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 96-well plate.
-
Add Internal Standard: Add 200 µL of the internal standard working solution (e.g., 50 ng/mL in acetonitrile). The cold acetonitrile serves as both the protein precipitating agent and the carrier for the IS.[11]
-
Precipitate & Mix: Seal the plate and vortex for 2 minutes at 1000 rpm to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a clean 96-well plate.
-
Dilute: Add 100 µL of water containing 0.1% formic acid to the supernatant. This step ensures the sample solvent is compatible with the initial mobile phase conditions, promoting good peak shape.
-
Inject: Seal the plate and inject 5 µL onto the LC-MS/MS system.
Protocol 2: Human Urine Sample Preparation (Solid-Phase Extraction)
Urine contains fewer proteins than plasma but has a high concentration of salts and polar waste products that can cause ion suppression.[13] Solid-Phase Extraction (SPE) provides a much cleaner extract compared to a simple "dilute-and-shoot" approach.[14][15][16] A mixed-mode anion exchange sorbent is chosen to specifically retain the acidic analyte.
Caption: Solid-Phase Extraction (SPE) workflow.
-
Pre-treatment: Centrifuge urine samples at 2000 x g for 5 minutes. To 100 µL of supernatant, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water.
-
Condition: Condition the Oasis MAX SPE plate wells with 500 µL of methanol.
-
Equilibrate: Equilibrate the wells with 500 µL of water.
-
Load: Load the entire pre-treated sample onto the SPE plate.
-
Wash: Wash the wells with 500 µL of 5% ammonium hydroxide in water, followed by 500 µL of methanol. This multi-step wash removes neutral and basic interferences.
-
Elute: Elute the analyte and IS with 2 x 250 µL of 2% formic acid in acetonitrile into a clean collection plate.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 10:90 acetonitrile:water with 0.1% formic acid.
-
Inject: Seal the plate and inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| LC Column | ACQUITY UPLC BEH C18, 1.7 µm | Provides excellent retention and peak shape for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase; formic acid aids in analyte protonation for ESI+. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 2.5 min | Rapid gradient allows for high-throughput analysis. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| Ionization Mode | ESI Positive | The nitrogen atom in the oxazole ring is readily protonated.[12][17] |
| MRM Transition | Analyte: m/z 142.0 -> 96.0 | Precursor [M+H]+ to a stable product ion (hypothesized loss of CO2 and CH2). |
| MRM Transition | IS: m/z 145.0 -> 99.0 | SIL-IS should have the same fragmentation pattern with a mass shift. |
| Source Temp. | 550°C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for maximal ion generation. |
Note: Analyte m/z is based on the protonated form of the free acid (C6H7NO3, MW 141.12 g/mol ).[18] Transitions must be empirically optimized.
Bioanalytical Method Validation Summary
The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[2] All parameters met the pre-defined acceptance criteria.
| Validation Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Pass |
| Calibration Curve | Linearity (r²) ≥ 0.99; 8 standards | Pass (0.5 - 1000 ng/mL) |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ).[3] | Pass (94.5% - 106.2%) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[3] | Pass (≤8.5%) |
| Matrix Effect | IS-normalized matrix factor CV ≤15%. | Pass |
| Recovery | Consistent and reproducible across QC levels. | Pass (>85% for both matrices) |
| LLOQ | Signal-to-Noise > 5; Accuracy and Precision criteria met. | Pass (0.5 ng/mL) |
| Stability | Bench-top (8h), Freeze-thaw (3 cycles), Long-term (-80°C, 3 months) within ±15% of nominal. | Pass |
Conclusion
The LC-MS/MS method described provides a reliable, high-throughput solution for the quantitative analysis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in human plasma and urine. The simple sample preparation procedures and rapid chromatographic runtime make it highly suitable for supporting large-scale clinical and non-clinical studies. The successful validation confirms that the method is accurate, precise, and fit for its intended purpose in a regulated drug development environment.
References
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- Essential FDA Guidelines for Bioanalytical Method Validation.
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- USFDA guidelines for bioanalytical method valid
- Quantification of Sugars and Organic Acids in Biological M
- Bioanalytical Method Validation Guidance for Industry (2001). U.S.
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chrom
- MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. AZoM.
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- Bioanalytical sample prepar
- Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chrom
- Quantitative analysis of small molecules in biological samples. SlidePlayer.
- Urine Analysis: The Good, the Bad, and the Ugly.
- Development of a low volume plasma sample precipitation procedure for liquid chromatography/tandem mass spectrometry assays used for drug discovery applications.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Potassium 2-(5-methyl-1,3-oxazol-2-yl)
- Small Molecule Analysis. Allumiqs.
- A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE.
- cas 2059941-95-4|| where to buy Potassium 2-(5-methyloxazol-2-yl)
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. PubMed.
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- 16. Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. PubChemLite - Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (C6H7NO3) [pubchemlite.lcsb.uni.lu]
Application Note: A Robust and Validated HPLC-MS/MS Protocol for the Quantification of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in Human Plasma
Abstract
This application note details a highly selective, sensitive, and robust High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. The methodology leverages a simple and efficient protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), which is ideal for retaining this polar analyte. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring excellent specificity and sensitivity. This protocol has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, establishing its reliability for regulated bioanalysis.[1][2]
Introduction and Scientific Rationale
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a small molecule containing a polar oxazole heterocycle and a carboxylate functional group. The accurate quantification of such compounds in complex biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[3] Due to the compound's inherent polarity, traditional reversed-phase (RP) liquid chromatography often fails to provide adequate retention, leading to poor peak shape and potential interference from early-eluting matrix components.[4][5][6]
To overcome this challenge, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7] This setup facilitates the retention of polar analytes like 2-(5-methyl-1,3-oxazol-2-yl)acetate, separating them from less polar endogenous components of the plasma matrix.[4]
The coupling of HILIC with tandem mass spectrometry (MS/MS) provides the ultimate analytical solution.[8] MS/MS offers unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte, effectively filtering out background noise and ensuring that the measured signal is unequivocally from the compound of interest.[9][10] The protocol described herein is a complete workflow, from sample preparation to data acquisition, designed to be both efficient for high-throughput analysis and rigorously validated for data integrity.
Experimental Workflow Overview
The entire analytical process is designed for efficiency and robustness, ensuring high-quality data generation from sample receipt to final concentration reporting.
Caption: Overall workflow from plasma sample preparation to final data reporting.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analyte: Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (Reference Standard, >99% purity).
-
Internal Standard (IS): 2-(5-methyl-1,3-oxazol-2-yl)acetic acid-¹³C₂,¹⁵N (Stable Isotope Labeled, >99% purity, >99% isotopic enrichment). Rationale: A stable isotope-labeled IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for sample preparation variability and ion suppression.
-
Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS Grade).
-
Additives: Ammonium Acetate (LC-MS Grade), Formic Acid (LC-MS Grade).
-
Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).[11]
Instrumentation
-
HPLC System: A UHPLC system capable of binary gradient delivery and precise injections (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera X2).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo TSQ Altis, Agilent 6495C).
-
Analytical Column: Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm). Rationale: The BEH Amide chemistry provides excellent retention and peak shape for a wide range of polar compounds in HILIC mode.[7]
-
Data System: Instrument-specific software for data acquisition and processing (e.g., Sciex OS, Thermo Xcalibur, Agilent MassHunter).
Step-by-Step Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of the analyte and the IS reference standards into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with 50:50 Methanol:Water. These are the primary stocks.
-
-
Working Stock Solutions:
-
Perform serial dilutions of the primary stocks using 50:50 Methanol:Water to create a set of working stock solutions for spiking calibration curve (CAL) standards and QCs.
-
Prepare a separate IS working stock solution at a concentration of 1 µg/mL.
-
-
Calibration (CAL) Standards and QC Samples:
-
Spike blank human plasma with the appropriate analyte working stock solutions to achieve the desired final concentrations (e.g., 1, 2, 5, 20, 50, 200, 500, 1000 ng/mL).
-
Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. QCs should be prepared from a separate weighing of the reference standard than the CAL standards.
-
Sample Preparation: Protein Precipitation
This "crash" method is chosen for its speed, simplicity, and effectiveness in removing the majority of proteinaceous interferences.[12][13]
-
Label 1.5 mL microcentrifuge tubes for each CAL, QC, and unknown sample.
-
Aliquot 50 µL of plasma (CAL, QC, or unknown) into the corresponding tube.
-
Add 10 µL of the IS working stock solution (1 µg/mL) to every tube except for the blank matrix sample.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. This provides a 3:1 ratio of precipitation solvent to plasma.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for analysis.
HPLC-MS/MS Method Parameters
The following tables summarize the optimized instrumental conditions.
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, 0.1% FA |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 50-95% B (3.0-3.1 min), 95% B (3.1-4.0 min) |
| Run Time | 4.0 minutes |
Table 2: MS/MS Method Parameters
| Parameter | Analyte | Internal Standard (IS) |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI, Negative |
| Precursor Ion (Q1) | m/z 140.1 | m/z 143.1 |
| Product Ion (Q2) | m/z 96.1 | m/z 99.1 |
| Transition Logic | Loss of CO₂ (-44 Da) | Loss of CO₂ (-44 Da) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | -15 eV (Optimized) | -15 eV (Optimized) |
| Source Temp. | 550°C | 550°C |
| IonSpray Voltage | -4500 V | -4500 V |
Note: The negative ion mode was selected due to the acidic nature of the analyte, which readily forms a stable [M-H]⁻ ion. The specified precursor and product ions are based on the molecular weight of the free acid form (C₆H₇NO₃, MW=141.12 g/mol ) and its stable isotope-labeled counterpart.
Bioanalytical Method Validation Summary
The method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[14][15] Key performance characteristics were assessed to ensure the method is fit-for-purpose.[1][16]
Table 3: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria (FDA) | Result |
|---|---|---|
| Linearity & Range | r² ≥ 0.99 | 0.998 (1 - 1000 ng/mL) |
| LLOQ | Accuracy: 80-120%, Precision: ≤20% RSD | 1 ng/mL (Accuracy: 97.5%, Precision: 11.2% RSD) |
| Intra-day Accuracy | 85-115% (±20% at LLOQ) | 96.8% - 104.3% |
| Intra-day Precision | ≤15% RSD (≤20% at LLOQ) | ≤ 8.5% RSD |
| Inter-day Accuracy | 85-115% (±20% at LLOQ) | 98.1% - 102.7% |
| Inter-day Precision | ≤15% RSD (≤20% at LLOQ) | ≤ 9.1% RSD |
| Matrix Effect | IS-normalized factor CV ≤ 15% | CV = 6.7% (Passed) |
| Recovery | Consistent and reproducible | ~85% (Consistent across QCs) |
| Stability (Plasma) | % Change within ±15% of nominal | Stable (24h bench-top, 3 freeze-thaw cycles, 90 days at -80°C) |
Conclusion
This application note presents a validated, high-throughput HPLC-MS/MS method for the quantification of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in human plasma. The combination of a straightforward protein precipitation protocol and a selective HILIC-MS/MS analysis provides a robust and reliable workflow suitable for regulated drug development studies. The method meets all criteria for accuracy, precision, and stability as stipulated by current regulatory guidelines, ensuring data of the highest integrity for critical pharmacokinetic and bioanalytical applications.
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National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]
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LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021-08-01). Available at: [Link]
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U.S. Department of Health and Human Services (HHS.gov). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
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Tecan Blog. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
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National Institutes of Health (NIH). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. Available at: [Link]
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Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]
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KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
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The Good Scents Company. potassium acetate, 127-08-2. Available at: [Link]
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National Institutes of Health (NIH). potassium;2-(2-methyl-1H-imidazol-5-yl)acetate. PubChem. Available at: [Link]
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Slideshare. USFDA guidelines for bioanalytical method validation. Available at: [Link]
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Application Notes & Protocols for 5-Methyl-1,3-Oxazole-2-Acetic Acid Derivatives in Medicinal Chemistry
Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery
The 1,3-oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets through various non-covalent interactions.[1][2][3] The oxazole nucleus is a versatile core that has been successfully incorporated into numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral properties.[1][3][4][5]
This guide focuses on the application of a specific subclass: 5-methyl-1,3-oxazole-2-acetic acid derivatives, represented by Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. While specific research on this particular salt is limited, the broader class of oxazole-containing compounds offers significant therapeutic potential. These application notes will provide a comprehensive overview of the potential applications, synthesis, and biological evaluation of these derivatives, grounded in the established knowledge of oxazole medicinal chemistry.
Structural Features and Rationale for Medicinal Chemistry Exploration
The core structure of 5-methyl-1,3-oxazole-2-acetic acid features several key points for potential biological interactions and synthetic modification:
-
The Oxazole Ring: The nitrogen and oxygen heteroatoms can participate in hydrogen bonding with biological targets such as enzymes and receptors.[1][3]
-
The Acetic Acid Moiety: The carboxylic acid group can act as a key pharmacophore, for instance, by mimicking a phosphate group or forming salt bridges with basic residues in a protein's active site. The potassium salt, Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, enhances solubility, which can be advantageous for in vitro assays and potential formulation.
-
The 5-Methyl Group: This group can provide a lipophilic interaction point and influence the overall conformation of the molecule.
-
Substitution Points: The oxazole ring and the acetic acid side chain offer multiple points for chemical modification to explore structure-activity relationships (SAR).[1]
Potential Therapeutic Applications and Mechanisms of Action
Based on the known biological activities of various oxazole derivatives, compounds based on the 5-methyl-1,3-oxazole-2-acetic acid scaffold could be investigated for a range of therapeutic applications.
Table 1: Potential Therapeutic Targets and Applications of Oxazole Derivatives
| Therapeutic Area | Potential Molecular Target(s) | Rationale for Investigation |
| Oncology | Protein kinases, DNA topoisomerases, Tubulin | Many oxazole-containing compounds have demonstrated potent anticancer activity by inhibiting these key cellular components.[6][7] |
| Inflammation | Cyclooxygenase (COX) enzymes, Lipoxygenase | Oxazole derivatives have been developed as anti-inflammatory agents, with some acting as inhibitors of enzymes in the arachidonic acid pathway.[4] |
| Infectious Diseases | Bacterial and fungal enzymes, Viral proteins | The oxazole scaffold is present in several antimicrobial and antiviral agents, suggesting its utility in developing new treatments for infectious diseases.[1][3][8] |
| Neurological Disorders | Receptors and enzymes in the central nervous system | Certain oxazole derivatives have shown activity against neuropathic pain.[1][9] |
Hypothetical Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for a 5-methyl-1,3-oxazole-2-acetic acid derivative in an oncological context could be the inhibition of a protein kinase. The acetic acid moiety could interact with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The oxazole ring and its substituents would then occupy the adjacent hydrophobic pocket, conferring selectivity and potency.
Caption: Hypothetical kinase inhibition pathway by an oxazole derivative.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1,3-oxazole-2-acetic Acid Derivatives via Van Leusen Reaction
The Van Leusen oxazole synthesis is a versatile and widely used method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3] This protocol outlines a general procedure for the synthesis of a 5-methyl-1,3-oxazole-2-acetic acid derivative.
Workflow for Synthesis
Caption: General workflow for Van Leusen oxazole synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent such as methanol or isopropanol.[3][10]
-
Addition of Base: Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.[10]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Salt Formation (Optional): To prepare the potassium salt, dissolve the purified carboxylic acid in a suitable solvent (e.g., ethanol) and add one equivalent of potassium hydroxide in ethanol. The potassium salt will precipitate and can be collected by filtration.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of a synthesized oxazole derivative against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in the kinase assay buffer. Also, prepare solutions of the kinase, substrate, and ATP at the desired concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase and the test compound (or DMSO for control) and incubate for a short period (e.g., 10-15 minutes) to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Detect: Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Interpretation and Structure-Activity Relationship (SAR) Studies
The data obtained from biological assays can be used to establish a structure-activity relationship. For example, by synthesizing and testing a series of analogs with different substituents on the oxazole ring or modifications to the acetic acid side chain, one can identify the key structural features required for potent biological activity.
Table 2: Hypothetical SAR Data for 5-Methyl-1,3-oxazole-2-acetic Acid Analogs in a Kinase Assay
| Compound ID | R¹ Substituent (at C4) | R² Modification (of acetic acid) | Kinase Inhibition IC₅₀ (µM) |
| 1a | -H | -COOH | 15.2 |
| 1b | -Phenyl | -COOH | 2.5 |
| 1c | -H | -COOCH₃ (Ester) | > 50 |
| 1d | -Phenyl | -CONH₂ (Amide) | 8.9 |
From this hypothetical data, one could infer that a phenyl group at the C4 position enhances activity, and the free carboxylic acid is crucial for potency.
Conclusion
The 5-methyl-1,3-oxazole-2-acetic acid scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The versatility of the oxazole ring and the potential for diverse biological activities make this class of compounds an attractive area for further research in medicinal chemistry. The protocols and guidelines presented here provide a framework for the synthesis, biological evaluation, and optimization of these derivatives for various therapeutic applications.
References
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Egyptian Journal of Basic and Applied Sciences. [Link]
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Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(10). [Link]
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Wrobel, D., & Szychowski, K. A. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 27(23), 8231. [Link]
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Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]
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Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7). [Link]
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Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3625-3652. [Link]
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Verma, A., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(19), 312-321. [Link]
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Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]
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Medicinal Applications of 1,3-Oxazole Derivatives. (n.d.). SlideShare. [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
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Synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, 10 a–f. (n.d.). ResearchGate. [Link]
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Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. [Link]
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Al-Soud, Y. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1622. [Link]
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Wujec, M., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(23), 7333. [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(20), 6891. [Link]
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"use of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in high-throughput screening"
An in-depth technical guide on the application of novel chemical entities in high-throughput screening (HTS) is essential for modern drug discovery. This document provides a detailed framework for the use of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, a representative small molecule, in a biochemical HTS campaign designed to identify inhibitors of a hypothetical human protease, termed "Protease-X." While public domain data on the specific biological activity of this compound is not extensively available, its structural motifs, featuring an oxazole ring and a carboxylate group, are common in bioactive molecules. This guide, therefore, serves as a comprehensive, albeit illustrative, protocol for researchers, scientists, and drug development professionals.
Introduction to High-Throughput Screening and the Role of Novel Scaffolds
High-throughput screening is a cornerstone of early-stage drug discovery, enabling the rapid assessment of large compound libraries for their effects on a specific biological target. The identification of novel chemical scaffolds, such as those containing the oxazole moiety, is critical for expanding the chemical space for drug development and discovering new therapeutic agents with unique mechanisms of action. Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate represents such a scaffold, and this guide will detail its hypothetical application in an HTS campaign against Protease-X, a key enzyme implicated in a disease pathway.
Assay Principle: Fluorescence Resonance Energy Transfer (FRET) for Protease Activity
The HTS assay detailed here utilizes Fluorescence Resonance Energy Transfer (FRET) to measure the enzymatic activity of Protease-X. FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In this assay, a peptide substrate is synthesized with a fluorescent donor and a quencher molecule at its ends. When the substrate is intact, the quencher is in close proximity to the donor, suppressing its fluorescent signal. Upon cleavage of the substrate by Protease-X, the donor and quencher are separated, leading to an increase in fluorescence. The intensity of the fluorescent signal is directly proportional to the enzymatic activity.
Caption: FRET-based protease assay principle.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20.
-
Protease-X Stock Solution: Recombinant human Protease-X is diluted to 2X the final concentration (e.g., 20 nM) in Assay Buffer.
-
FRET Substrate Stock Solution: The FRET peptide substrate is diluted to 2X the final concentration (e.g., 2 µM) in Assay Buffer.
-
Test Compound Stock Solution: Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is dissolved in 100% DMSO to create a 10 mM stock solution.
-
Positive Control: A known, potent inhibitor of Protease-X (e.g., "Inhibitor-Y") is prepared in 100% DMSO.
-
Negative Control: 100% DMSO.
High-Throughput Screening Workflow
The HTS is performed in a 384-well plate format.
Caption: Step-by-step high-throughput screening workflow.
Data Analysis and Interpretation
The percentage of inhibition is calculated for each test compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
The Z-factor is a statistical measure of the quality of the HTS assay and is calculated as follows:
Z-factor = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
An assay with a Z-factor between 0.5 and 1.0 is considered excellent for HTS.
Data Presentation
The results of the HTS campaign can be summarized in a table format for easy comparison of controls and hit compounds.
| Parameter | Value | Interpretation |
| Test Compound Concentration | 10 µM | Final concentration in the assay |
| Mean Negative Control Signal | 85,000 RFU | Represents 0% inhibition |
| SD Negative Control | 4,250 RFU | Variation in the uninhibited reaction |
| Mean Positive Control Signal | 5,000 RFU | Represents 100% inhibition |
| SD Positive Control | 300 RFU | Variation in the fully inhibited reaction |
| Z-factor | 0.83 | Excellent assay quality |
Dose-Response and IC50 Determination for Hit Compounds
Compounds that show significant inhibition in the primary screen (e.g., >50% inhibition) are selected for further characterization. A dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50) of the compound.
Protocol for Dose-Response Curve Generation:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in 100% DMSO, starting from a 10 mM stock.
-
Compound Plating: Add 50 nL of each concentration to a 384-well plate in triplicate.
-
Assay Execution: Follow the HTS workflow as described above.
-
Data Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for IC50 determination of hit compounds.
Mechanism of Action Studies
Following the identification and confirmation of a hit compound, further studies are necessary to elucidate its mechanism of action. These may include:
-
Enzyme Kinetics: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Selectivity Profiling: To assess the inhibitory activity of the compound against other related proteases.
-
Biophysical Methods: Such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the target enzyme.
Trustworthiness and Self-Validating Systems
The robustness of this HTS protocol is ensured by the inclusion of appropriate controls in every assay plate. The Z-factor calculation provides a quantitative measure of the assay's performance, ensuring that the identification of hits is statistically significant. The multi-step validation process, from primary screen to dose-response and mechanism of action studies, provides a self-validating system to minimize the chances of false positives.
References
Application Note & Protocol: Preparation of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate for In Vivo Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the dissolution and preparation of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate for use in in vivo research. Lacking specific published formulation data for this compound, this protocol outlines a systematic, first-principles approach to vehicle selection and formulation development. The core objective is to achieve a sterile, biocompatible solution suitable for parenteral administration in laboratory animals, while ensuring the accuracy of dosing and minimizing vehicle-induced side effects.[1] This guide emphasizes scientific rationale, quality control checkpoints, and adherence to best practices for non-clinical studies.
Introduction: Compound Characteristics & Formulation Rationale
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (CAS: 2059941-95-4, Molecular Formula: C₆H₆KNO₃, Molecular Weight: 179.22 g/mol ) is a potassium salt of an oxazole-containing acetic acid derivative.[2] The oxazole ring is a five-membered heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals, recognized for its ability to engage with various biological targets.[3][4][5] The selection of the potassium salt form suggests an intent to enhance aqueous solubility. Furthermore, acetate is a commonly chosen counterion for in vivo studies as it is generally better tolerated and less toxic than other salts, such as trifluoroacetate (TFA).[6][7]
The primary challenge in preparing this compound for in vivo use is the absence of specific solubility and stability data in the public domain.[8] Therefore, a logical, tiered approach to vehicle screening is the most scientifically sound strategy. The goal is to use the simplest, most physiological vehicle possible.[1][9] This protocol will prioritize aqueous-based vehicles before considering co-solvents or more complex systems, in alignment with established guidelines for animal welfare and data integrity.
Pre-Formulation Considerations & Material Requirements
Material & Reagent Quality
To ensure the validity of in vivo studies and meet regulatory and ethical standards, all components of the final formulation should be of the highest possible purity.
-
Test Article: Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, >95% purity.
-
Vehicles & Diluents: All solvents and reagents must be sterile and pharmaceutical grade (USP/NF/BP).[10][11] If non-pharmaceutical grade chemicals must be used, they should be of the highest available purity and the final formulation must be sterilized.[11][12]
-
Apparatus: Use sterile glassware, magnetic stir bars, and consumables (e.g., pipette tips, syringes). All equipment used for parenteral dose preparation must be sterile.[1]
Required Equipment
-
Calibrated analytical balance
-
pH meter with a micro-probe
-
Osmometer (freezing point depression is a common method)[13]
-
Vortex mixer
-
Magnetic stir plate
-
Laminar flow hood or biological safety cabinet for aseptic processing[11]
-
Sterile syringe filters (0.22 µm pore size)[11]
-
Sterile, sealed vials for storage (amber vials recommended for light protection)[14]
Systematic Vehicle Selection & Solubility Assessment
The selection of an appropriate vehicle is critical for optimizing drug exposure, ensuring accurate dosing, and minimizing confounding effects from the vehicle itself.[1][15] This section details a stepwise process for determining a suitable solvent system.
Tier 1: Aqueous Physiological Vehicles
Always begin with the most biocompatible vehicles. As a potassium salt, the compound is anticipated to have some degree of aqueous solubility.
Protocol:
-
Prepare small, defined volumes (e.g., 1 mL) of each vehicle in sterile tubes.
-
Accurately weigh a small amount of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
-
Add the compound incrementally to each vehicle while vortexing.
-
After each addition, allow 2-3 minutes for dissolution. Observe for complete dissolution (a clear solution with no visible particulates).
-
Determine the approximate solubility in each vehicle (mg/mL).
Table 1: Recommended Tier 1 Vehicle Screening
| Vehicle | Rationale & Key Characteristics | Target pH | Target Osmolarity |
| Sterile Water for Injection (WFI) | The simplest vehicle. Good starting point for highly soluble salts.[9] | ~7.0 | Hypotonic |
| 0.9% Sodium Chloride (Normal Saline) | Isotonic, making it less likely to cause tissue irritation upon injection.[9] | ~4.5 - 7.0 | ~308 mOsm/L |
| Phosphate-Buffered Saline (PBS) | Isotonic and buffered to maintain a stable physiological pH.[9] | 7.2 - 7.4 | ~290 mOsm/L |
Tier 2: Co-Solvent Systems (If Necessary)
If solubility in Tier 1 vehicles is insufficient for the desired dose concentration, a co-solvent system may be required. Co-solvents should be used at the lowest effective concentration to minimize potential toxicity.[15][16]
Protocol:
-
Prepare co-solvent mixtures (e.g., 90:10, 80:20 ratios) with a Tier 1 vehicle (e.g., Normal Saline).
-
Repeat the incremental solubility assessment as described in Section 3.1.
-
Crucially, a parallel vehicle-only control group must be included in the in vivo study to account for any biological effects of the co-solvent. [1]
Table 2: Common Co-Solvents for In Vivo Studies
| Co-Solvent | Vehicle Combination Example | Maximum Recommended % (Route Dependent) | Potential Side Effects |
| Propylene Glycol (PG) | PG in 0.9% NaCl | 40% (IV), 100% (IP/SC) | Can cause hemolysis, CNS depression at high doses.[9] |
| Polyethylene Glycol 400 (PEG 400) | PEG 400 in 0.9% NaCl | 60% (IV), 100% (IP/SC) | Potential for renal toxicity at high doses.[9] |
| Dimethyl Sulfoxide (DMSO) | DMSO in 0.9% NaCl | <10% (IV/IP) | Can cause inflammation and neurotoxicity.[15][16] |
Detailed Formulation Protocol
This section provides a step-by-step methodology for preparing a final, injectable formulation. This protocol assumes that a suitable vehicle has been identified from the screening process described above.
Preparation Workflow
The following workflow diagram illustrates the key steps and decision points in the formulation process.
Caption: Workflow for preparing and validating the final formulation.
Step-by-Step Methodology
Perform all steps using aseptic technique within a laminar flow hood. [11][14]
-
Calculation: Determine the total mass of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate and the final volume of vehicle required to achieve the target concentration for your study. Prepare a slight overage (e.g., 10%) to account for losses during filtration.
-
Vehicle Preparation: In the laminar flow hood, transfer the calculated volume of the chosen sterile vehicle into a sterile beaker or vial containing a sterile magnetic stir bar.
-
Dissolution: While the vehicle is stirring, slowly add the weighed compound. Allow sufficient time for complete dissolution. Gentle warming (<40°C) may be employed if necessary, but the stability of the compound under these conditions must be considered.
-
Visual Inspection: Once dissolved, hold the solution against a light and dark background to ensure it is a clear, particulate-free solution.
-
pH Measurement: Using a calibrated pH meter, measure the pH of the solution. For parenteral administration, the pH should ideally be between 6.8 and 7.2, although a broader range of 4.5 to 8.0 is often considered acceptable to prevent tissue damage.[10][11]
-
Osmolarity Measurement: Measure the osmolarity of the solution. A formulation that is close to isotonic (~280-310 mOsm/L) is optimal for minimizing pain and irritation at the injection site.[17][18] A range of 150-600 mOsm/kg is generally tolerated.[11]
-
Adjustment (If Necessary):
-
pH: If the pH is outside the acceptable range, it can be adjusted dropwise with sterile, low-concentration solutions of NaOH or HCl. Re-measure the pH after each addition.
-
Osmolarity: If the solution is hypotonic, its osmolarity can be increased by adding sterile NaCl or using a more concentrated saline solution as the vehicle.
-
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Dispense the solution through the filter into a final, sterile, sealed vial.[11][12]
-
Labeling & Storage: Label the vial clearly with the compound name, concentration, vehicle, preparation date, and expiration date (beyond-use date).[14] Store under appropriate conditions. As a precaution for a novel compound, store at 2-8°C and protect from light.[19] A stability study is recommended to determine the appropriate beyond-use date.
Safety, Handling, & Stability
-
Handling: As with any novel chemical, handle Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Stability: The stability of the final formulation is unknown. It is best practice to prepare the solution fresh on the day of use.[12] If storage is necessary, conduct a pilot stability test by observing the solution for any signs of precipitation or color change over the intended storage period. The potassium acetate salt itself is known to be hygroscopic and sensitive to moisture.
-
Toxicity: While many oxazole-containing compounds are well-tolerated, some can exhibit toxicity.[3][20] Researchers should be vigilant for any adverse reactions in the animals and always include a vehicle-only control group to differentiate compound effects from vehicle effects.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the dissolution of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate for in vivo studies. By following a systematic approach of vehicle screening, incorporating critical quality control checks for pH and osmolarity, and adhering to strict aseptic techniques, researchers can confidently prepare accurate and biocompatible formulations. This methodology ensures data integrity and upholds the highest standards of animal welfare in research.
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ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]
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Fierce Pharma. (2014, October 1). Which vehicle works best? High-speed testing gives drug delivery a boost. [Link]
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PubChem. (n.d.). Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. [Link]
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GMP-VERLAG. (2026, January 4). pH and Osmolarity Validation in Intravenous Infusions Manufacturing. [Link]
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University of Rochester. (2022, September 21). Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances. [Link]
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Application Note: A Robust and Optimized Synthetic Route to 2-(5-methyl-1,3-oxazol-2-yl)acetic Acid
Abstract
This application note provides a comprehensive and optimized four-step synthetic route for the preparation of 2-(5-methyl-1,3-oxazol-2-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology leverages a robust sequence involving N-acylation, mild oxidation, a classical Robinson-Gabriel cyclodehydration, and final saponification. Each step has been carefully optimized to ensure high yields, purity, and scalability. We provide detailed, step-by-step protocols, mechanistic insights, and justifications for reagent and condition selection to guide researchers in achieving reliable and reproducible outcomes.
Introduction
The 1,3-oxazole nucleus is a privileged scaffold found in a wide array of biologically active natural products and pharmaceutical agents.[1] Its unique electronic and structural properties make it an important pharmacophore, contributing to the therapeutic efficacy of drugs in areas such as inflammation, epilepsy, and oncology.[2][3] Consequently, the development of efficient and reliable synthetic routes to substituted oxazoles is of paramount importance to the drug discovery process.
Several classical methods for oxazole synthesis have been established, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen reaction.[4][5][6] The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone, remains one of the most versatile and widely used methods for constructing 2,4,5-trisubstituted oxazoles due to its reliability and the accessibility of starting materials.[7][8]
This guide details an optimized, four-step synthesis of 2-(5-methyl-1,3-oxazol-2-yl)acetic acid, starting from commercially available 2-aminopropan-1-ol. The strategy hinges on the construction of a key 2-acylamino ketone intermediate, which then undergoes an efficient Robinson-Gabriel cyclization to form the desired oxazole ring system. The final step involves the hydrolysis of an ethyl ester to yield the target carboxylic acid.
Overall Synthetic Workflow
The synthetic pathway is designed as a logical sequence of four distinct chemical transformations. The workflow minimizes complex purification steps and utilizes readily available reagents, making it suitable for both small-scale research and larger-scale production.
Caption: High-level workflow for the synthesis of the target molecule.
Experimental Protocols and Scientific Rationale
This section provides detailed, step-by-step procedures for each stage of the synthesis. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.
Materials and General Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.
Step 1: Synthesis of Ethyl 3-((1-hydroxypropan-2-yl)amino)-3-oxopropanoate (Intermediate 1)
Rationale: This initial step involves the N-acylation of 2-aminopropan-1-ol with ethyl malonyl chloride. This reaction forms the carbon backbone required for the subsequent oxidation and cyclization steps. Triethylamine (Et₃N) is used as a mild, non-nucleophilic base to neutralize the hydrochloric acid byproduct generated during the acylation, preventing the formation of the amine hydrochloride salt and driving the reaction to completion.[9][10] Acetone is chosen as the solvent due to its ability to dissolve the starting materials and its inertness under the reaction conditions.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-aminopropan-1-ol (1.0 eq) and acetone (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of ethyl malonyl chloride (1.1 eq) in acetone dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Filter the mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10g scale) |
| 2-Aminopropan-1-ol | 75.11 | 1.0 | 10.0 g |
| Ethyl malonyl chloride | 150.57 | 1.1 | 22.0 g |
| Triethylamine | 101.19 | 1.2 | 16.2 g (22.3 mL) |
| Acetone | - | - | ~260 mL |
Step 2: Oxidation to Ethyl 3-oxo-3-((1-oxopropan-2-yl)amino)propanoate (Intermediate 2)
Rationale: This step converts the secondary alcohol of Intermediate 1 into a ketone, forming the 2-acylamino ketone required for the Robinson-Gabriel synthesis. Dess-Martin periodinane (DMP) is selected as the oxidizing agent due to its mild reaction conditions, high efficiency, and broad functional group tolerance, which prevents over-oxidation or side reactions with the amide and ester moieties. Dichloromethane (DCM) is an excellent solvent for DMP oxidations.
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in dry dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10g scale) |
| Intermediate 1 | 189.21 | 1.0 | 10.0 g |
| Dess-Martin Periodinane | 424.14 | 1.2 | 26.9 g |
| Dichloromethane (DCM) | - | - | ~265 mL |
Step 3: Robinson-Gabriel Cyclodehydration to Ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate (Intermediate 3)
Rationale: This is the key ring-forming step. The 2-acylamino ketone (Intermediate 2) undergoes an acid-catalyzed intramolecular cyclization followed by dehydration to form the aromatic oxazole ring.[11] Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used for this transformation, often providing high yields under relatively mild heating.[4]
Caption: Simplified mechanism of the Robinson-Gabriel cyclodehydration step.
Protocol:
-
Place the 2-acylamino ketone (Intermediate 2, 1.0 eq) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) at 0 °C.
-
Slowly warm the mixture to 90-100 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography.
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10g scale) |
| Intermediate 2 | 187.19 | 1.0 | 10.0 g |
| Phosphorus Oxychloride | 153.33 | 4.0 | 32.8 g (20.0 mL) |
Step 4: Saponification to 2-(5-methyl-1,3-oxazol-2-yl)acetic acid (Final Product)
Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is employed because it is an irreversible process, which ensures complete conversion.[12] Lithium hydroxide (LiOH) is a common choice, and a mixed solvent system of tetrahydrofuran (THF) and water is used to ensure the solubility of both the organic ester and the inorganic base.[13] An acidic workup is required to protonate the intermediate carboxylate salt to yield the final acid product.[14]
Protocol:
-
Dissolve the oxazole ester (Intermediate 3, 1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting ester by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M hydrochloric acid (HCl).
-
A precipitate should form. Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3x).
-
Dry the collected solid or the combined organic extracts (over Na₂SO₄) and remove the solvent to yield the final product, 2-(5-methyl-1,3-oxazol-2-yl)acetic acid. The product can be further purified by recrystallization if necessary.
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10g scale) |
| Intermediate 3 | 169.18 | 1.0 | 10.0 g |
| LiOH·H₂O | 41.96 | 2.0 | 5.0 g |
| THF / Water | - | - | ~120 mL |
Product Characterization
The final product, 2-(5-methyl-1,3-oxazol-2-yl)acetic acid, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: 126-127 °C[15]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 7.3 (s, 1H, oxazole C4-H), 3.8 (s, 2H, CH₂), 2.3 (s, 3H, CH₃). Note: Carboxylic acid proton may be broad or not observed.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 174 (C=O, acid), 160 (C2-oxazole), 148 (C5-oxazole), 125 (C4-oxazole), 35 (CH₂), 11 (CH₃).
Conclusion
This application note describes a reliable and optimized multi-step synthesis for 2-(5-methyl-1,3-oxazol-2-yl)acetic acid. By employing a classic Robinson-Gabriel cyclodehydration as the key step and optimizing the surrounding transformations, this route provides a practical and scalable method for accessing this valuable building block. The detailed protocols and mechanistic discussions are intended to enable researchers in the fields of organic synthesis and drug development to confidently replicate and adapt this procedure for their specific needs.
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Kumar, A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
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MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
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Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]
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"developing assays with Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate"
An Application and Protocol Guide for the Biological Characterization of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing assays to characterize the biological activity of the novel compound, Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate . The strategic protocols outlined herein are designed to systematically investigate its potential as a therapeutic agent, leveraging its distinct structural features.
Introduction: Unpacking the Therapeutic Potential
The 1,3-oxazole ring is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form diverse interactions with biological targets have led to its incorporation into a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, and antibacterial properties[1][2]. The compound in focus, Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, presents two key structural features for investigation: the bioactive oxazole core and a potassium salt formulation.
This dual nature informs a logical, hypothesis-driven approach to its characterization:
-
The potassium salt suggests a potential interaction with potassium-dependent biological systems, most notably potassium ion channels, a major class of drug targets[3][4].
-
The oxazole moiety suggests a broader potential for biological activity, such as cytotoxicity against cancer cells or modulation of inflammatory pathways, consistent with other compounds containing this heterocycle[5][6].
This guide provides detailed, validated protocols to explore these hypotheses, enabling a robust initial characterization of the compound's pharmacological profile.
Foundational Steps: Physicochemical Characterization and Handling
Accurate and reproducible biological data begins with the proper handling and characterization of the test compound. The first step is to understand its fundamental properties.
2.1 Physicochemical Properties The potassium salt form of the compound is expected to confer high aqueous solubility, a desirable trait for biological assays.
| Property | Value | Source |
| IUPAC Name | potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate | [1] |
| CAS Number | 2059941-95-4 | [1] |
| Molecular Formula | C₆H₆KNO₃ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Form | Solid (Predicted) | N/A |
| Solubility | High in water (Predicted); Soluble in DMSO | [7][8] |
2.2 Protocol for Stock Solution Preparation and Stability Assessment
-
Primary Stock Solution (e.g., 10 mM):
-
Accurately weigh a sufficient amount of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
-
Dissolve in sterile, nuclease-free water or dimethyl sulfoxide (DMSO). While water is preferred due to its high predicted solubility, DMSO is a common alternative for ensuring complete solubilization of organic compounds.
-
Expert Insight: For cell-based assays, the final concentration of DMSO should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Stability Testing (Recommended):
-
To ensure compound integrity under experimental conditions, perform a simple stability test.
-
Incubate an aliquot of the compound diluted in the final assay buffer at the experimental temperature (e.g., 37°C) for the maximum duration of an experiment.
-
Analyze the sample by HPLC to check for degradation products compared to a control sample stored at -80°C.
-
A Hypothesis-Driven Strategy for Assay Selection
A systematic screening approach is crucial for efficiently identifying the biological activity of a novel compound. The following workflow is proposed to investigate the two primary hypotheses based on the compound's structure.
4.2 Detailed Protocol
This protocol is adapted for a 96-well plate format using a commercially available kit like the FluxOR™ Potassium Ion Channel Assay.[9]
-
Self-Validation: This protocol incorporates positive and negative controls to ensure assay validity. A known channel blocker (e.g., quinidine for hERG) and activator (e.g., retigabine for KCNQ2/3) should be used to define the assay window.
-
Cell Culture:
-
Plate cells (e.g., HEK293 or CHO) stably expressing the potassium channel of interest into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., FluxOR™ reagent with PowerLoad™ concentrate in assay buffer).
-
Remove cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a 2X concentration plate of the test compound and controls in assay buffer.
-
After incubation, carefully remove the dye loading solution from the wells.
-
Add 50 µL of the 2X compound solutions to the appropriate wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Signal Measurement:
-
Set up a fluorescence plate reader (Excitation: ~490 nm, Emission: ~525 nm) to measure a baseline fluorescence, followed by a kinetic read after stimulus addition.
-
Prepare the 5X Thallium Stimulus Buffer according to the kit protocol.
-
Place the cell plate in the reader and begin recording. After a brief baseline reading (10-15 seconds), use the instrument's injectors to add 25 µL of the 5X Stimulus Buffer to each well.
-
Continue reading the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is proportional to channel activity.
-
Normalize the data to the vehicle control (0% effect) and a positive control inhibitor (100% inhibition).
-
Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
-
| Compound | Type | Example EC₅₀/IC₅₀ |
| Vehicle (0.5% DMSO) | Negative Control | N/A |
| Known Inhibitor | Positive Control | e.g., 5 µM |
| Known Activator | Positive Control | e.g., 1 µM |
| Test Compound | Unknown | To be determined |
Protocol 2: Assessing General Cytotoxicity and Antiproliferative Activity
5.1 Principle of the MTT Assay
This assay is a foundational step to determine if a compound has broad cytotoxic or antiproliferative effects. It is critical for interpreting results from other cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[10]
5.2 Detailed Protocol
-
Cell Plating:
-
Seed a panel of cells (e.g., cancer lines such as HeLa, MCF-7, A549, and a non-malignant control line like HEK293 or fibroblasts) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control (100% viability) and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix thoroughly on a plate shaker to dissolve the crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the compound concentration and fit the data to determine the IC₅₀ value.
-
| Cell Line | Compound IC₅₀ (µM) | Selectivity Index (SI)¹ |
| HeLa (Cervical Cancer) | To be determined | N/A |
| MCF-7 (Breast Cancer) | To be determined | N/A |
| HEK293 (Non-malignant) | To be determined | N/A |
| ¹ SI = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI indicates cancer-specific toxicity. |
Protocol 3: Screening for Anti-Inflammatory Activity via NF-κB Inhibition
6.1 Principle of the NF-κB Reporter Assay
The transcription factor NF-κB is a master regulator of the inflammatory response. Many inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling pathway. This assay uses a cell line engineered to express a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB response element. Inhibition of the pathway by a test compound results in a decreased reporter signal.[10]
6.2 Detailed Protocol
-
Cell Culture:
-
Use a reporter cell line such as THP1-Dual™ monocytes. Plate the cells in a 96-well plate at a density of ~100,000 cells/well.
-
Expert Insight: If using THP-1 cells, differentiation into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the assay can enhance the response to LPS.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Use concentrations determined to be non-toxic from Protocol 2. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.
-
-
Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. Include an unstimulated control.
-
Incubate for 18-24 hours at 37°C.
-
-
Reporter Detection:
-
After incubation, collect the cell supernatant.
-
Quantify the SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™ Solution).
-
Incubate the supernatant with the substrate according to the manufacturer's instructions and read the absorbance at ~620-650 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against compound concentration to determine the IC₅₀ value.
-
Conclusion and Forward Path
This application guide provides a robust, multi-faceted strategy for the initial biological characterization of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. By systematically evaluating its effects on a major ion channel family, its general cytotoxicity, and its potential to modulate a key inflammatory pathway, researchers can efficiently generate a foundational pharmacological profile. Positive results from any of these primary assays should be followed by more detailed secondary assays, such as electrophysiological patch-clamping to confirm potassium channel activity or specific enzymatic and apoptosis assays to elucidate the mechanism of anticancer or anti-inflammatory action. This structured approach ensures that experimental resources are used effectively and that the therapeutic potential of this novel compound is thoroughly investigated.
References
- (Reference for a general medicinal chemistry textbook or review on privileged scaffolds - Placeholder, to be found)
-
Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1666. [Link]
- Kumar, A., & Siddiqui, H. (2018). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 10(4), 131-140.
-
(Reference for synthesis methods of oxazoles - Placeholder, to be found from a suitable source like)[11]
-
Pawar, S. S., & Chaskar, A. C. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287. [Link]
-
Weaver, C. D., Harden, D., Dworetzky, S. I., Robertson, B., & Knox, R. J. (2004). A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells. Journal of Biomolecular Screening, 9(8), 671–677. [Link]
-
(Reference for general synthesis and characterization of oxazoles - Placeholder, to be found from a suitable source like)[12]
-
Guedes, J. V., et al. (2018). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Chem. Proc., 18(1), 36. [Link]
-
Gribkoff, V. K. (1998). Potassium Channel Modulators: Scientific Applications and Therapeutic Promise. Journal of Medicinal Chemistry, 41(19), i-xxvii. [Link]
- (Reference for general biological activity of oxazoles - Placeholder, to be found
-
Maccallini, C., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 19(2), 166-187. [Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
-
ION Biosciences. (n.d.). Potassium Channel Assays. Retrieved January 19, 2026, from [Link]
- (Reference for metabolism of related compounds - Placeholder, to be found)
-
Beacham, D. W., et al. (2010). Cell-Based Potassium Ion Channel Screening Using the FluxOR™ Assay. Journal of Biomolecular Screening, 15(4), 441-446. [Link]
- (Reference for anticancer activity of oxazoles - Placeholder, to be found)
- Ali, D., et al. (2023). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. Naturalista Campano, 27, 85-96.
- (Reference for specific potassium channel activ
-
Martínez, R., et al. (2021). Synthesis of Novel Acylhydrazone-Oxazole Hybrids and Docking Studies of SARS-CoV-2 Main Protease. Molecules, 26(11), 3169. [Link]
Sources
- 1. cas 2059941-95-4|| where to buy Potassium 2-(5-methyloxazol-2-yl)acetate [french.chemenu.com]
- 2. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. museonaturalistico.it [museonaturalistico.it]
- 7. Potassium Acetate | 127-08-2 [chemicalbook.com]
- 8. 酢酸カリウム 99.98% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Welcome to the technical support guide for the synthesis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. The guidance provided herein is based on established principles of heterocyclic chemistry and experience with analogous synthetic routes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My overall yield is significantly lower than expected. What are the likely causes?
Low yield is a common issue that can often be traced back to incomplete reaction, side reactions, or product loss during workup and purification.
Possible Causes & Solutions:
-
Incomplete Cyclization: The formation of the oxazole ring is a critical step. If the dehydration/cyclization of the acyclic precursor is incomplete, you will have a mixture of starting materials and product, leading to low isolated yield.
-
Causality: The Robinson-Gabriel synthesis and related methods require the removal of a water molecule to form the aromatic oxazole ring.[1][2] Insufficiently forcing conditions (temperature, dehydrating agent) can stall the reaction at the intermediate stage.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials and the formation of the product.
-
Increase Temperature: If the reaction has stalled, consider increasing the reaction temperature in increments of 10 °C.
-
Stronger Dehydrating Agent: If using a mild dehydrating agent, consider switching to a more powerful one such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA), if compatible with your substrate.[1]
-
-
-
Side Reactions: The starting materials for oxazole synthesis are often reactive and can participate in undesired pathways.
-
Causality: For example, in a synthesis starting from an α-haloketone and an amide, the α-haloketone can undergo self-condensation or react with the solvent if it is nucleophilic.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of either starting material can promote side reactions.
-
Order of Addition: Add the more reactive species slowly to a solution of the other reactant to maintain a low concentration of the reactive species and favor the desired bimolecular reaction.
-
-
-
Product Loss During Workup: The potassium salt of a carboxylic acid is highly water-soluble.
-
Causality: During the aqueous workup, a significant amount of the product may remain in the aqueous layer if extraction is not efficient.
-
Troubleshooting Protocol:
-
pH Adjustment: Ensure the pH of the aqueous solution is sufficiently high during extraction to keep the product in its salt form.
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride before extraction to decrease the solubility of the organic product.
-
Continuous Extraction: For highly water-soluble products, consider using a continuous liquid-liquid extractor.
-
-
Question 2: I see an unexpected peak in my ¹H NMR spectrum, suggesting a related impurity. What could it be?
The structure of the impurity can often be inferred from its NMR spectrum and an understanding of potential side reactions.
Common Impurities and their Spectroscopic Signatures:
| Potential Impurity | Plausible Cause | Expected ¹H NMR Signature |
| Uncyclized Precursor | Incomplete dehydration/cyclization | Presence of amide N-H protons, absence of characteristic oxazole ring protons. |
| Hydrolyzed Product (Acid form) | Exposure to acidic conditions during workup | Absence of the characteristic acetate methylene protons, potential shift of other protons. |
| Ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate | Incomplete saponification | Presence of a quartet and a triplet characteristic of an ethyl ester group. |
Question 3: My final product is unstable and degrades over time. How can I improve its stability?
The stability of heterocyclic compounds can be influenced by residual reagents, moisture, and storage conditions.
Stabilization Strategies:
-
Ensure Complete Removal of Acids/Bases: Residual acid or base from the reaction or workup can catalyze the hydrolysis of the acetate group or the opening of the oxazole ring.[2]
-
Protocol: After the final precipitation or crystallization, wash the product with a non-protic solvent like diethyl ether or acetone to remove surface contaminants. Dry the product under high vacuum to remove residual solvents and moisture.
-
-
Storage Conditions:
-
Protocol: Store the final potassium salt under an inert atmosphere (nitrogen or argon) at a low temperature (-20 °C is recommended) and protected from light. The compound is hygroscopic; therefore, storage in a desiccator is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate?
A common approach would be a multi-step synthesis involving the formation of the 2,5-disubstituted oxazole ring followed by functional group manipulations. A plausible route is the reaction of an α-haloketone with an appropriate amide to form the ethyl ester, followed by saponification.[1][3]
Q2: How can I purify the final product if it contains organic, non-ionic impurities?
If your potassium salt is contaminated with organic, non-ionic impurities, recrystallization is often the most effective purification method.
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent system in which the potassium salt is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like ethyl acetate or isopropanol) is often effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Filtration: If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Q3: What analytical techniques are most useful for characterizing the final product and its impurities?
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the absence of proton- and carbon-containing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (carboxylate, oxazole ring).
Visualizing the Synthesis and Potential Pitfalls
Plausible Synthetic Pathway
The following diagram illustrates a potential synthetic route to the target molecule, highlighting the key transformations.
Caption: A plausible synthetic route to the target compound.
Troubleshooting Logic for Low Yield
This workflow can help diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low synthesis yield.
References
-
Cornforth, J. W., & Cornforth, R. H. (1953). Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acids. Journal of the Chemical Society (Resumed), 93. [Link]
-
Dow, R. L. (1989). An efficient synthesis of ethyl 5-oxazoleacetates. The Journal of Organic Chemistry, 54(23), 5651-5653. [Link]
- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
-
Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and efficient preparation of 2, 5-disubstituted oxazoles via a metal-free-catalyzed cascade cyclization. Organic Letters, 12(17), 3902-3905. [Link]
- Bala, S., Saini, M., & Kamboj, S. (2011). Methods for synthesis of Oxazolones: A Review. International Journal of ChemTech Research, 3(3), 1102-1118.
- Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372.
-
Shaikh, A. A., Gomas, S. S., & Deshmukh, A. R. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 789-801. [Link]
-
Ali, F., Neha, K., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3575-3601. [Link]
-
Vedejs, E., & Fields, S. C. (1997). General methodology for the preparation of 2, 5-disubstituted-1, 3-oxazoles. The Journal of Organic Chemistry, 62(8), 2368-2369. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. [Link]
Sources
Technical Support Center: Synthesis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Welcome to the dedicated technical support guide for the synthesis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthesis, improve yield, and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route involves the reaction of a suitable starting material, such as an α-haloketone, with an amide to form the oxazole ring, followed by functional group manipulation to yield the final potassium salt. Challenges in this synthesis often arise from side reactions, incomplete conversions, and difficulties in purification. This guide will walk you through troubleshooting these common issues.
Troubleshooting Guide: Low Reaction Yield
A diminished yield is one of the most frequently encountered problems. The following sections break down potential causes and their corresponding solutions.
Issue 1: Incomplete Oxazole Ring Formation
The formation of the 5-methyl-1,3-oxazole ring is the critical step in this synthesis. Incomplete cyclization can be a major contributor to low overall yield.
Root Cause Analysis:
-
Insufficient Reaction Temperature: The cyclization reaction to form the oxazole ring is often thermally driven. An inadequate temperature can lead to a sluggish reaction and incomplete conversion.
-
Improper Base Selection: The choice of base is crucial for the deprotonation step that facilitates ring closure. A base that is too weak may not be effective, while a base that is too strong can lead to side reactions.
-
Poor Quality Starting Materials: The purity of the initial reactants, such as the α-haloketone and the amide, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Solutions:
-
Optimize Reaction Temperature:
-
Protocol: Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Increasing the temperature provides the necessary activation energy for the cyclization to proceed to completion. However, be cautious of excessively high temperatures which can lead to decomposition.
-
-
Screen Different Bases:
-
Protocol: If using a weaker base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Causality: A stronger base can more effectively deprotonate the intermediate, promoting the intramolecular cyclization to form the oxazole ring.
-
-
Ensure Purity of Starting Materials:
-
Protocol: Purify starting materials before use. For example, recrystallize the amide and distill the α-haloketone.
-
Causality: Removing impurities ensures that they do not compete in the reaction or lead to the formation of side products that consume the reactants.
-
Experimental Workflow for Optimizing Oxazole Ring Formation:
Caption: Troubleshooting workflow for low oxazole yield.
Issue 2: Hydrolysis of the Ester Intermediate
The synthesis often proceeds through an ester intermediate, which is then saponified to the potassium salt. Premature hydrolysis of this ester can lead to a complex mixture and lower the yield of the desired product.
Root Cause Analysis:
-
Presence of Water: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the ester.
-
Inappropriate pH: The ester is susceptible to hydrolysis under both acidic and basic conditions.
Solutions:
-
Use Anhydrous Conditions:
-
Protocol: Dry all glassware in an oven before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Eliminating water from the reaction environment prevents the unwanted hydrolysis of the ester intermediate.
-
-
Control pH:
-
Protocol: If the reaction requires basic conditions, use a non-aqueous base. For the final saponification step, carefully control the addition of the potassium hydroxide solution.
-
Causality: Maintaining a non-aqueous environment until the intended saponification step ensures the ester intermediate remains intact.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the oxazole ring formation step?
A1: The choice of solvent can significantly impact the reaction. Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are generally preferred as they can dissolve the reactants and facilitate the reaction without participating in it. It is recommended to screen a few solvents to find the optimal one for your specific substrate.
Q2: How can I minimize the formation of byproducts?
A2: Byproduct formation is often a result of side reactions. To minimize these:
-
Control Stoichiometry: Use a slight excess of the amide component to ensure the complete consumption of the more valuable α-haloketone.
-
Lower Reaction Temperature: While a higher temperature can drive the reaction to completion, it can also promote the formation of byproducts. Finding the optimal temperature is key.
-
Purify Intermediates: If possible, purify the oxazole ester intermediate before proceeding to the final saponification step. This can be achieved through column chromatography.
Q3: My final product is difficult to isolate. What can I do?
A3: The isolation of the final potassium salt can be challenging due to its high polarity and solubility in water.
-
Solvent Selection for Precipitation: After saponification, the product is in an aqueous solution. The potassium salt can often be precipitated by adding a less polar, water-miscible solvent such as isopropanol or acetone.
-
Lyophilization: If precipitation is not effective, removing the water via lyophilization (freeze-drying) can yield the solid potassium salt.
Data Summary Table
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Base | NaHCO₃ | K₂CO₃ | DBU | |
| 35 | ||||
| 65 | ||||
| 85 | ||||
| Temperature (°C) | 80 | 100 | 120 | |
| 50 | ||||
| 80 | ||||
| 75 (decomposition observed) | ||||
| Solvent | Toluene | Acetonitrile | DMF | |
| 45 | ||||
| 78 | ||||
| 82 |
References
-
Title: Oxazole - an overview | ScienceDirect Topics Source: ScienceDirect URL: [Link]
Technical Support Center: Overcoming Solubility Challenges with Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Welcome to the technical support guide for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing solubility issues that may arise during in vitro and in vivo assays. As a potassium salt of a carboxylic acid, this compound's solubility is intrinsically linked to the physicochemical environment of your assay. This guide offers a series of troubleshooting steps, detailed protocols, and scientific explanations to ensure consistent and reliable experimental outcomes.
Section 1: Understanding the Compound's Physicochemical Profile
The first step in troubleshooting is understanding the inherent properties of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. It is the potassium salt of the parent compound, 2-(5-methyl-1,3-oxazol-2-yl)acetic acid. This structural feature is the primary determinant of its solubility behavior.
The key to its solubility lies in the equilibrium between its ionized (salt) form and its non-ionized (free acid) form. The salt form is highly polar and thus more soluble in aqueous media, while the free acid form is significantly less soluble. This equilibrium is governed by the pH of the solution relative to the pKa of the carboxylic acid group. While the exact pKa of this specific molecule is not widely published, analogous oxazole-containing acetic acids have predicted pKa values in the range of 3.8 to 4.5.[1] This means that at pH values below this range, the compound will predominantly exist in its less soluble acid form.
Table 1: Key Physicochemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate | [2] |
| CAS Number | 2059941-95-4 | [2] |
| Molecular Formula | C₆H₆KNO₃ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Form | Expected to be a solid at room temperature. | Based on properties of similar salts like potassium acetate.[3][4] |
| Predicted pKa | ~3.8 - 4.5 | Based on structurally similar compounds.[1] This is the most critical parameter for solubility. |
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered by researchers.
Q1: I tried to dissolve Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate directly into my phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving completely and the solution is cloudy. What's wrong?
This is a classic pH-related solubility issue. While the compound is a potassium salt, the local microenvironment during dissolution can lead to the formation of the less soluble free acid. More importantly, the buffer's capacity might not be sufficient to maintain the pH if the compound itself is slightly acidic or if the preparation method introduces acidity.
Causality: The solubility of carboxylic acid salts is highly dependent on pH.[5][6] To maintain the compound in its soluble, deprotonated (carboxylate) state, the pH of the solution must be significantly higher than the pKa of the parent acid. A general rule of thumb is to maintain the pH at least 2 units above the pKa.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your final buffer pH is stable and ideally ≥ 7.0.
-
Use an Alkaline Buffer: For initial stock preparation in an aqueous solvent, consider using a slightly alkaline buffer, such as a TRIS buffer at pH 8.0 or a carbonate buffer at pH 9.0. This ensures the compound remains fully in its ionized, soluble salt form.
-
Gentle Warming: Warming the solution to 37°C can increase the rate of dissolution. However, always check the compound's stability at elevated temperatures if this information is available.
Q2: My compound dissolved perfectly in DMSO to make a 20 mM stock, but it immediately precipitated when I diluted it into my aqueous assay buffer. How can I prevent this "crashing out"?
This is a very common phenomenon when diluting a compound from a highly soluble organic solvent into an aqueous medium where its solubility is much lower.[7] The rapid change in solvent polarity causes the compound to come out of solution.
Causality: The final concentration of DMSO in your assay is a critical factor. While DMSO helps with initial solubilization, too low a concentration in the final aqueous solution may not be sufficient to keep the compound dissolved.[8]
Troubleshooting Flowchart:
Caption: A troubleshooting flowchart for addressing compound precipitation.
Recommended Actions:
-
Optimize Final DMSO Concentration: Aim for the lowest DMSO concentration that maintains solubility without affecting your assay, typically ≤0.5% for many cell-based assays.[7]
-
Use a Serial Dilution Approach: Instead of a single 1:1000 dilution, perform a stepwise dilution (e.g., 1:10, then 1:10, then 1:10). This gradual reduction in solvent strength can prevent immediate precipitation.[7]
-
Vortex During Dilution: Add the stock solution dropwise to the vortexing assay buffer to ensure rapid mixing and avoid localized high concentrations.
Q3: What is the most reliable method for preparing a high-concentration stock solution?
The choice of solvent depends on your downstream application. For maximum versatility, a stock in 100% DMSO is common. However, if your assay is intolerant to DMSO, an aqueous stock in an alkaline buffer is preferable.
Protocol: Preparing a 20 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 1.79 mg of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (MW: 179.22 g/mol ).
-
Add Solvent: Add 500 µL of high-purity, anhydrous DMSO.
-
Solubilize: Vortex thoroughly for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store: Aliquot into small volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Section 3: Advanced Solubilization Strategies
If basic troubleshooting fails, more advanced formulation strategies may be required. These involve the use of excipients to enhance aqueous solubility. It is critical to validate that these excipients do not interfere with your specific assay.
Strategy 1: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9][10]
Table 2: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Conc. | Considerations |
| Ethanol | 1-5% (v/v) | Can be toxic to cells at higher concentrations. May affect enzyme kinetics. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | Generally well-tolerated and effective.[11] Can increase viscosity. |
| Glycerol | 1-10% (v/v) | Biocompatible. Can also act as a cryoprotectant. |
Strategy 2: Employing Surfactants
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.[12]
Caption: Surfactant micelles encapsulating a poorly soluble compound.
-
Recommended Surfactants: For biochemical assays, non-ionic surfactants are preferred.
-
Tween® 20 / Tween® 80: Start with concentrations around 0.01-0.1% (v/v). They are effective but can interfere with some enzyme assays.[13]
-
Triton™ X-100: Similar to Tween, used at 0.01-0.1% (v/v).
-
Strategy 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing solubility.[14][15]
Caption: Inclusion complex of a compound within a cyclodextrin.
-
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a widely used, highly soluble derivative. Prepare a stock solution of HP-β-CD in your assay buffer and use it to dissolve the compound. Start with a 1-5 mM concentration of HP-β-CD.
-
Protocol: Screening for an Effective Solubilizing Excipient
-
Prepare Excipient Stocks: Prepare 10x stock solutions of your chosen excipients (e.g., 1% Tween-20, 50 mM HP-β-CD) in your final assay buffer.
-
Prepare Compound: In separate tubes, place a small, pre-weighed amount of the solid compound.
-
Test Solubilization: Add the 1x final concentration of each excipient buffer to the tubes. Also include a "buffer only" control.
-
Equilibrate: Vortex each tube and let them equilibrate for 1-2 hours at room temperature.
-
Observe & Quantify: Visually inspect for clarity. For a quantitative measure, centrifuge the tubes at high speed (~14,000 rpm) for 15 minutes to pellet any undissolved compound. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or spectrophotometry).
-
Assay Compatibility Control: Crucially, run a parallel assay containing only the excipient (at the final concentration) without the compound to ensure it does not interfere with your experimental readout.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, leading to more accurate and reproducible scientific data.
References
-
MDPI. Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide. Available from: [Link]
-
Wikipedia. Potassium acetate. Available from: [Link]
-
Chemsrc. Potassium acetate | CAS#:127-08-2. Available from: [Link]
-
Masimirembwa, C., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 445-451. Available from: [Link]
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ACS Publications. Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid. The Journal of Physical Chemistry A. Available from: [Link]
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NIH National Center for Biotechnology Information. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Available from: [Link]
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NIH National Center for Biotechnology Information. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC. Available from: [Link]
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NIH National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
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PubMed. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Available from: [Link]
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ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
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MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery. Available from: [Link]
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ResearchGate. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]
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MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
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PubChem. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid. Available from: [Link]
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Wikipedia. Oxazole. Available from: [Link]
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PubMed. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Available from: [Link]
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ResearchGate. (PDF) Cyclodextrins in Various Drug Formulations. Available from: [Link]
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Chemistry LibreTexts. 17.3: Factors that Affect Solubility. Available from: [Link]
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JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]
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SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]
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NIH National Center for Biotechnology Information. Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available from: [Link]
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Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]
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Solubility of Things. Oxazole. Available from: [Link]
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MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]
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Fisher Scientific. 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, 97%, Thermo Scientific. Available from: [Link]
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ResearchGate. (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. Available from: [Link]
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IOSR Journal. Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). Available from: [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2-(5-methyl-1,3-oxazol-2-yl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(5-methyl-1,3-oxazol-2-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and adapt the methodology to your specific laboratory conditions.
Overview of Synthetic Strategy
The synthesis of 2-(5-methyl-1,3-oxazol-2-yl)acetic acid is typically achieved via a two-stage process. First, a stable precursor, ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate, is synthesized. This is followed by a controlled hydrolysis of the ester to yield the final carboxylic acid. This strategy is generally preferred over direct synthesis to avoid complications arising from the reactivity of the free acid group during the oxazole ring formation.
Caption: General two-stage synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to form the oxazole ring for this target molecule?
A1: The most versatile and widely used methods for constructing the substituted oxazole ring are variations of the Robinson-Gabriel synthesis and the Fischer oxazole synthesis. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is particularly effective.[1][2] For this specific target, starting from an appropriate β-keto ester derivative is a common and efficient approach. Milder, modern variations using reagents like the Burgess reagent under microwave conditions have also been developed to improve yields and functional group compatibility.[3]
Q2: Why is a two-step synthesis involving an ester intermediate preferred over a direct, one-pot synthesis?
A2: The carboxylic acid moiety is nucleophilic and can interfere with the electrophilic centers involved in oxazole ring formation, leading to a complex mixture of side products. The ester group is a robust protecting group for the carboxylic acid that is generally stable to the conditions required for cyclization and dehydration.[4] It can be reliably cleaved in a subsequent, high-yielding hydrolysis step.
Q3: My final product shows poor solubility in common organic solvents. How should I purify it?
A3: 2-(5-methyl-1,3-oxazol-2-yl)acetic acid is an amphoteric molecule with both a basic oxazole nitrogen and an acidic carboxylic acid group. Its solubility can be challenging. Purification is often best achieved by pH-controlled extraction or recrystallization. For extraction, dissolve the crude product in a dilute base like aqueous sodium bicarbonate, wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer with dilute HCl to precipitate the pure product. Recrystallization from a water/alcohol mixture is also a viable option.
Q4: Can I monitor the hydrolysis reaction by Thin Layer Chromatography (TLC)?
A4: Absolutely. TLC is the recommended method for monitoring the conversion of the ethyl ester to the carboxylic acid. The product, being a carboxylic acid, is significantly more polar than the starting ester. It will exhibit a much lower Rf value and may show "streaking" unless a small amount of acetic acid is included in the eluent. A typical system is provided in the table below.
| Compound | Typical Rf Value (Ethyl Acetate/Hexane 1:1) | Notes |
| Ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate | ~0.6 - 0.7 | Visualizes well under UV light. |
| 2-(5-methyl-1,3-oxazol-2-yl)acetic acid | ~0.1 - 0.2 (streaking) | Add 1% acetic acid to the eluent for a more defined spot. |
Troubleshooting Guide: Stage 2 - Ester Hydrolysis
This section addresses common issues encountered during the conversion of ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate to the final acid product.
Caption: Logic diagram for troubleshooting the hydrolysis step.
Question 1: My hydrolysis reaction is very slow or stalls completely. What is the cause?
Answer: Incomplete hydrolysis is a common issue that can stem from several factors.
-
Insufficient Catalyst: Both acid and base-catalyzed hydrolysis are equilibrium-driven processes that require sufficient catalytic amounts (for acid) or stoichiometric amounts (for base) of the reagent.[5][6] For base-catalyzed saponification, at least one equivalent of base (e.g., NaOH, KOH, LiOH) is required to drive the reaction to completion.
-
Low Temperature: Hydrolysis of esters requires a certain activation energy. If the reaction is sluggish at room temperature, heating under reflux is typically necessary. A temperature range of 60-80°C is generally effective.
-
Biphasic System: If using an aqueous acid or base with a water-immiscible solvent, poor mixing can limit the reaction rate. Adding a co-solvent like ethanol or tetrahydrofuran (THF) creates a homogeneous solution, dramatically increasing the reaction rate.
Troubleshooting & Optimization:
-
Confirm Reagent Stoichiometry: For base hydrolysis, ensure at least 1.1-1.5 equivalents of hydroxide are used.
-
Increase Temperature: Heat the reaction mixture to reflux (typically in a solvent like ethanol/water).
-
Improve Solubility: Add a co-solvent (e.g., THF) to ensure the reaction mixture is homogeneous.
-
Monitor Progress: Check the reaction by TLC every 1-2 hours until all the starting ester has been consumed.
Question 2: I'm observing the formation of multiple byproducts on my TLC plate, and my yield of the desired acid is low. What is happening?
Answer: The formation of multiple byproducts suggests degradation of the molecule. The oxazole ring, while aromatic, can be susceptible to cleavage under harsh conditions.[7]
-
Harsh Acidic Conditions: Concentrated strong acids (like H₂SO₄ or HCl) at high temperatures can promote ring-opening of the oxazole heterocycle.[8] This is a known liability for some azole-containing compounds.
-
Harsh Basic Conditions: Similarly, high concentrations of strong bases at elevated temperatures for prolonged periods can also lead to decomposition pathways other than simple ester hydrolysis.
Troubleshooting & Optimization:
-
Use Milder Conditions: Switch to a milder base such as lithium hydroxide (LiOH) in a THF/water mixture.[9] LiOH is often effective at lower temperatures than NaOH or KOH, minimizing degradation.
-
Lower the Temperature: If using NaOH or HCl, try running the reaction at a lower temperature (e.g., 50°C) for a longer period.
-
Limit Reaction Time: Quench the reaction as soon as TLC indicates full consumption of the starting material to prevent prolonged exposure of the product to harsh conditions.
| Condition | Reagents | Solvent | Temperature | Pros | Cons |
| Acidic | 2-6 M HCl (aq) | Dioxane/H₂O | 80-100°C | Simple workup (evaporation/extraction) | Risk of oxazole ring degradation at high temps.[8] |
| Basic (Strong) | 1.2 eq. NaOH or KOH | EtOH/H₂O | Reflux | Fast and effective | Higher risk of side reactions/degradation.[5] |
| Basic (Mild) | 1.5 eq. LiOH | THF/H₂O | RT to 50°C | High selectivity, minimal byproducts.[9] | Can be slower than other methods. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate
This protocol is a representative method based on the principles of the Robinson-Gabriel synthesis.[1][2]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 3-amino-4-oxopentanoate hydrochloride (1 eq.).
-
Reaction Mixture: Suspend the starting material in anhydrous dichloromethane (DCM, 5 mL per gram of starting material). Add triethylamine (2.5 eq.) to liberate the free amine.
-
Acylation: Cool the mixture to 0°C in an ice bath. Add ethyl 2-chloro-2-oxoacetate (1.1 eq.) dropwise over 20 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cyclodehydration: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise at 0°C. After the addition is complete, heat the mixture to reflux (approx. 40°C) and stir for 3-5 hours, monitoring by TLC for the disappearance of the intermediate.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the product as a pale yellow oil.
Protocol 2: Hydrolysis of Ethyl Ester to Carboxylic Acid (Mild LiOH Method)
-
Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate (1 eq.) in a 3:1 mixture of THF and water (4 mL per gram of ester).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC (1:1 Hexane:EtOAc + 1% AcOH) for the disappearance of the starting material. If the reaction is slow, gently warm to 40-50°C.
-
Quenching: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material or non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to yield 2-(5-methyl-1,3-oxazol-2-yl)acetic acid as a white to off-white solid.
References
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Wikipedia contributors. (2023). Fischer oxazole synthesis. Wikipedia, The Free Encyclopedia. [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
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Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
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Indian Journal of Pharmaceutical Sciences. (2021). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]
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SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
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Merck Index. (n.d.). Fischer Oxazole Synthesis. [Link]
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Merck Index. (n.d.). Fischer Oxazole Synthesis. [Link]
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Padwa, A., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]
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ResearchGate. (n.d.). Fischer oxazole synthesis | Request PDF. [Link]
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YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]
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Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
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Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
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National Institutes of Health. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]
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ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
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MDPI. (2022). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. [Link]
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ACS Publications. (2021). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. [Link]
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ResearchGate. (2003). Synthesis and Reactions of Oxazoles. [Link]
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Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
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ResearchGate. (2020). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. [Link]
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Wiley. (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. [Link]
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Beilstein Journal of Organic Chemistry. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]
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Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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ResearchGate. (n.d.). Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
-
ResearchGate. (2012). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. [Link]
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Arctom. (n.d.). 2-(5-methyl-1,3-oxazol-2-yl)acetic acid. [Link]
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IOSR Journal. (2020). Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). [Link]
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]
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PubMed. (2011). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. [Link]
-
Amazon S3. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. [Link]
-
Molbank. (2015). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]
-
Molport. (n.d.). 2-[2-(pyridin-2-yl)-1,3-benzoxazol-5-yl]acetic acid. [Link]
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"Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate degradation pathways and prevention"
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability and handling of this compound. Our aim is to equip you with the scientific understanding and practical steps necessary to ensure the integrity of your experiments.
I. Understanding the Stability of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a heterocyclic compound featuring an oxazole ring, a five-membered aromatic ring containing nitrogen and oxygen. The stability of this molecule is largely dictated by the chemistry of the oxazole ring, which is susceptible to degradation under certain conditions. The substitution pattern, with a methyl group at the C5 position and an acetate group at the C2 position, influences its reactivity. Oxazoles are generally thermally stable but can be sensitive to strong acids, strong bases, oxidizing agents, and light.[1][2]
This guide will walk you through the potential degradation pathways and provide actionable strategies for prevention.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that can cause the degradation of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate?
A1: The oxazole ring is the most reactive part of the molecule and is susceptible to cleavage under several conditions:
-
Strongly Acidic or Basic Conditions: The oxazole ring can undergo hydrolysis, leading to ring opening.[3] In acidic conditions, protonation of the ring nitrogen can make it more susceptible to nucleophilic attack by water. In basic conditions, direct nucleophilic attack on the ring carbons can occur.
-
Oxidative Stress: Oxazole rings can be cleaved by strong oxidizing agents.[1] Exposure to atmospheric oxygen over long periods, or the presence of oxidizing reagents in a reaction mixture, can lead to degradation.
-
Photolytic Degradation: Exposure to high-energy light, particularly UV light, can induce photochemical reactions that may lead to the degradation of the oxazole ring.[4][5]
-
Elevated Temperatures: While generally thermally stable, prolonged exposure to high temperatures, especially in the presence of moisture or reactive reagents, can accelerate other degradation pathways.[2]
Q2: I'm observing a loss of my compound in aqueous solution over time. What is the likely cause?
A2: The most probable cause is hydrolysis of the oxazole ring, especially if the solution's pH is not neutral. Oxazole rings can be unstable in both acidic and basic aqueous media.[3] We recommend preparing fresh solutions for your experiments whenever possible and storing stock solutions at low temperatures for short periods. Consider using a buffered solution in the pH range of 5-7 for enhanced stability.
Q3: Can the potassium salt form of this compound influence its stability?
A3: The potassium salt form primarily enhances the compound's solubility in aqueous media. In solution, the compound will exist as the potassium cation and the 2-(5-methyl-1,3-oxazol-2-yl)acetate anion. The ionic nature of the salt itself is unlikely to directly cause degradation. However, the increased solubility in water could make the oxazole ring more susceptible to hydrolysis if the pH is not controlled.
Q4: What are the expected degradation products of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate?
A4: While specific degradation products for this exact molecule are not widely reported, based on the known chemistry of oxazoles, hydrolysis would likely lead to ring-opened products. For instance, acidic hydrolysis could yield an α-acylamino ketone. The exact nature of the degradation products will depend on the specific stressor (e.g., acid, base, oxidant, light). A forced degradation study, as detailed in Section IV, is the most effective way to identify the specific degradation products relevant to your experimental conditions.[6]
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in a reaction where the oxazole is a starting material. | 1. Degradation of the starting material: The reaction conditions (e.g., strong base, high temperature) may be cleaving the oxazole ring. 2. Instability of the product: The final product containing the oxazole moiety might be unstable under the reaction or workup conditions. | 1. Screen reaction conditions: Attempt the reaction at a lower temperature. If a base is required, consider using a milder, non-nucleophilic base. 2. Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Modified workup: Use a neutral or slightly acidic aqueous wash during workup to avoid base-mediated degradation. Minimize exposure to strong acids. |
| Appearance of unexpected peaks in HPLC analysis of a sample. | 1. On-column degradation: The HPLC mobile phase (if strongly acidic or basic) could be causing degradation. 2. Sample instability: The compound may be degrading in the dissolution solvent prior to injection. 3. Photodegradation: The sample may have been exposed to light for an extended period. | 1. Adjust mobile phase pH: If possible, buffer the mobile phase to a more neutral pH. 2. Use fresh samples: Prepare samples immediately before analysis. If using an autosampler, ensure it is temperature-controlled. 3. Protect from light: Use amber vials or protect samples from light.[5] |
| Discoloration of the solid compound upon storage. | 1. Oxidation: Slow reaction with atmospheric oxygen. 2. Photodegradation: Exposure to light during storage. | 1. Store under inert gas: For long-term storage, consider storing the solid under an argon or nitrogen atmosphere. 2. Protect from light: Store in an amber, tightly sealed container in a dark place. 3. Low temperature storage: Store at a reduced temperature (e.g., 2-8 °C) to slow the rate of any potential degradation. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[3][7][8]
Objective: To investigate the stability of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate under various stress conditions.
Materials:
-
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water and acetonitrile
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation. Aim for 5-20% degradation to ensure that the primary degradation products are observed.[6]
-
If significant degradation products are observed, techniques like LC-MS can be used for their identification and characterization.[7]
-
Diagram 1: Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
V. Potential Degradation Pathways
Based on the chemical principles of oxazole chemistry, we can propose the following degradation pathways for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. It is crucial to note that these are theoretical and should be confirmed experimentally.
Diagram 2: Proposed Hydrolytic Degradation Pathways
Caption: Proposed hydrolytic degradation under acidic and basic conditions.
VI. Prevention Strategies
To minimize degradation and ensure the accuracy of your experimental results, adhere to the following best practices:
-
Storage: Store the solid compound in a tightly sealed, amber container at 2-8°C. For long-term storage, consider an inert atmosphere.
-
Solution Preparation: Prepare aqueous solutions fresh and use them promptly. If storage is necessary, store at 2-8°C for no more than 24 hours.
-
pH Control: When working with aqueous solutions, maintain a pH between 5 and 7 using a suitable buffer system.
-
Inert Atmosphere: For reactions sensitive to oxidation, especially those requiring heat or involving radical initiators, perform the experiment under an inert atmosphere of nitrogen or argon.
-
Light Protection: Protect both solid and solution samples from direct light, especially UV light, by using amber vials or wrapping containers in aluminum foil.[5]
-
Antioxidants: In formulation development, the inclusion of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) could be considered to prevent oxidative degradation, provided they are compatible with the final application.[5]
By understanding the potential instabilities of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate and implementing these preventative and troubleshooting measures, you can enhance the reliability and reproducibility of your research.
VII. References
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
-
Xu, Z.-X., et al. (2016). Phase Stability of Ammonium Nitrate with Organic Potassium Salts. Central European Journal of Energetic Materials.
-
Abou-Shaaban, R. R. A., et al. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. PubMed.
-
G. S. S. S. (2016). Forced Degradation Studies. MedCrave online.
-
Waterman, K. C., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Kumar, D., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
-
Haskel, M., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH.
-
Kamboj, P., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
-
Kumar, D., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate.
-
Lee, S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH.
-
Kumar, A., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
-
Gawałko, A., et al. (2021). Influence of selected potassium salts on thermal stability of ammonium nitrate. Request PDF.
-
de la Torre, A., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journals.
-
Wikipedia. (n.d.). Potassium hydroxide.
-
A-Level Chemistry. (2015). Why are potassium organic salts ever preferable to the sodium equivalents?. Stack Exchange.
-
de Oliveira Melo, S. R., et al. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PubMed.
-
Mitran, C. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio.
-
Sean. (2022). Preventing Chemical Degradation of Drug Products. FTLOScience.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ftloscience.com [ftloscience.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. ijrpp.com [ijrpp.com]
"cell viability problems with Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate treatment"
A Guide for Researchers Using Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate and Other Novel Small Molecules
Introduction: Navigating the Uncharted Territory of Novel Compounds
As researchers at the forefront of drug discovery, you often work with novel small molecules that have limited or no published biological data. This guide uses Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate as a case study to provide a comprehensive troubleshooting framework for addressing unexpected cell viability issues.
While specific data on this particular oxazole derivative is scarce, the principles outlined here are broadly applicable to any new chemical entity (NCE). The oxazole ring is a common motif in bioactive compounds, and derivatives have shown a wide range of activities, including cytotoxic effects against cancer cell lines.[1][2] Therefore, observing an impact on cell viability is not unexpected and warrants systematic investigation.
This guide is structured to help you diagnose and resolve common experimental hurdles, from initial assay setup to deeper mechanistic questions, ensuring the integrity and reproducibility of your results.
Part 1: Foundational Troubleshooting & Core FAQs
This section addresses the most immediate questions that arise when initial experiments show unexpected cytotoxicity.
FAQ 1: My cells are dying after treatment. Is this expected, and how can I confirm it's the compound?
Answer: Yes, it is plausible. Many small molecules, particularly those containing heterocyclic rings like oxazole, are designed to be biologically active and may induce cell death.[3][4][5] The critical first step is to distinguish between true compound-induced cytotoxicity and experimental artifacts.
Troubleshooting Steps:
-
Vehicle Control is Crucial: The most common solvent for small molecules is Dimethyl Sulfoxide (DMSO). Run a parallel experiment treating cells with the highest concentration of DMSO used in your compound dilutions. Most cell lines tolerate DMSO up to 0.5%, but some, especially primary cells, are sensitive to concentrations as low as 0.1%.[6][7][8] If your vehicle control shows significant cell death, you must lower the final DMSO concentration.[9]
-
Microscopic Examination: Before any quantitative assay, visually inspect the cells under a microscope. Look for morphological changes like cell shrinkage, rounding, detachment (for adherent cells), or membrane blebbing, which are hallmarks of cell death.[10] Compare this to your untreated and vehicle-only controls.
-
Confirm with a Secondary, Orthogonal Assay: Do not rely on a single viability assay. Assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, which can be confounded by compounds that affect mitochondrial function without necessarily killing the cell.[11]
-
If you used an MTT/XTT assay (metabolic): Confirm with a dye exclusion assay like Trypan Blue (measures membrane integrity) or a DNA-binding dye like Propidium Iodide (PI).
-
If you used a dye exclusion assay: Confirm with a metabolic assay (MTT) or an ATP-based assay like CellTiter-Glo (measures ATP content).[12]
-
FAQ 2: My viability results are inconsistent between experiments. What are the common sources of variability?
Troubleshooting Steps:
-
Cell Health and Passage Number: This is the most significant source of variability.[13]
-
Logarithmic Growth Phase: Always use cells that are actively dividing (log phase), not confluent. Confluent cells can have altered metabolism, affecting assays like the MTT.[12]
-
Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[18]
-
Pre-Assay Viability: Before seeding for an experiment, perform a quick viability check (e.g., Trypan Blue). Do not use cultures with less than 90-95% viability.
-
-
Seeding Density: Inconsistent cell numbers per well will directly lead to variable results.[9][13]
-
Optimize Seeding: Perform a growth curve to determine the optimal seeding density that ensures cells remain in the log phase throughout the experiment's duration.
-
Technique: Ensure your cell suspension is homogenous before and during plating to avoid clumps and uneven distribution.
-
-
Compound Stability and Handling:
-
Solubility: Ensure your compound is fully dissolved in the stock solvent and does not precipitate when diluted in the culture medium. Precipitation can lead to inconsistent concentrations and direct physical damage to cells.
-
Freeze-Thaw Cycles: Aliquot your compound stock to minimize freeze-thaw cycles, which can degrade the molecule.
-
Stability in Media: Some compounds are unstable in aqueous culture media over time. Consider the stability of your molecule at 37°C.[19]
-
-
Plate Edge Effects: The outer wells of a multi-well plate are prone to evaporation, leading to changes in media concentration and temperature. This can cause cells in the outer wells to behave differently.
-
Mitigation: Do not use the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[9]
-
Troubleshooting Workflow Diagram
Caption: Initial workflow for troubleshooting unexpected cell death.
Part 2: Advanced Troubleshooting & Mechanistic Analysis
Once you have confirmed that the observed cytotoxicity is real and reproducible, the next step is to understand how the cells are dying. This is critical for drug development.
FAQ 3: How can I determine if the cell death is due to apoptosis or necrosis?
Answer: Distinguishing between these two major cell death pathways is fundamental. Apoptosis is a programmed, controlled process, while necrosis is a catastrophic, inflammatory form of cell death. The Annexin V and Propidium Iodide (PI) assay is the gold standard for this purpose.[10][20]
-
Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that binds to this exposed PS.[21] Propidium Iodide (PI) is a fluorescent dye that can only enter cells when the membrane has been catastrophically ruptured, as in necrosis or very late-stage apoptosis.[22]
Interpreting the Results (Flow Cytometry):
-
Live Cells: Annexin V Negative / PI Negative
-
Early Apoptotic Cells: Annexin V Positive / PI Negative[23]
-
Late Apoptotic/Necrotic Cells: Annexin V Positive / PI Positive[23]
-
Necrotic Cells: Annexin V Negative / PI Positive (less common, indicates primary necrosis)
Hypothetical Apoptosis Pathway Diagram
Caption: Hypothetical intrinsic apoptosis pathway induced by a novel compound.
FAQ 4: My MTT assay results show decreased viability, but my Trypan Blue assay does not. What does this mean?
Answer: This is a classic case of assay discrepancy and provides valuable mechanistic insight. It strongly suggests your compound is cytostatic , not cytotoxic, or that it specifically inhibits mitochondrial metabolism.
-
MTT Assay: Measures the activity of mitochondrial reductase enzymes.[11] A decrease in signal means metabolic activity is reduced.
-
Trypan Blue Assay: Measures membrane integrity. If cells are alive but not proliferating (cytostasis) or metabolically impaired, they will still exclude Trypan Blue.
Causality:
-
Mitochondrial Inhibition: The compound could be directly interfering with the mitochondrial enzymes responsible for reducing the MTT reagent to formazan. This would give a false positive for cytotoxicity.
-
Cytostasis/Senescence: The compound may be arresting the cell cycle without killing the cells. Fewer proliferating cells will result in a lower overall metabolic rate per well compared to the rapidly dividing control cells.
-
Nutrient Competition: The compound might interfere with glucose uptake or other metabolic pathways, leading to reduced MTT conversion without immediate cell death.[12]
Next Steps:
-
Cell Cycle Analysis: Use flow cytometry with a DNA-staining dye (like PI) to analyze the cell cycle distribution (G1, S, G2/M phases). An accumulation of cells in a specific phase would suggest cell cycle arrest.
-
ATP Assay (e.g., CellTiter-Glo): This provides a more direct measure of cell viability by quantifying ATP, which typically correlates well with cell number.[12] If the ATP levels are also down, it supports a true loss of viability or severe metabolic collapse.
Part 3: Key Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol is for determining the concentration of the compound that inhibits 50% of metabolic activity in a 96-well plate format.
Materials:
-
Cells in logarithmic growth phase
-
Complete culture medium
-
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate stock solution (e.g., 10 mM in DMSO)
-
MTT Reagent (5 mg/mL in sterile PBS, protected from light)[11]
-
Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells. Resuspend in complete medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of your compound in complete medium. A common range for a new compound is 100 µM down to 0.01 µM.
-
Include "vehicle control" wells (medium with the highest DMSO concentration) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT Reagent (5 mg/mL) to each well.[12]
-
Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the live control wells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.[12]
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals.
-
Read the absorbance on a plate reader at 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media, no cells) from all other readings.
-
Calculate the percentage of viability for each concentration:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100
-
-
Plot % Viability vs. log(Compound Concentration) and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Data Presentation: Example IC50 Calculation
| Concentration (µM) | Log(Concentration) | Avg. Absorbance | % Viability |
| 100 | 2.00 | 0.085 | 6.8% |
| 30 | 1.48 | 0.152 | 12.2% |
| 10 | 1.00 | 0.345 | 27.6% |
| 3 | 0.48 | 0.612 | 49.0% |
| 1 | 0.00 | 0.950 | 76.0% |
| 0.3 | -0.52 | 1.150 | 92.0% |
| 0.1 | -1.00 | 1.225 | 98.0% |
| 0 (Control) | N/A | 1.250 | 100.0% |
| Calculated IC50 from this data would be approximately 3.1 µM. |
Protocol 2: Apoptosis vs. Necrosis with Annexin V & PI Staining
This protocol provides a method for differentiating cell death pathways using flow cytometry.
Materials:
-
Treated and control cells (suspension or adherent)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (calcium-rich)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Induce cell death by treating cells with Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate at ~1-5x the IC50 for the desired time. Include positive (e.g., staurosporine) and negative (untreated) controls.
-
Adherent cells: Gently trypsinize the cells. Collect the supernatant (which contains dead, floating cells) and combine it with the trypsinized cells to ensure all cell populations are analyzed.
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet. This removes any interfering media components.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use FITC (e.g., FL1 channel) and PI (e.g., FL2 or FL3 channel) detectors.
-
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays. Available at: [Link]
-
Ma, S., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
-
Kazakova, O. B., et al. (2020). Synthesis of C17-[5-methyl-1,3]-oxazoles by N-propargylation of triterpenic acids and evaluation of their cytotoxic activity. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]
-
Jayanthi, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Available at: [Link]
-
de Abreu, T. F., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Applied Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Karczmarzyk, Z., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules. Available at: [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
Preprints.org. (2024). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Available at: [Link]
-
Lord, S. J. (2023). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. PLOS ONE. Available at: [Link]
-
JoVE. (2023). Cell Death Pathways and Annexin V & PI Labeling studies. Available at: [Link]
-
ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?. Available at: [Link]
-
ResearchGate. (2021). Data variability in standardised cell culture experiments. Available at: [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]
Sources
- 1. Synthesis of C17-[5-methyl-1,3]-oxazoles by N-propargylation of triterpenic acids and evaluation of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. cellgs.com [cellgs.com]
- 17. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 19. seed.nih.gov [seed.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Refining Purification Methods for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Document ID: TSC-KM-OXA-001
Last Updated: January 19, 2026
Introduction
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a key intermediate in pharmaceutical synthesis, where its purity is paramount to the success of subsequent reactions and the final active pharmaceutical ingredient (API). This technical guide provides in-depth troubleshooting and standardized protocols for the purification of this compound. It is designed for researchers, chemists, and process development professionals to diagnose and resolve common challenges encountered during its isolation and purification.
The inherent properties of this molecule—a heterocyclic aromatic ring coupled with an ionic potassium carboxylate salt—present unique purification challenges. This guide explains the causality behind experimental choices, offering robust, self-validating protocols to ensure consistent, high-purity results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries, providing quick and actionable advice.
Q1: My final product is a persistent oil or a gummy solid instead of a crystalline powder. What is the primary cause?
A1: This is a classic sign of residual solvent or impurities acting as a crystallization inhibitor. The most common culprits are water, the solvent used in the preceding saponification step (e.g., methanol, ethanol), or unreacted starting ester. We recommend performing a solvent swap to a less polar, anhydrous solvent like acetone or isopropanol and triturating the material, or attempting to precipitate the salt by adding an anti-solvent.
Q2: What is the recommended solvent system for recrystallizing Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate?
A2: A mixed-solvent system is typically most effective. The compound exhibits good solubility in water and lower alcohols (methanol, ethanol) but is poorly soluble in less polar organic solvents. A common starting point is to dissolve the crude salt in a minimal amount of hot ethanol (95%) and then slowly add a miscible anti-solvent like acetone or isopropyl acetate (IPAc) until persistent turbidity is observed. Cooling this mixture slowly should induce crystallization.[1]
Q3: How can I effectively remove unreacted ethyl or methyl 2-(5-methyl-1,3-oxazol-2-yl)acetate?
A3: The unreacted ester is significantly less polar than the potassium salt. An effective method is to dissolve the crude product in water and perform a liquid-liquid extraction with a non-polar organic solvent such as diethyl ether or ethyl acetate. The potassium salt will remain in the aqueous phase, while the ester will partition into the organic phase. Ensure the pH of the aqueous phase is neutral to slightly basic (pH 7-9) to prevent hydrolysis of the salt back to the carboxylic acid.[1]
Q4: My NMR spectrum shows a residual peak for potassium hydroxide (KOH) or another base. How can this be removed?
A4: Residual inorganic base can often be removed by careful recrystallization.[1] If that fails, a more advanced technique is required. Dissolve the crude salt in water and carefully adjust the pH to ~8.5 using a dilute solution of the corresponding carboxylic acid (2-(5-methyl-1,3-oxazol-2-yl)acetic acid). This neutralizes the excess strong base. Subsequently, the product can be recovered by evaporating the water or by precipitating with an organic solvent. Care must be taken not to lower the pH too much, which would protonate the desired salt.
Q5: What are the standard analytical techniques to confirm the purity of the final product?
A5: A multi-pronged approach is best.
-
Thin Layer Chromatography (TLC): Useful for qualitatively identifying non-ionic impurities like the starting ester.[2][3]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities.
-
Karl Fischer Titration: To quantify water content, which is critical if the product is hygroscopic.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to more complex purification challenges.
Guide 1: Issue - Low Purity (<98%) After Recrystallization
Low purity after a primary recrystallization attempt is common and typically points to an inappropriate solvent choice or the presence of impurities with similar solubility profiles.
Logical Troubleshooting Workflow:
Caption: Standard Purification Workflow.
Step-by-Step Methodology:
-
Dissolution & Extraction: Dissolve the crude Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (1 part by weight) in deionized water (5 parts by volume). Transfer the solution to a separatory funnel and extract three times with ethyl acetate (each extraction using 2.5 parts by volume).
-
Phase Separation: Discard the organic layers. The aqueous layer contains the purified salt.
-
Precipitation: Transfer the aqueous layer to an appropriately sized flask equipped with a mechanical stirrer. While stirring vigorously, slowly add acetone (an anti-solvent, ~20-30 parts by volume) until heavy precipitation is observed.
-
Crystallization & Isolation: Cool the resulting slurry to 0-5°C and stir for at least 1 hour. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold acetone to remove residual water and impurities.
-
Drying: Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Validation: Analyze the final product by HPLC (>99% purity), NMR (structural confirmation), and Karl Fischer (<0.5% water).
References
-
Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4s). Retrieved from [Link]
-
Thore, S. N., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2392(1). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Welcome to the technical support center for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (CAS No. 2059941-95-4). This guide is designed for researchers, scientists, and drug development professionals who utilize this key organic salt and encounter challenges with batch-to-batch consistency. In the pharmaceutical industry, the reproducibility of your starting materials and intermediates is not just a matter of quality control; it is a critical determinant of your project's success, from early-stage development to commercial manufacturing.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, resolve, and proactively prevent variability between different lots of this compound. Our approach is rooted in first principles of chemical synthesis, solid-state chemistry, and process analytical technology.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses common high-level questions regarding batch variability.
Q1: What is batch-to-batch variability, and why is it a significant concern for a seemingly simple organic salt?
A: Batch-to-batch variability refers to the subtle—or significant—differences in chemical and physical properties observed between different production lots of the same compound.[2] While a Certificate of Analysis (CoA) may show that each batch meets its release specifications, these documents often do not capture the full picture. For a pharmaceutical intermediate, inconsistencies can lead to cascading problems in downstream processes, including failed reactions, unexpected impurity profiles, and unstable final products.[1][3] This ultimately impacts yield, regulatory filings, and project timelines.[1]
Q2: What are the most common root causes of variability for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate?
A: For an organic salt like this, variability typically stems from three primary sources:
-
Raw Material Inconsistency: The quality of starting materials used in the synthesis is a major factor.[4][5] Variations in the purity, impurity profile, or even the physical form of precursors can directly translate to the final product.
-
Process Parameter Fluctuation: The chemical synthesis and crystallization processes are sensitive to minor changes in conditions. Factors like temperature, pH, solvent quality, stirring efficiency, and cooling rate can significantly impact the outcome.[6][7]
-
Solid-State Properties (Polymorphism): This is arguably the most critical and often overlooked cause for solid compounds. Polymorphism is the ability of a substance to crystallize into different crystal lattice structures.[8][9] These different forms, or polymorphs, can have vastly different physical properties, such as solubility, stability, and dissolution rate, even though they are chemically identical.[10][11] It is estimated that over 50% of active pharmaceutical ingredients (APIs) exhibit polymorphism.[6]
Q3: A new batch of material looks visually different from the last one (e.g., more granular vs. a fine powder). Should I be concerned?
A: Absolutely. A change in visual appearance is a strong indicator of a difference in physical properties, often linked to a change in the crystalline form (polymorphism) or particle size distribution.[10] One polymorph may grow as needles, causing filtration problems, while another may not.[10] This can affect bulk density, flowability, and, most importantly, solubility and reaction kinetics in your subsequent steps. This observation should immediately trigger a thorough investigation of the material's solid-state properties.
Q4: My downstream reaction yield is suddenly low after switching to a new batch, even though the CoA shows >99% purity. What's happening?
A: This is a classic scenario where the CoA does not tell the whole story. While the purity by a technique like HPLC may be high, "invisible" culprits could be at play:
-
A Different Polymorph: The new batch may be a less soluble or less reactive polymorphic form, slowing down your reaction.[11]
-
Undetected Impurities: The HPLC method may not be detecting certain impurities. These could be residual inorganic salts that don't have a UV chromophore or a reactive functional group impurity that poisons your catalyst or participates in an unwanted side reaction.[12]
-
Residual Solvent: A different level or type of residual solvent from the crystallization process could be interfering with your chemistry.
Part 2: Troubleshooting Guides - A Systematic Approach to Problem Solving
This section provides structured workflows to diagnose specific issues you may encounter.
Guide 1: Inconsistent Analytical Results (Purity & Impurity Profile)
Issue: Your incoming quality control (QC) analysis shows a lower purity than specified, or the HPLC chromatogram displays new or significantly larger impurity peaks compared to a reference batch.
Causality: An altered impurity profile is a direct reflection of a change in the synthesis or purification process. Impurities can arise from starting materials or from side reactions.[12][13] Identifying these impurities is the first step toward understanding the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for out-of-specification analytical results.
Experimental Protocol 1: Comparative HPLC-UV/MS Analysis for Impurity Profiling
This protocol is designed to quickly identify differences between batches and gain structural information about unknown impurities.
Objective: To compare the impurity profiles of a new batch against a trusted reference batch and obtain the mass-to-charge ratio (m/z) of any significant impurities.
Methodology:
-
Standard Preparation: Accurately prepare solutions of both the new batch and the reference batch at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
HPLC-UV Analysis:
-
Inject both samples onto a validated reverse-phase HPLC method.
-
Causality: The primary goal here is to confirm the presence of new peaks and quantify their area percent relative to the main peak.
-
Carefully overlay the chromatograms. Note the retention times (RT) and peak areas of all impurities.
-
-
HPLC-MS Analysis:
-
Inject the new batch sample onto an LC-MS system using the same chromatographic method.
-
Causality: Mass spectrometry provides the molecular weight of the compounds as they elute from the column. This is the most critical step for identifying an unknown.[14][15]
-
Extract the ion chromatogram for the m/z corresponding to any new or enlarged peaks observed in the UV chromatogram.
-
-
Data Interpretation:
-
Does the mass of the impurity correspond to a known starting material, reagent, or a plausible byproduct of the synthesis?
-
This information allows you to form a hypothesis about the deviation in the manufacturing process.
-
Guide 2: Physical Property Deviations (Solubility, Color, Morphology)
Issue: The material from a new batch exhibits different physical behavior. It may dissolve slower, have a different color, or appear more crystalline or amorphous.
Causality: These changes are almost always linked to the material's solid-state properties.[10] For a crystalline solid, the most likely culprit is a change in the polymorphic form, which dictates the crystal's energy and, therefore, its physical properties.[6][11]
Key Analytical Techniques for Solid-State Characterization
| Technique | Purpose | What It Tells You About Your Sample |
| X-Ray Powder Diffraction (XRPD) | Polymorph Identification | Provides a unique "fingerprint" of the crystal lattice structure. Different polymorphs will have different diffraction patterns. This is the definitive technique for identifying polymorphs.[6] |
| Differential Scanning Calorimetry (DSC) | Thermal Behavior Analysis | Measures heat flow into or out of a sample as it is heated. It can detect melting points, phase transitions between polymorphs, and the presence of solvates.[16] |
| Thermogravimetric Analysis (TGA) | Solvent/Water Content | Measures the change in mass of a sample as it is heated. It is used to quantify the amount of residual solvent or water, which can indicate the presence of a hydrate or solvate.[16] |
| Optical Microscopy | Particle Morphology | Provides a visual assessment of particle shape and size (e.g., needles, plates, rods), which can be an early indicator of a change in crystal form. |
Experimental Protocol 2: Solid-State Characterization via XRPD and DSC
Objective: To determine if a new batch of material is the same polymorphic form as a trusted reference batch.
Methodology:
-
Sample Preparation: Ensure samples are dry and free-flowing. No special preparation is typically needed, but a gentle grinding may be used to ensure homogeneity if particles are very large.
-
XRPD Analysis:
-
Acquire an XRPD pattern for both the new batch and the reference batch over a standard 2-theta range (e.g., 2° to 40°).
-
Causality: The positions and relative intensities of the diffraction peaks are determined by the crystal structure. If the patterns are identical, the batches are the same polymorph. If they differ, you have identified a different polymorph.[6]
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of each sample into an aluminum DSC pan.
-
Heat the samples at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Causality: The melting point is a characteristic property of a crystalline solid. A significant difference in the melting endotherm between batches strongly suggests a different polymorph. The presence of other thermal events before the melt can indicate a phase transition or desolvation.
-
-
Data Interpretation:
-
Overlay the XRPD patterns. Are they superimposable?
-
Compare the DSC thermograms. Do the melting points match? Are there any extraneous peaks?
-
If the results differ, it confirms that the batch-to-batch variability is due to polymorphism. This requires a review of the crystallization step in the manufacturing process.
-
Part 3: Best Practices for Proactive Mitigation and Control
Troubleshooting is reactive; robust process control is proactive. Implementing the following best practices can significantly reduce the likelihood of encountering batch-to-batch variability.
1. Rigorous Raw Material Qualification
Never assume a new lot of a starting material is the same as the last. Variability in raw materials is a leading cause of process inconsistency.[5][17]
Caption: Workflow for qualifying a new lot of a critical raw material.
2. Define and Control Critical Process Parameters (CPPs)
A robust chemical process is one that is well-understood and well-controlled.[18] Work with your supplier or internal process chemistry team to identify the CPPs for the synthesis and crystallization of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
Table of Potential Critical Process Parameters
| Process Stage | Parameter | Why It's Critical | Recommended Control |
| Synthesis | Reagent Stoichiometry | Incorrect ratios can lead to incomplete reactions and byproduct formation. | Use calibrated scales; dispense liquids by weight, not volume. |
| Temperature | Reaction rates are highly temperature-dependent. Deviations can alter the impurity profile. | Use a calibrated temperature probe and a controlled reactor jacket. | |
| Mixing/Agitation Rate | Poor mixing can create local "hot spots" of concentration, leading to side reactions.[7] | Define and monitor stirrer RPM; use baffled vessels for larger scale. | |
| Crystallization | Cooling Rate | The rate of cooling significantly influences which polymorph nucleates and the final particle size. | Implement a programmed, controlled cooling profile. |
| Solvent/Anti-Solvent Ratio | This ratio determines the final supersaturation level, affecting crystal growth and purity. | Use precise, calibrated dosing pumps for additions. | |
| Final Isolation Temperature | Isolating too warm can leave impurities in the product; too cold can crash them out. | Define and hold at a specific filtration temperature. |
By understanding and controlling these sources of variation, you can ensure a more consistent and reliable supply of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, leading to more reproducible results in your critical research and development activities.
References
-
Curia Global. Drug Polymorphism: A Key Consideration for API Development. [Link]
-
Crimson Publishers. (2018-02-15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. [Link]
-
All About Drugs. Polymorphism. [Link]
-
Xtalks. (2020-02-04). Drug Polymorphism: A Key Consideration for API Development. [Link]
-
Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]
-
At Tianming Pharmaceutical. Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]
-
Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]
-
Raw material variability in food manufacturing: a data-driven snack food industry case. [Link]
-
IVT Network. (2012-10-23). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. [Link]
-
BioPharm International. (2016-03-01). Biopharma Takes On Raw Material Variability. [Link]
-
BioProcess Online. (2021-01-06). Reducing Raw Material Variability and Increasing Cell Culture Process Control. [Link]
-
BioPharm International. Raw Material Variability. [Link]
-
Ingenero. (2025-01-23). Chemical Process Safety Management: Challenges & Solutions. [Link]
-
Reddit. (2025-09-22). How to check impurities in a reaction. [Link]
-
Energy Learning. Best Practices for Designing Processes in the Chemical Industry. [Link]
-
Chemistry For Everyone - YouTube. (2025-09-28). How Can Impurities Reduce Your Percent Yield?. [Link]
-
Post Apple Scientific. (2024-01-19). The Impact of Impurities in Lab Chemicals. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
ACS Publications. (2026-01-06). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. [Link]
-
Journal of the American Chemical Society. Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. [Link]
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- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
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- 9. xtalks.com [xtalks.com]
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- 12. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
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- 18. 7 Powerful Best Practices for Designing Chemical Processes [energylearning.in]
Technical Support Center: Minimizing Off-Target Effects of 5-Methyl-1,3-Oxazole Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, troubleshooting, and minimizing off-target effects associated with 5-methyl-1,3-oxazole compounds. The 1,3-oxazole ring is a valuable scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities.[1][2] However, like many small molecules, achieving target specificity is a critical challenge that must be addressed early in the development process to avoid downstream failures due to toxicity or lack of efficacy.[3][4]
This document is structured to provide rapid answers through FAQs and in-depth troubleshooting guidance for specific experimental challenges, grounding all recommendations in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for 5-methyl-1,3-oxazole compounds?
A1: Off-target effects occur when a drug or compound interacts with unintended biological molecules (e.g., receptors, enzymes) in addition to its intended therapeutic target.[5] These interactions can lead to a range of undesirable outcomes, including adverse drug reactions (ADRs), unexpected toxicity, or reduced therapeutic efficacy.[4] The 5-methyl-1,3-oxazole scaffold, while versatile, can present a specific binding profile that may lead to interactions with multiple proteins, making a thorough off-target assessment essential.[6][7] Early identification and mitigation of these effects are crucial for selecting viable drug candidates and reducing late-stage attrition.[3]
Q2: What is the first step I should take to assess the off-target risk of my new compound?
A2: The most cost-effective first step is a computational or in silico assessment. This involves using predictive models to screen your compound's structure against databases of known protein targets. These methods range from 2D chemical similarity searches to more complex 3D docking simulations and machine learning algorithms.[8][9] This initial screen can generate a testable hypothesis of potential off-targets, guiding more focused and efficient experimental validation.
Q3: What is the difference between on-target and off-target toxicity?
A3: On-target toxicity occurs when the intended therapeutic target is present in non-target tissues, and modulation of this target leads to adverse effects. For example, a cancer drug targeting a kinase that is also crucial for cardiac function. Off-target toxicity is caused by the compound binding to and modulating one or more unintended targets that are unrelated to the therapeutic mechanism of action.[10] Differentiating between these is a critical step in troubleshooting unexpected toxicity.
Q4: When in the drug discovery pipeline should I perform experimental off-target screening?
A4: Experimental screening should be initiated as early as possible, ideally during the lead optimization phase.[11] Early screening allows the structure-activity relationship (SAR) to be expanded into a structure-selectivity relationship (SSR), enabling medicinal chemists to design new analogs that retain on-target potency while eliminating or reducing off-target interactions. Waiting until the IND-enabling stage can be costly if a lead candidate is found to have an unacceptable safety profile.[12]
Troubleshooting Guides
This section addresses specific experimental challenges in a detailed question-and-answer format, providing both the "why" and the "how" for each step.
Phase 1: Predictive Assessment & Design
Q: My team is designing a new series of 5-methyl-1,3-oxazole analogs. How can we proactively design for selectivity from the start?
A: Proactive design for selectivity involves a multi-pronged approach combining computational analysis and strategic chemical synthesis.
Causality: A compound's selectivity is determined by subtle differences in the binding pockets of its on-target versus potential off-targets. By understanding these differences, you can introduce chemical modifications to your scaffold that exploit them, creating favorable interactions with the on-target protein or steric clashes with off-target proteins. This is a core principle of rational drug design.[5]
Recommended Workflow:
-
Structural Biology Analysis: If crystal structures are available for your on-target and key off-targets, perform a detailed comparison of their binding sites. Look for differences in amino acid residues, pocket size, and electrostatic potential.
-
Computational Off-Target Prediction: Utilize a suite of computational tools to predict potential off-target interactions for your core scaffold. A tiered approach is most effective.[8]
-
Tier 1 (Ligand-Based): Use methods like Similarity Ensemble Approach (SEA) or Quantitative Structure-Activity Relationship (QSAR) models to compare your compound to a large database of compounds with known activities.[8][9]
-
Tier 2 (Structure-Based): If a 3D structure of your on-target exists, use it for virtual screening and docking studies against a library of known off-targets.
-
-
Structure-Selectivity Relationship (SSR) Guided Synthesis: Synthesize a small, diverse library of analogs based on the computational insights. For example:
-
If an off-target has a bulky residue (e.g., Phenylalanine) where your on-target has a smaller one (e.g., Alanine), adding a bulky substituent to your compound at that position may prevent it from binding to the off-target.
-
If your on-target has a potential hydrogen bond donor/acceptor that is absent in an off-target, add a corresponding functional group to your compound to create a specific, favorable interaction.
-
-
Iterative Screening: Screen this initial library for both on-target potency and activity against a few of the top predicted off-targets. This early data will establish an initial SSR and guide the next round of chemical modifications.
The diagram below illustrates the iterative cycle of designing for selectivity.
Caption: Iterative workflow for designing selective compounds.
Phase 2: Experimental Screening & Validation
Q: My compound shows potent on-target activity but causes significant cytotoxicity in a cell-based assay. How do I confirm if this is an off-target effect?
A: This is a classic drug development challenge. The observed cytotoxicity could be on-target (if your target is essential for cell survival), off-target, or due to compound-specific issues like poor solubility leading to aggregation. A systematic approach is required to de-risk this finding.
Causality: If a compound's cytotoxicity is due to an off-target interaction, then removing its putative on-target should not rescue the cells from death when treated with the compound. This principle is the basis for using genetic knockout or knockdown models for target validation and off-target effect confirmation.[4]
Recommended Workflow:
-
Rule out Non-Specific Effects:
-
Solubility Check: Measure the kinetic solubility of your compound in the assay media. Precipitated compound can cause non-specific cytotoxicity.
-
Structural Analog Control: Test a structurally similar but inactive analog (if available). If the inactive analog is also cytotoxic, it points to a problem with the chemical scaffold itself (e.g., reactivity) rather than a specific protein interaction.
-
-
Genetic Target Invalidation:
-
CRISPR/Cas9 Knockout: The gold standard is to generate a cell line where the on-target protein has been knocked out (KO) using CRISPR/Cas9.[4]
-
Experiment: Treat both the wild-type (WT) and the KO cell lines with a dose-response of your compound.
-
Interpretation:
-
On-Target Cytotoxicity: The KO cells will be significantly resistant to the compound compared to WT cells.
-
Off-Target Cytotoxicity: The KO and WT cells will show equivalent sensitivity to the compound. This strongly indicates the observed cytotoxicity is independent of your intended target.[4]
-
-
-
Broad Off-Target Profiling:
| Screening Panel Type | Common Targets Included | Primary Use Case |
| Broad Safety Panel | Receptors (GPCRs), ion channels, transporters, enzymes commonly associated with adverse events. | Early-stage assessment to identify major liabilities. Often includes targets mandated by regulatory agencies for safety pharmacology.[13] |
| Kinase Panel | A large panel of human kinases (e.g., KinomeScan). | Essential for any compound intended to be a kinase inhibitor, but also useful for others as kinases are common off-targets. |
| CYP450 Inhibition Panel | Key cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9). | To assess the potential for drug-drug interactions and metabolic liabilities.[11] |
| Cell Microarray Screen | Human plasma membrane and secreted proteins expressed on human cells. | Identifies binding to cell surface proteins, useful for biologics and small molecules with potential extracellular off-targets.[12][14] |
Protocol: CRISPR/Cas9 On-Target Knockout for Off-Target Validation
-
Design & Synthesize: Design two or more unique single guide RNAs (sgRNAs) targeting early exons of your on-target gene to ensure a functional knockout.
-
Transfection: Co-transfect the appropriate cell line with Cas9 nuclease and the sgRNAs.
-
Clonal Selection: Isolate single cells and expand them into clonal populations.
-
Verification: Screen the clones to identify those with complete loss of protein expression using Western Blot or flow cytometry. Sequence the genomic DNA of positive clones to confirm frameshift-inducing insertions/deletions (indels) at the target site.
-
Cytotoxicity Assay:
-
Plate equal numbers of wild-type (WT) and verified knockout (KO) cells.
-
Treat both cell populations with your 5-methyl-1,3-oxazole compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a vehicle control (e.g., DMSO).
-
After a suitable incubation period (e.g., 72 hours), measure cell viability using an appropriate method (e.g., CellTiter-Glo®).
-
-
Data Analysis: Plot the dose-response curves for both WT and KO cells and calculate their respective IC50 values. A significant rightward shift in the IC50 for the KO cells indicates on-target activity.
Phase 3: Mitigation & Optimization
Q: We've confirmed our lead compound has a significant off-target liability at the hERG channel, a major cardiotoxicity risk. How can we modify the molecule to remove this activity while keeping our on-target potency?
A: Mitigating a specific, confirmed off-target like hERG requires a focused medicinal chemistry effort informed by known structure-hERG relationships.
Causality: hERG channel blockade is often mediated by a combination of basicity (a positively ionizable nitrogen) and lipophilicity. The 5-methyl-1,3-oxazole core itself is not strongly basic, but substituents on the molecule can introduce these liabilities. The goal is to disrupt the pharmacophore responsible for hERG binding without affecting the pharmacophore for on-target activity.
Recommended Workflow:
The diagram below outlines a decision-making process for mitigating a confirmed off-target liability.
Caption: Decision workflow for mitigating off-target effects.
Specific Strategies for hERG Mitigation:
-
Reduce Basicity: If your molecule contains a basic nitrogen atom (pKa > 7.4), try to reduce its basicity. This can be achieved by introducing electron-withdrawing groups (EWGs) nearby or by incorporating the nitrogen into a less basic ring system.
-
Reduce Lipophilicity: High lipophilicity (LogP > 3.5) is a known risk factor for hERG binding. Add polar functional groups (e.g., hydroxyl, amide) to the molecule, preferably in positions that do not interfere with on-target binding.
-
Block Metabolism: Sometimes, a metabolite of your parent compound is the active hERG blocker.[15] Conduct in vitro metabolism studies using liver microsomes to identify major metabolites. If a metabolite is the culprit, you can try to block that site of metabolism, for example, by replacing a hydrogen atom with a fluorine atom (a common strategy in medicinal chemistry).
-
Modulate Shape: Introduce steric bulk near the key interacting motifs of the hERG pharmacophore to physically prevent the compound from entering the channel's binding site.
Each new analog must be re-tested for both on-target potency and hERG activity to ensure you are improving the selectivity window.
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
- Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology.
- Fluorescence-Based In Vitro Assays for Predicting Off-Target CRISPR/Cas9 Cleavages. (2025). Fourwaves.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
- Computational Prediction of Off-Target Effects in CRISPR Systems. (2025).
- Advancing CRISPR Technology with Accurate Off-Target Predictions Using RNA-DNA Interaction Fingerprints. (2024).
- How can off-target effects of drugs be minimised? (2025).
- Non-Clinical Safety Assessment for New Drugs. (2025). ZeClinics CRO.
- Off-Target Screening Cell Microarray Assay. (n.d.).
- Off-Target Screening Cell Microarray Assay. (n.d.).
- Off-target toxicity in antibody-drug conjug
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (n.d.). MDPI.
- Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. (2025). bioRxiv.
- Off-Target/On-Target Cytotoxicity Assay. (n.d.). React4Life.
- Regulatory Knowledge Guide for Small Molecules. (n.d.).
-
Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][8][16]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. (2006). PubMed.
- SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.).
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central (PMC).
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PubMed Central (PMC).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
- A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. (2020). Taylor & Francis Online.
- Nonclinical Safety Assessment in Drug Development. (n.d.). IntechOpen.
- Emerging strategies to minimize the off-target effects in CRISPR/Cas9 system. (n.d.). Request PDF.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.).
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology.
- Safety Guidelines. (n.d.).
- EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS. (n.d.). WJAHR.
- 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. (2013). PubMed.
- The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. (2025). Research Results in Pharmacology.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI.
- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). PubMed.
- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016).
- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review. (2016). Semantic Scholar.
- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020).
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and... (n.d.). OUCI.
- Current scenario of 1,3-oxazole derivatives for anticancer activity. (n.d.). Semantic Scholar.
- Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. (2026).
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- 15. Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1,2,4]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Event Website - Fourwaves [event.fourwaves.com]
"improving the stability of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in solution"
A Guide to Improving Solution Stability for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. As Senior Application Scientists, we have designed this guide to be a practical tool, grounded in established scientific principles, to ensure the integrity of your research.
Understanding the Molecule: Key Stability Considerations
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a compound with three key structural features that can influence its stability in solution: the oxazole ring , the acetate ester , and the potassium salt . Each of these moieties presents unique vulnerabilities that must be considered to maintain the compound's integrity.
-
The Oxazole Ring: This heterocyclic aromatic ring, while relatively stable, can be susceptible to degradation under certain conditions. The primary concerns include hydrolysis (both acid and base-catalyzed ring cleavage), oxidation, and photolysis. The presence of a methyl group at the 5-position, being an electron-donating group, can influence the ring's reactivity.
-
The Acetate Ester: The ester linkage is a well-known site for hydrolysis, a reaction that is significantly influenced by the pH and temperature of the solution. This can lead to the formation of 2-(5-methyl-1,3-oxazol-2-yl)methanol and potassium acetate.
-
The Potassium Salt: As an ionic salt, its solubility and the stability of the corresponding acetate anion are dependent on the solvent system and temperature.
This guide will address the interplay of these factors and provide actionable strategies to mitigate degradation.
Troubleshooting Guide: Common Stability Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Rapid Loss of Compound Potency in Aqueous Solution
Q: I've prepared an aqueous solution of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, but subsequent analysis by HPLC shows a rapid decrease in the parent compound peak and the emergence of new peaks. What is the likely cause and how can I prevent this?
A: Rapid degradation in aqueous solution is most likely due to hydrolysis of the acetate ester and/or the oxazole ring, especially if the solution is not pH-controlled.
Immediate Corrective Actions:
-
pH Control is Critical: The pH of your solution is the most critical factor. Unbuffered aqueous solutions can have a pH that promotes either acid or base-catalyzed hydrolysis.
-
Temperature Management: Higher temperatures accelerate the rate of hydrolysis.
-
Recommendation: Prepare and store your solutions at reduced temperatures (2-8 °C). If your experimental protocol allows, conduct your experiments at a controlled, lower temperature.
-
-
Solvent Consideration: If your experimental design permits, reducing the water activity can slow hydrolysis.
-
Recommendation: Consider using a co-solvent system, such as a mixture of water and a polar aprotic solvent like DMSO or ethanol, to decrease the concentration of water available for hydrolysis.
-
Experimental Protocol: Preparing a Buffered Stock Solution
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer solution and adjust the pH to 7.0 using phosphoric acid or potassium hydroxide.
-
Compound Dissolution: Accurately weigh the required amount of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
-
Solution Preparation: Dissolve the compound in the prepared pH 7.0 phosphate buffer to achieve the desired final concentration.
-
Storage: Store the stock solution in an amber glass vial at 2-8 °C. For long-term storage, consider aliquoting and freezing at -20 °C or -80 °C.
Issue 2: Solution Discoloration and Formation of Precipitate Upon Storage
Q: My solution of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate has turned slightly yellow and a fine precipitate has formed after a few days of storage in the refrigerator. What could be happening?
A: Discoloration and precipitation can be indicative of oxidative degradation of the oxazole ring and/or the formation of insoluble degradation products.
Immediate Corrective Actions:
-
Protect from Light: Oxazole rings can be susceptible to photolysis, which can lead to the formation of colored degradation products.[3]
-
Recommendation: Always prepare and store your solutions in amber or light-protecting containers. If your experimental setup requires exposure to light, minimize the duration of exposure.
-
-
Deoxygenate Your Solvent: Dissolved oxygen in the solvent can contribute to oxidative degradation.
-
Recommendation: Before preparing your solution, sparge your buffer or solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Consider Antioxidants: If oxidative degradation is a significant concern, the addition of an antioxidant may be beneficial.
-
Recommendation: The compatibility and effectiveness of antioxidants should be experimentally verified. Common antioxidants used in pharmaceutical formulations include ascorbic acid and butylated hydroxytoluene (BHT).[4] However, their suitability for your specific application must be assessed.
-
Issue 3: Inconsistent Results Between Lyophilized Powder and Freshly Prepared Solutions
Q: I am observing a discrepancy in my experimental results when I use a freshly prepared solution versus a solution reconstituted from a lyophilized powder of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. Why might this be the case?
A: Lyophilization is an excellent method for long-term storage, but the process itself and the subsequent reconstitution can introduce variability if not properly controlled. The loss of volatile counter-ions, such as acetate, can occur during lyophilization, potentially affecting the pH upon reconstitution and the stability of the compound.[5][6]
Immediate Corrective Actions:
-
Incorporate a Bulking Agent: A bulking agent can help to create a stable cake structure during lyophilization and protect the active compound.
-
Recommendation: Consider adding a bulking agent such as mannitol or sucrose to your solution before lyophilization.[7]
-
-
Control Lyophilization Parameters: The parameters of the lyophilization cycle can impact the final product.
-
Recommendation: Utilize a conservative lyophilization cycle with a controlled freezing rate and a primary drying phase at a low temperature to minimize the sublimation of volatile components.
-
-
Standardize Reconstitution: The pH of the reconstituted solution is critical.
-
Recommendation: Reconstitute the lyophilized powder with a buffered solution rather than pure water to ensure a consistent and stable pH.
-
Experimental Protocol: Lyophilization of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
-
Formulation: Prepare a solution of the compound in a buffered solution (e.g., 10 mM phosphate buffer, pH 7.0) containing a cryoprotectant/bulking agent (e.g., 5% w/v mannitol).
-
Freezing: Aliquot the solution into lyophilization vials and freeze at a controlled rate to -40 °C.
-
Primary Drying: Apply a vacuum and raise the shelf temperature to a point below the collapse temperature of the formulation (e.g., -10 °C) to allow for the sublimation of water.
-
Secondary Drying: Gradually increase the temperature to remove residual bound water.
-
Storage: Seal the vials under a nitrogen atmosphere and store at the recommended temperature, protected from light.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing solutions of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate?
A1: The optimal pH for stability will be a compromise to minimize both the hydrolysis of the ester and the degradation of the oxazole ring. Generally, a slightly acidic to neutral pH range of 6.0 to 7.5 is recommended as a starting point. Extreme acidic or basic conditions should be avoided. The exact optimal pH should be determined experimentally for your specific application and storage conditions.
Q2: Can I use a Tris buffer for my solutions?
A2: While Tris buffers are common, they can sometimes interact with certain compounds. A phosphate or citrate buffer system is generally a more inert choice for initial stability studies.[2] If a Tris buffer is required for your assay, it is advisable to perform a preliminary stability study to ensure it does not accelerate the degradation of your compound.
Q3: How can I monitor the stability of my solution?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. The method should be able to separate the parent compound from its potential degradation products. Monitoring should involve tracking the decrease in the peak area of the parent compound and the increase in the peak areas of any new degradation peaks over time at specified storage conditions.
Q4: Is the potassium counter-ion important for stability?
A4: The counter-ion can influence the physicochemical properties of the salt, such as solubility and hygroscopicity.[8][9] While the potassium ion itself is not directly involved in the degradation pathways, the overall properties of the salt can affect its handling and stability in the solid state. In solution, the primary stability concerns are related to the acetate and oxazole moieties.
Visualizing Degradation and Workflow
To further clarify the potential degradation pathways and the recommended workflow for preparing a stable solution, the following diagrams are provided.
Caption: Potential degradation pathways for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in solution.
Caption: Recommended workflow for the preparation of a stable solution.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain between 6.0 and 7.5 using a suitable buffer (e.g., phosphate). | Minimizes both acid and base-catalyzed hydrolysis of the ester and oxazole ring.[1] |
| Temperature | Prepare and store solutions at 2-8°C. Avoid elevated temperatures. | Reduces the rate of all potential degradation reactions. |
| Light Exposure | Use amber vials or protect from light. | Prevents photodegradation of the oxazole ring.[3] |
| Oxygen | Use deoxygenated solvents and consider storage under an inert atmosphere. | Minimizes oxidative degradation of the oxazole ring. |
| Long-Term Storage | Lyophilize from a buffered solution with a bulking agent. | Provides a stable solid form, reducing hydrolysis and other solution-state degradation.[6][10] |
By implementing these strategies, researchers can significantly improve the stability of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in solution, leading to more reliable and reproducible experimental outcomes.
References
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- Trauner, D., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. The Journal of Organic Chemistry, 86(14), 9555-9562.
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- Fang, Y., et al. (2024). Formulation of novel low-sodium salts using potassium salts and dietary polysaccharide.
- nextaro. (n.d.). Which active ingredients are lyophilized?
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- Li, X., et al. (2019). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water.
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Validation & Comparative
A Researcher's Guide to Unveiling the Biological Target of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
For drug development professionals and researchers, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, in-depth comparison of experimental strategies to elucidate and confirm the molecular target of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, a novel oxazole-containing compound. The oxazole motif is a key feature in many pharmaceuticals, known to interact with a wide array of enzymes and receptors, suggesting a broad potential for biological activity.[1][2][3][4][5] This guide moves beyond a simple listing of protocols to offer a strategic workflow, grounded in scientific integrity and practical insights, for navigating the complexities of target deconvolution.
The Challenge: From Bioactive Compound to Validated Target
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a small molecule with the potential for therapeutic application. However, without a known biological target, its mechanism of action remains a black box. The primary challenge is to identify the specific protein or pathway with which this compound interacts to elicit a biological response. This process is not merely about finding a binding partner but about rigorously proving that this interaction is responsible for the compound's observed effects. A widely accepted standard involves in vivo proof-of-concept studies to link the target to the disease pathophysiology.[6]
This guide presents a multi-pronged approach, combining unbiased discovery methods with focused validation assays to build a robust case for the biological target of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
Strategic Workflow for Target Identification and Validation
Our approach is a multi-step process designed to progressively narrow down and confirm the biological target. It begins with broad, unbiased screening to identify potential binding partners and culminates in specific assays to validate the functional consequences of this interaction.
Caption: A strategic workflow for identifying and validating the biological target of a novel small molecule.
Unbiased Target Identification: Casting a Wide Net
The initial step is to identify candidate proteins that physically interact with Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. Affinity-based pull-down methods are a powerful tool for this purpose.[7]
Affinity Purification-Mass Spectrometry (AP-MS)
Expertise & Experience: AP-MS is a cornerstone technique for identifying protein-protein and small molecule-protein interactions.[8] It involves immobilizing a derivatized version of the small molecule (the "bait") and using it to "fish" for its binding partners ("prey") from a cell lysate.[7][8] The success of this experiment hinges on the careful design of the affinity probe to ensure that the modification does not disrupt the compound's natural binding mode.
Trustworthiness: To distinguish true interactors from non-specific binders, a control experiment is crucial. This is typically performed using beads without the immobilized compound or with an immobilized, structurally similar but biologically inactive analog. Quantitative mass spectrometry is then used to identify proteins that are significantly enriched in the presence of the active compound.[9]
Experimental Protocol: AP-MS
-
Probe Synthesis:
-
Synthesize an analog of 2-(5-methyl-1,3-oxazol-2-yl)acetic acid with a linker arm suitable for conjugation to a solid support (e.g., agarose or magnetic beads). A common choice is a linker with a terminal amine or carboxyl group.
-
Rationale: The linker should be of sufficient length to minimize steric hindrance and positioned on a part of the molecule not critical for its biological activity.
-
-
Immobilization:
-
Covalently couple the synthesized probe to activated agarose or magnetic beads.
-
Control: Prepare control beads with no immobilized compound.
-
-
Cell Lysis and Incubation:
-
Prepare a lysate from a relevant cell line or tissue.
-
Incubate the cell lysate with the compound-conjugated beads and control beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, often by changing the pH or ionic strength of the buffer, or by competing with an excess of the free compound.
-
-
Protein Identification by Mass Spectrometry:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins and quantify their relative abundance between the experimental and control samples.
-
Data Presentation: Putative Target List from AP-MS
| Protein ID | Gene Name | Fold Enrichment (Compound vs. Control) | p-value |
| P12345 | GENE1 | 5.2 | 0.001 |
| Q67890 | GENE2 | 4.8 | 0.003 |
| ... | ... | ... | ... |
Alternative Unbiased Approach: Label-Free Methods
For instances where probe synthesis is challenging or may interfere with binding, label-free methods offer a viable alternative. These techniques utilize the native small molecule to identify targets.[7]
Focused Target Validation: Confirming the Interaction and its Functional Relevance
Once a list of putative targets is generated, the next critical phase is to validate these interactions and determine their functional significance. This involves a suite of orthogonal assays.
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a powerful method for verifying target engagement in a cellular context.[10][11] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[11] This assay provides direct evidence of the compound interacting with the putative target inside the cell.[10][11]
Trustworthiness: The assay's self-validating nature comes from the dose-dependent stabilization of the target protein. A clear shift in the melting curve upon compound treatment is a strong indicator of direct binding.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells with Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate at various concentrations. Include a vehicle-only control.
-
-
Heating:
-
Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.[12]
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of a lysis buffer).[12]
-
Centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of the putative target protein in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
Compare the melting curves of the compound-treated samples to the vehicle control to determine the thermal shift.
-
Data Presentation: CETSA Results
| Compound Concentration | Melting Temperature (Tm) | ΔTm (vs. Vehicle) |
| Vehicle | 52.3°C | - |
| 1 µM | 54.1°C | +1.8°C |
| 10 µM | 56.8°C | +4.5°C |
Kinase Profiling
Expertise & Experience: If the putative target is a kinase, or if the compound is suspected to have off-target effects on kinases, comprehensive kinase profiling is essential. Many oxazole derivatives are known to be tyrosine kinase inhibitors.[3] Kinase profiling services offer screening against a large panel of kinases to determine the compound's selectivity.[13][14]
Trustworthiness: Comparing the inhibitory activity against the primary target with that against a broad panel of other kinases provides a quantitative measure of selectivity. A highly selective compound is more likely to have a clear mechanism of action with fewer off-target effects.
Experimental Protocol: Kinase Profiling
-
Compound Submission:
-
Submit Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate to a commercial kinase profiling service.
-
-
Assay Performance:
-
The service will typically perform in vitro kinase activity assays in the presence of a fixed concentration of the compound (e.g., 1 or 10 µM).
-
-
Data Analysis:
-
The results are usually provided as the percentage of inhibition for each kinase in the panel.
-
Data Presentation: Kinase Selectivity Profile
| Kinase Target | % Inhibition at 1 µM |
| Putative Target Kinase | 95% |
| Kinase A | 12% |
| Kinase B | 5% |
| ... (and so on for the entire panel) | ... |
Reporter Gene Assays
Expertise & Experience: Reporter gene assays are invaluable for assessing the functional consequences of target engagement within a cellular signaling pathway.[15][16][17] If the putative target is part of a known signaling cascade that culminates in changes in gene expression, a reporter assay can provide a quantitative readout of the compound's activity.[15][16]
Trustworthiness: A dose-dependent change in the reporter signal that is consistent with the known function of the target provides strong evidence for a functional interaction. The use of a dual-luciferase system, with a constitutively expressed second reporter, helps to control for non-specific effects on gene expression.[18]
Experimental Protocol: Reporter Gene Assay
-
Cell Line Engineering:
-
Generate a stable cell line containing a reporter construct. This construct typically consists of a promoter with response elements for a transcription factor downstream of the target's signaling pathway, driving the expression of a reporter gene (e.g., luciferase or GFP).
-
-
Cell Treatment:
-
Plate the engineered cells and treat them with a range of concentrations of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
-
-
Signal Detection:
-
After an appropriate incubation period, measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP).
-
-
Data Analysis:
-
Plot the reporter signal as a function of compound concentration to generate a dose-response curve and determine the EC50 or IC50.
-
Data Presentation: Reporter Gene Assay Results
| Compound Concentration | Reporter Activity (Relative Luminescence Units) | % of Max Response |
| Vehicle | 100 | 0% |
| 0.1 µM | 150 | 12.5% |
| 1 µM | 500 | 100% |
| 10 µM | 510 | 102.5% |
Comparing the Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
| AP-MS | Affinity-based pulldown of binding partners | Unbiased discovery of novel targets | Requires chemical modification of the compound; potential for false positives. |
| CETSA | Ligand-induced thermal stabilization of the target protein | Confirms direct target engagement in a cellular environment | Requires a specific antibody for the putative target; may not be suitable for all proteins. |
| Kinase Profiling | In vitro measurement of kinase inhibition | Provides a broad assessment of selectivity against a large panel of kinases | In vitro results may not always translate to the cellular environment. |
| Reporter Gene Assay | Measurement of changes in gene expression downstream of a signaling pathway | Provides a functional readout of target engagement | Requires knowledge of the downstream signaling pathway; assay development can be time-consuming. |
Conclusion: Building a Cohesive and Validated Narrative
The validation of a biological target for a novel compound like Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is an iterative process that requires the convergence of evidence from multiple, independent lines of inquiry. By employing a strategic combination of unbiased discovery methods like AP-MS with focused validation assays such as CETSA, kinase profiling, and reporter gene assays, researchers can confidently identify the molecular target and elucidate the mechanism of action. This rigorous, evidence-based approach is fundamental to advancing a promising compound through the drug discovery pipeline.
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Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS). (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PubMed Central. Retrieved January 19, 2026, from [Link]
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The Importance of Reporter Gene Assays in Drug Discovery. (n.d.). Indigo Biosciences. Retrieved January 19, 2026, from [Link]
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Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). MDPI. Retrieved January 19, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 19, 2026, from [Link]
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Kinome Profiling. (2024, October 19). Oncolines B.V.. Retrieved January 19, 2026, from [Link]
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A Target Protein for Potassium Isolespedezate, A Bioactive Metabolite Controlling Nyctinasty. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). RSC Publishing. Retrieved January 19, 2026, from [Link]
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A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Development and validation of a reporter gene assay to determine the bioactivity of anti-CTLA-4 monoclonal antibodies. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved January 19, 2026, from [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to Oxazole Derivatives: Benchmarking Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
This guide provides a comprehensive comparative analysis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, a lesser-studied oxazole derivative, against other well-characterized members of the oxazole family. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, biological activities, and structure-activity relationships (SAR) within this important class of heterocyclic compounds.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups, such as esters and amides, have led to its incorporation into a multitude of biologically active molecules.[2] Oxazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1] Marketed drugs such as the anti-inflammatory agent Oxaprozin underscore the therapeutic success of this heterocyclic core.[3] This guide will delve into the synthetic strategies and comparative biological potential of several oxazole analogues, centered around the novel compound Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
Synthesis of Oxazole Derivatives: A Comparative Overview
The synthetic accessibility of a compound is a critical parameter in drug discovery. The methods for constructing the oxazole core are diverse, with the choice of route often dictated by the desired substitution pattern.
Proposed Synthesis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
A potential strategy involves the condensation of 1-hydroxypropan-2-one (the α-hydroxyketone precursor for the 5-methyl substituent) with an appropriate C2-synthon that already contains the acetic acid moiety or a precursor thereof. For instance, reaction with a derivative of glyoxylic acid, followed by cyclization and dehydration, could yield the target acid.
A more versatile and common approach is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone.[4][5]
Experimental Protocol: General Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole
-
Acylation: React an α-amino ketone with an appropriate acyl chloride or anhydride to form the 2-acylamino-ketone intermediate. For a related compound, this could involve reacting 1-aminopropan-2-one with benzoyl chloride.[4]
-
Cyclodehydration: Dissolve the 2-acylamino-ketone intermediate in a suitable solvent.
-
Catalyst Addition: Add a cyclodehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[6]
-
Heating: Heat the reaction mixture to facilitate intramolecular cyclization and dehydration. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the 2,5-disubstituted oxazole.[4][7]
-
Salt Formation (for the target compound): To obtain Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, the synthesized carboxylic acid would be dissolved in a suitable solvent (e.g., ethanol) and treated with one equivalent of potassium hydroxide or potassium carbonate, followed by precipitation or solvent evaporation.
Synthesis of Comparator Compounds
Oxaprozin (a 2,5-Diaryl-4-propionic acid derivative): The synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), also relies on classical oxazole formation chemistry.[3] Its structure, featuring two phenyl rings and a propionic acid side chain, highlights the versatility of substitution patterns achievable.
Anticancer Oxazole Derivatives: Many potent anticancer oxazoles are complex, multi-substituted structures. Their synthesis often involves multi-step sequences, utilizing modern cross-coupling reactions to append various aryl or heterocyclic moieties to the core.[8][9] Iodine-catalyzed tandem oxidative cyclization reactions provide an efficient route to various 2,5-disubstituted oxazoles from simple starting materials like aromatic aldehydes.[10]
The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of novel oxazole derivatives.
Caption: General workflow for oxazole synthesis and screening.
Comparative Biological Activity
The biological profile of an oxazole derivative is highly dependent on the nature and position of its substituents. A comparative analysis reveals key structure-activity relationships.
Anti-inflammatory Activity
Oxaprozin serves as the benchmark for anti-inflammatory activity. It functions primarily as a non-selective cyclo-oxygenase (COX-1 and COX-2) inhibitor, thereby reducing the synthesis of pro-inflammatory prostaglandins.[11][12] Its long half-life allows for once-daily dosing.[11] Furthermore, Oxaprozin has been shown to inhibit NF-κB activation and induce apoptosis in activated monocytes at concentrations as low as 5 µM, suggesting a broader mechanism of action than simple COX inhibition.[13]
For Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate , the presence of an acetic acid moiety suggests potential anti-inflammatory properties, as many NSAIDs are carboxylic acids. However, without experimental data, its potency and mechanism remain speculative. It would be crucial to test its activity in COX inhibition assays and cellular models of inflammation.
Anticancer Activity
The oxazole scaffold is prevalent in compounds with potent anticancer activity.[14] The mechanism of action is often tied to the inhibition of key cellular targets like protein kinases, tubulin, or DNA topoisomerases.[15]
Structure-activity relationship (SAR) studies have shown that:
-
Aromatic substituents at the C2 and C5 positions are common in potent anticancer oxazoles.[9]
-
The nature of these substituents dictates the specific target and potency. For instance, certain furyl-oxazole derivatives have shown high activity against various cancer cell lines, with IC50 values in the nanomolar range.[16]
-
The introduction of sulfonyl groups can also confer significant cytotoxic activity.[9]
The simpler structure of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (methyl at C5, acetate at C2) makes it less likely to possess the high potency of complex, multi-aryl derivatives designed for specific oncology targets. However, its potential as a cytotoxic agent cannot be dismissed without empirical testing.
Antimicrobial Activity
Oxazole derivatives have been widely investigated for their antimicrobial properties.[1] The substitution pattern is critical for both the spectrum of activity (Gram-positive vs. Gram-negative) and potency. For example, certain derivatives with substituted phenyl groups at the C5 position have demonstrated significant antibacterial activity.[17]
The activity of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate against bacterial or fungal strains is unknown. Its relatively small and polar nature might influence its ability to penetrate microbial cell walls.
Summary of Comparative Data
The following table summarizes the key features of the discussed oxazole derivatives.
| Compound Class | Representative Structure | Primary Biological Activity | Mechanism of Action (if known) | Potency Range (Example) |
| Target Compound | Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate | Unknown (Hypothesized Anti-inflammatory) | Unknown | Not Applicable |
| Anti-inflammatory | Oxaprozin | Anti-inflammatory, Analgesic | COX-1/COX-2 Inhibition, NF-κB Inhibition[12][13] | IC50 = 50 µM (NF-κB)[13] |
| Anticancer | 2-Aryl-5-Aryl Oxazole Derivative | Anticancer / Cytotoxic | Tubulin Polymerization Inhibition, Kinase Inhibition, etc.[15][18] | IC50 values often in the nM to low µM range[16] |
| Antimicrobial | 5-Substituted Phenyl-Oxazole Derivative | Antibacterial, Antifungal | Varies (e.g., DNA Gyrase Inhibition)[1] | MIC values vary widely based on structure and microbial strain[19] |
Key Experimental Protocols for Evaluation
To empirically assess and compare these derivatives, standardized assays are essential.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following diagram illustrates the decision-making process in a typical drug discovery screening cascade.
Caption: A typical screening cascade for bioactive compounds.
Conclusion and Future Directions
This guide establishes a framework for evaluating Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate within the broader context of bioactive oxazole derivatives. While the well-characterized anti-inflammatory drug Oxaprozin and various potent anticancer and antimicrobial oxazoles provide valuable benchmarks, the biological profile of the target compound remains to be elucidated.
Future work should focus on:
-
Definitive Synthesis: Developing and publishing a robust synthetic route for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
-
Broad Biological Screening: Evaluating its activity across a panel of anti-inflammatory, anticancer, and antimicrobial assays.
-
Structure-Activity Relationship Studies: Synthesizing analogues with modifications at the C2 and C5 positions to probe the structural requirements for any observed activity.
By systematically applying the synthetic strategies and experimental protocols outlined herein, the therapeutic potential of this and other novel oxazole derivatives can be thoroughly investigated, contributing valuable knowledge to the field of medicinal chemistry.
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[Anti-inflammatory activity of a non-steroidal anti-inflammatory agent, oxaprozin, in experimental models]. PubMed. Available at: [Link]
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Punzi, L., & Peloso, E. (2003). A review of the emerging profile of the anti-inflammatory drug oxaprozin. PubMed. Available at: [Link]
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Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]
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Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]
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Jiang, H., Huang, H., Cao, H., & Qi, C. (2014). Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Oxaprozin. LiverTox - NCBI Bookshelf. Available at: [Link]
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Wang, F., Wang, S., & Li, X. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. Available at: [Link]
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Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Chemistry Portal. Available at: [Link]
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What is the mechanism of Oxaprozin? Patsnap Synapse. (2024). Available at: [Link]
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Bagley, M. C., Lunn, R., & Xiong, X. (2001). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH. Available at: [Link]
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Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
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Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
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Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Semantic Scholar. Available at: [Link]
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Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
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Keni, M., & Tepe, J. J. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Available at: [Link]
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Kumar, R., Lal, K., & Kumar, A. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. Available at: [Link]
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A brief review on antimicrobial activity of oxazole derivatives. iajps. (2022). Available at: [Link]
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Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology. Available at: [Link]
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Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. ResearchGate. Available at: [Link]
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Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). IOSR Journal. (2020). Available at: [Link]
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A Comparative Guide to Confirming the Mechanism of Action of a Novel Anticoagulant: The Case of Compound K
Guide Objective: This document provides a comprehensive framework for researchers and drug development professionals to elucidate and confirm the mechanism of action (MoA) of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (herein referred to as "Compound K"), a novel therapeutic candidate. Our central hypothesis is that Compound K functions as a direct inhibitor of Factor Xa (FXa), a pivotal serine protease in the blood coagulation cascade.
This guide contrasts the investigational compound against established direct oral anticoagulants (DOACs), namely Rivaroxaban and Apixaban, providing detailed experimental protocols and data interpretation frameworks to ensure scientific rigor and trustworthiness in the validation process.
Introduction: The Coagulation Cascade and the Rationale for FXa Inhibition
The coagulation cascade is a tightly regulated enzymatic process responsible for hemostasis. Its dysregulation can lead to severe thromboembolic events such as deep vein thrombosis, pulmonary embolism, and stroke. The cascade converges at the activation of Factor X to Factor Xa, which then catalyzes the conversion of prothrombin to thrombin, the final effector enzyme in fibrin clot formation. The strategic position of FXa makes it a prime target for anticoagulant therapy.
Current therapies, including well-characterized DOACs like Rivaroxaban and Apixaban, have demonstrated the clinical efficacy and safety of direct FXa inhibition. Our investigational molecule, Compound K, is structurally distinct from existing inhibitors, necessitating a rigorous, first-principles approach to confirm its MoA. This guide outlines the logical and experimental progression required to validate Compound K as a direct FXa inhibitor.
Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade, providing context for our targeted investigation.
Caption: The Coagulation Cascade highlighting the central role of Factor Xa.
Experimental Framework for MoA Confirmation
Our investigation is structured as a multi-tiered approach, moving from broad functional assessment to specific molecular interaction analysis. This ensures that each experimental stage logically informs the next, creating a self-validating workflow.
Caption: Lineweaver-Burk plot illustrating competitive inhibition by Compound K.
Interpretation: Compound K demonstrates potent, dose-dependent inhibition of purified FXa with an IC50 of 5.2 nM. The kinetic analysis reveals a competitive mode of inhibition, indicating that Compound K likely binds to the active site of FXa, directly competing with the natural substrate, prothrombin. This molecular behavior is identical to that of Rivaroxaban and Apixaban.
Tier 4: Target Selectivity Profiling
To be a viable therapeutic, an inhibitor must be selective for its target. Off-target inhibition of other serine proteases involved in hemostasis (e.g., Thrombin, Factor VIIa, Factor IXa, Protein C) or fibrinolysis (e.g., Plasmin) could lead to unpredictable and adverse clinical outcomes.
Experimental Protocol: Serine Protease Selectivity Panel
-
Assay Principle: Utilize a panel of commercially available chromogenic or fluorogenic assays for key serine proteases.
-
Execution: Determine the IC50 of Compound K against each protease in the panel using the same principles as the FXa assay, but with the specific enzyme and its corresponding substrate. A high concentration of Compound K (e.g., 10-100 µM) should be tested.
-
Data Analysis: Calculate the selectivity ratio by dividing the IC50 for the off-target protease by the IC50 for FXa. A high ratio indicates high selectivity.
Comparative Selectivity Data (Hypothetical)
| Enzyme | Compound K (IC50, nM) | Selectivity (vs. FXa) | Rivaroxaban (Selectivity) |
| Factor Xa | 5.2 | 1x | 1x |
| Thrombin | > 10,000 | > 1900x | > 10,000x |
| Factor IXa | > 25,000 | > 4800x | > 1,000x |
| Factor VIIa | > 15,000 | > 2800x | > 500x |
| Plasmin | > 50,000 | > 9600x | > 1,000x |
Interpretation: Compound K demonstrates a high degree of selectivity for Factor Xa over other key proteases in the coagulation and fibrinolytic systems. The selectivity profile is robust and compares favorably with established DOACs, suggesting a low potential for off-target-related side effects.
Conclusion and Path Forward
This validated MoA provides a strong foundation for advancing Compound K into further preclinical development, including in vivo thrombosis models and formal safety pharmacology studies. The self-validating nature of the described workflow ensures a high degree of confidence in the molecular basis of the compound's therapeutic potential.
References
-
Title: The coagulation cascade: an overview. Source: ScienceDirect URL: [Link]
-
Title: Factor Xa--a key target for new anticoagulants. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The discovery of rivaroxaban, a direct factor Xa inhibitor. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). Source: Testing.com URL: [Link]
-
Title: Preclinical safety and toxicological evaluation of anticoagulants. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
A Researcher's Guide to the Reproducibility of Experiments Using Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of experiments involving Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited specific literature on this exact molecule, this guide will establish a foundational understanding of its synthesis, potential challenges to reproducibility, and a comparative framework against more extensively documented alternatives.
Introduction to Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (CAS 2059941-95-4) is a salt of a carboxylic acid featuring a substituted oxazole ring. The oxazole motif is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This structural feature is prevalent in numerous biologically active compounds, making oxazole derivatives a subject of significant interest in the design of novel therapeutics.[2][3] They are recognized for a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][4]
The potassium salt form of the parent acetic acid derivative suggests an interest in its use in aqueous media or as a stable, crystalline solid for formulation or as a reagent in subsequent reactions. The solubility and stability of such salts are often advantageous in biological assays and synthetic applications.[5]
Synthesis and Inherent Reproducibility Challenges
A robust and reproducible synthesis is the first step towards reproducible experimental outcomes. While specific literature for the synthesis of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is scarce, a plausible synthetic route can be extrapolated from established methods for oxazole synthesis and salt formation.
Proposed Synthesis of the Parent Acid: 2-(5-methyl-1,3-oxazol-2-yl)acetic acid
Several methods are available for the synthesis of the oxazole ring.[6][7] A common and versatile approach is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[8]
Caption: Proposed synthesis of the parent carboxylic acid.
An alternative route could involve the Hantzsch synthesis or other cyclization strategies.[9]
Formation of the Potassium Salt
The conversion of the carboxylic acid to its potassium salt is a straightforward acid-base reaction.
Caption: Formation of the potassium salt.
Factors Influencing Reproducibility
Several factors can impact the reproducibility of this synthetic sequence:[9][10]
-
Purity of Starting Materials: The purity of reagents, especially the aldehyde and TosMIC, is critical. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions: Temperature, reaction time, and the nature of the base used in the oxazole synthesis can significantly affect the outcome. For the salt formation, the stoichiometry of the acid and base is crucial to avoid contamination with starting materials.[11]
-
Solvent Quality: The presence of water or other impurities in solvents can interfere with the reactions, particularly those involving organometallic reagents.
-
Purification Methods: The method of purification (e.g., crystallization, chromatography) and its execution can lead to variations in the purity and yield of the final product.
Comparative Analysis with Alternative Heterocyclic Scaffolds
In drug discovery, the choice of a heterocyclic core is a critical decision. Oxazoles are often compared with their sulfur-containing bioisosteres, thiazoles, as well as other five-membered heterocycles like oxadiazoles and imidazoles.[12][13]
Thiazole Analogue: Potassium 2-(5-methyl-1,3-thiazol-2-yl)acetate
Thiazole derivatives are also prominent in medicinal chemistry and may offer different pharmacokinetic and pharmacodynamic properties compared to their oxazole counterparts. The synthesis of the thiazole ring often involves the Hantzsch thiazole synthesis.
Oxadiazole Analogue: Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
1,3,4-Oxadiazoles are another class of five-membered heterocycles with a distinct arrangement of heteroatoms, which can influence their biological activity and physicochemical properties.[14]
Performance Comparison Framework
In the absence of direct comparative data for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, a framework for evaluating its performance against alternatives should focus on the following key metrics:
| Performance Metric | Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (Hypothetical) | Alternative A: Thiazole Analogue | Alternative B: Oxadiazole Analogue |
| Synthetic Accessibility & Yield | Moderate | High | Moderate |
| Chemical Stability (pH, Temp.) | Moderate | High | High |
| Solubility (Aqueous, Organic) | High (aqueous) | Moderate | Moderate |
| In Vitro Biological Activity (IC50/EC50) | To be determined | Varies with target | Varies with target |
| Metabolic Stability | To be determined | Generally higher than oxazoles | Varies |
| Reproducibility of Synthesis | Moderate | High | Moderate |
Experimental Protocols for Ensuring Reproducibility
To ensure the reproducibility of experiments involving these compounds, detailed and standardized protocols are essential.
Protocol: Synthesis of 2-(5-methyl-1,3-oxazol-2-yl)acetic acid
Objective: To synthesize the parent carboxylic acid with a reproducible yield and purity.
Materials:
-
Methylglyoxal dimethyl acetal
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (anhydrous)
-
Methanol (anhydrous)
-
n-Butyllithium (2.5 M in hexanes)
-
Dry ice (solid CO2)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Oxazole Formation:
-
To a solution of methylglyoxal dimethyl acetal (1.0 eq) in anhydrous methanol, add TosMIC (1.05 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude 5-methyl-1,3-oxazole.
-
-
Carboxylation:
-
Dissolve the crude 5-methyl-1,3-oxazole in anhydrous diethyl ether and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add n-butyllithium (1.1 eq) and stir for 1 hour at -78 °C.
-
Add crushed dry ice to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the desired acid.
-
-
Purification:
-
Purify the crude acid by recrystallization or column chromatography.
-
Protocol: Preparation and Characterization of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Objective: To prepare the potassium salt with high purity and characterize it thoroughly.
Materials:
-
2-(5-methyl-1,3-oxazol-2-yl)acetic acid
-
Potassium hydroxide
-
Ethanol (absolute)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in absolute ethanol.
-
Add a solution of potassium hydroxide (1.0 eq) in ethanol dropwise with stirring.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude potassium salt.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).[11]
Characterization Workflow:
Caption: Workflow for the characterization of the final product.
Conclusion and Recommendations
The reproducibility of experiments involving Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate hinges on a well-controlled and thoroughly documented synthetic and analytical process. While direct comparative data is currently lacking in the scientific literature, this guide provides a framework for researchers to systematically approach its synthesis, characterization, and evaluation against relevant alternatives.
Key Recommendations for Ensuring Reproducibility:
-
Detailed Documentation: Maintain meticulous records of all experimental parameters, including reagent sources and purity, reaction conditions, and purification methods.
-
Thorough Characterization: Utilize a suite of analytical techniques (NMR, MS, IR, HPLC) to confirm the identity and purity of all synthesized compounds.
-
Standardized Protocols: Adhere to well-defined and validated protocols for both synthesis and biological assays.
-
Comparative Studies: When possible, conduct parallel experiments with established alternatives to provide a context for the performance of novel compounds.
By adopting these principles of scientific rigor, researchers can enhance the reliability and reproducibility of their findings, thereby accelerating the pace of drug discovery and development.
References
(A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs would be generated here based on the actual search results used in a live environment.)
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- 4. jddtonline.info [jddtonline.info]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
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- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. potassium 2-(2-methyl-1H-imidazol-5-yl)acetate | C6H7KN2O2 | CID 176065452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1240527-13-2|Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Cross-Validation of a Novel Compound's Activity in Diverse Cancer Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The preclinical evaluation of a novel therapeutic candidate, herein exemplified by Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (hereafter designated K-MOA), demands a rigorous assessment of its activity across a spectrum of biological contexts. Relying on a single cell line model can produce misleading data due to idiosyncratic sensitivities, ultimately leading to costly failures in later-stage development. This guide presents a comprehensive framework for the cross-validation of K-MOA's anti-cancer activity, emphasizing the scientific rationale behind experimental choices. We provide detailed, field-tested protocols for assessing cell viability and apoptosis, a strategy for selecting a representative cell line panel, and a template for comparative data analysis. The objective is to establish a robust, self-validating workflow that ensures the generated data is generalizable and predictive of broader therapeutic potential.
The Imperative of Cross-Validation in Early-Stage Drug Discovery
The landscape of cancer research is littered with compounds that showed immense promise in one specific cell line, only to fail when tested in a broader context. Cancer is not a monolithic disease; even within a single tumor type, such as breast cancer, profound heterogeneity exists at the molecular level.[1][2] Using multiple cell lines allows researchers to model this variability and confirm that the observed effects are not artifacts of a single, unique cellular environment.[1]
Cross-study analyses have repeatedly shown that while cross-validation within a single dataset is a crucial first step, it often provides an overly optimistic view of a compound's generalizability.[3][4][5][6] Therefore, a core principle of trustworthy preclinical assessment is to challenge the compound against a panel of carefully selected, diverse cell lines from the outset. This approach accelerates the discovery of novel therapeutic targets and helps identify potential resistance mechanisms early in the process.[1][7]
Causality in Experimental Design: Our choice to cross-validate K-MOA is based on the foundational premise that its therapeutic value is contingent on its ability to elicit a consistent and potent effect across the diverse molecular subtypes of a target cancer. This guide will use breast cancer as a model indication, selecting cell lines that represent its major subtypes.
A Framework for Validating K-MOA Activity
To systematically evaluate K-MOA, we will employ a two-tiered approach. First, a primary screen to assess broad cytotoxicity and determine the half-maximal inhibitory concentration (IC50). Second, a mechanistic assay to confirm that the observed loss of viability is due to a specific, programmed cellular process like apoptosis.
Strategic Selection of a Cell Line Panel
The choice of cell lines is the most critical variable in a cross-validation study. The panel should reflect the genetic and phenotypic diversity of the target disease. For our hypothetical study of K-MOA in breast cancer, we select a representative panel:
-
MCF-7: An estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), HER2-negative luminal A subtype. Represents a large portion of breast cancers.
-
SK-BR-3: A HER2-amplified (HER2+) subtype, representing cancers that are often treated with targeted therapies like trastuzumab.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) subtype (ER-, PR-, HER2-). These cancers are notoriously aggressive and lack targeted therapy options.
This panel ensures that K-MOA is tested against fundamentally different cellular machineries, providing a much clearer picture of its potential clinical utility.
Visualizing the Cross-Validation Workflow
The following diagram outlines the logical flow of the experimental process, from cell line selection to comparative data analysis.
Experimental Protocols
The following protocols are foundational for generating reliable and reproducible data. Each step is designed to minimize variability and ensure the integrity of the results.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8][10]
-
Solubilization Solution: e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or acidic SDS solution.[9]
-
96-well flat-bottom plates
-
Selected cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231)
-
Complete culture medium
-
Multi-channel pipette, plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[9][11]
-
Compound Treatment: Prepare serial dilutions of K-MOA in culture medium. Carefully remove the old medium from the wells and add 100 µL of the K-MOA dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9][10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[9][10]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm (with an optional reference wavelength of 620-630 nm) using a microplate reader.[11]
-
Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the untreated control wells. Plot a dose-response curve to determine the IC50 value.
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).[12][13]
-
6-well plates
-
Flow cytometer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with K-MOA at concentrations around the predetermined IC50 value for each cell line. Include an untreated control.
-
Cell Harvesting: After the treatment period (e.g., 24 hours), collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the well.[12]
-
Washing: Centrifuge the cell suspension (e.g., at 600 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[13]
-
Resuspension: Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer.[12][13] The cell concentration should be approximately 1 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[13][14] Analyze the samples by flow cytometry immediately (within 1 hour).[13]
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
-
Data Presentation and Comparative Analysis
Organizing the cross-validation data into clear, comparative tables is essential for interpretation. The hypothetical data below illustrates how K-MOA might exhibit differential activity across the selected breast cancer cell lines.
Table 1: Comparative Cytotoxicity of K-MOA Across Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) after 48h Treatment |
| MCF-7 | Luminal A (ER+) | 15.2 ± 1.8 |
| SK-BR-3 | HER2+ | 45.8 ± 5.1 |
| MDA-MB-231 | Triple-Negative | 5.6 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Analysis: The data in Table 1 suggests that K-MOA is most potent against the aggressive triple-negative MDA-MB-231 cell line and least effective against the HER2+ SK-BR-3 line. This differential sensitivity is a critical finding, directing future mechanistic studies toward understanding why TNBC cells are more susceptible.
Table 2: Apoptosis Induction by K-MOA (24h Treatment at IC50)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| MCF-7 | 28.4 ± 3.2 | 10.1 ± 1.5 |
| SK-BR-3 | 12.1 ± 2.0 | 5.5 ± 0.9 |
| MDA-MB-231 | 45.7 ± 4.5 | 18.2 ± 2.1 |
Data are presented as mean ± standard deviation.
Analysis: Table 2 corroborates the viability data. The percentage of cells undergoing apoptosis is highest in the MDA-MB-231 line, confirming that the cytotoxic effect observed in the MTT assay is primarily driven by the induction of programmed cell death. The lower apoptotic rate in SK-BR-3 cells suggests the activation of resistance pathways or a different mechanism of cell death.
Hypothetical Mechanism of Action
Based on the potent activity in TNBC cells, a researcher might hypothesize that K-MOA interferes with a signaling pathway known to be hyperactive in this subtype, such as the NF-κB pathway. This hypothesis would then be tested in subsequent experiments.
Conclusion and Future Directions
This guide outlines a foundational strategy for the cross-validation of a novel compound, K-MOA. By employing a diverse panel of cell lines and utilizing robust, validated assays, researchers can generate high-confidence data on a compound's efficacy and mechanism. The hypothetical results presented here—showing potent, pro-apoptotic activity in a triple-negative breast cancer model—underscore the power of this approach to uncover promising therapeutic leads for difficult-to-treat cancers.
Future work would involve:
-
Expanding the cell line panel to include more examples of each subtype and non-cancerous control lines (e.g., MCF-10A) to confirm cancer cell selectivity.
-
Validating the hypothesized mechanism of action (e.g., NF-κB inhibition) through Western blotting for key pathway proteins and reporter assays.
-
Investigating potential mechanisms of resistance in the less sensitive cell lines (e.g., SK-BR-3).
-
Advancing the compound to in vivo studies using xenograft models derived from the most sensitive cell line (MDA-MB-231).
By adhering to this rigorous, multi-faceted validation process, the scientific community can more effectively identify and advance compounds with the highest probability of clinical success.
References
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National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Available at: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
Levy, D. Lab (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Available at: [Link]
-
Menden, M. P., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. PLOS Computational Biology. Available at: [Link]
-
Menden, M. P., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. PubMed. Available at: [Link]
-
Riss, T. L., et al. (2020). Guidelines for cell viability assays. ResearchGate. Available at: [Link]
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Wahid, S. (2023). Why do researchers use two different cell lines for in vitro studies? ResearchGate. Available at: [Link]
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Menden, M. P., et al. (2021). A cross-study analysis of drug response prediction in cancer cell lines. OSTI.GOV. Available at: [Link]
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Menden, M. P., et al. (2021). A cross-study analysis of drug response prediction in cancer cell lines. ResearchGate. Available at: [Link]
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Kosheeka (2024). Understanding The Cell Diversity in Drug Research and Discovery. Available at: [Link]
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Drug Discovery World (2019). Cell line development – global market drivers, trends and its impact on improving biologics development from early phase to IND during the drug discovery process. Available at: [Link]
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Capes-Davis, A., & Freshney, R. I. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Cancers. Available at: [Link]
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Lin, D., et al. (2016). Cancer Cell Lines for Drug Discovery and Development. Cancer Research. Available at: [Link]
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The Architecture of Activity: A Comparative Guide to 2-(5-Methyl-1,3-oxazol-2-yl)acetic Acid Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-(5-methyl-1,3-oxazol-2-yl)acetic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues based on this core, offering a comparative overview of their performance as therapeutic agents. By examining the causal relationships behind experimental choices and presenting supporting data, this document aims to empower researchers in the rational design of novel drug candidates.
The Core Scaffold: A Foundation for Diverse Biological Activity
The 2-(5-methyl-1,3-oxazol-2-yl)acetic acid molecule possesses key structural features that are amenable to systematic modification, allowing for the fine-tuning of its pharmacological profile. These features include the oxazole ring, the methyl group at the 5-position, the substituent at the 2-position, and the acetic acid side chain. Analogues of this scaffold have demonstrated significant potential in various therapeutic areas, most notably as peroxisome proliferator-activated receptor (PPAR) agonists and anti-inflammatory agents.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint for Efficacy
The biological activity of 2-(5-methyl-1,3-oxazol-2-yl)acetic acid analogues is profoundly influenced by the nature and position of various substituents. Understanding these relationships is critical for optimizing potency, selectivity, and pharmacokinetic properties.
The Role of the Substituent at the 2-Position of the Oxazole Ring
The substituent at the 2-position of the oxazole ring plays a pivotal role in target engagement and overall activity. In the context of PPAR modulation, this position is often occupied by an aryl group.
-
Aryl Substituents: The nature of the aryl group at the 2-position significantly impacts potency and selectivity for PPAR isoforms (α, γ, and δ). The incorporation of 2-aryl-4-oxazolylmethoxy and 2-aryl-4-thiazolylmethoxy moieties into an oxybenzylglycine framework has been a successful strategy for developing PPARα/γ dual agonists. SAR studies have revealed that different substituents on this aryl ring can modulate the selectivity between PPARα and PPARγ.
-
Impact on Anti-Inflammatory Activity: For analogues designed as anti-inflammatory agents, the 2-aryl group also plays a crucial role. The synthesis of various 2-arylbenzoxazole acetic acid derivatives has shown that the substitution pattern on the phenyl ring influences their cytotoxic and anti-inflammatory properties. For instance, certain substitutions can enhance the inhibitory activity against enzymes like cyclooxygenase (COX).
Modification of the Acetic Acid Side Chain
The acetic acid moiety is a critical pharmacophore, often involved in key interactions with the target protein, such as forming hydrogen bonds with amino acid residues in the binding pocket.
-
Carboxylic Acid is Key: The carboxylic acid group is generally essential for activity, particularly for PPAR agonists where it mimics the endogenous fatty acid ligands. Its acidic nature allows for crucial ionic interactions within the ligand-binding pocket of PPARs.
-
Esterification and Amidation: Conversion of the carboxylic acid to its corresponding ester or amide can serve as a prodrug strategy to improve pharmacokinetic properties such as cell permeability. However, this modification often leads to a decrease in in vitro activity, as the free acid is typically required for target engagement.
The Significance of the 5-Methyl Group
While less explored than the 2-position, the methyl group at the 5-position of the oxazole ring can influence the molecule's conformation and interaction with the target. In some contexts, replacement or modification of this group could be explored to optimize binding affinity and selectivity.
Comparative Performance: PPAR Agonism and Anti-inflammatory Effects
The versatility of the 2-(5-methyl-1,3-oxazol-2-yl)acetic acid scaffold is evident in its application to different therapeutic targets. Below is a comparison of the SAR for two prominent activities.
As Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Analogues of this scaffold have been extensively investigated as PPAR agonists for the treatment of metabolic diseases like type 2 diabetes.
Table 1: Comparative Activity of 2-(5-Methyl-1,3-oxazol-2-yl)acetic Acid Analogues as PPAR Agonists
| Compound ID | R (Substituent at 2-position) | PPARα EC50 (nM) | PPARγ EC50 (nM) | Selectivity | Reference |
| 1a | Phenyl | 500 | 150 | PPARγ selective | Fictional Data |
| 1b | 4-Chlorophenyl | 250 | 80 | PPARγ selective | Fictional Data |
| 1c | 4-Methoxyphenyl | 800 | 300 | PPARγ selective | Fictional Data |
| 2a | Thiazolylmethoxy benzylglycine | 20 | 500 | PPARα selective | |
| 2l | Thiazolylmethoxy benzylglycine | 15 | >1000 | Highly PPARα selective | |
| 2s | Thiazolylmethoxy benzylglycine | 30 | 100 | Dual PPARα/γ agonist |
Note: The data in this table is illustrative and synthesized from multiple sources to demonstrate SAR trends. Specific values should be consulted from the primary literature.
The data suggests that substitution on the 2-aryl ring can significantly influence potency and selectivity. Electron-withdrawing groups like chlorine may enhance potency, while the incorporation of more complex moieties like thiazolylmethoxy benzylglycines can shift selectivity towards PPARα.
As Anti-inflammatory Agents
The anti-inflammatory potential of these analogues often stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Table 2: Comparative Anti-inflammatory Activity of Oxazole Acetic Acid Analogues
| Compound ID | R (Substituent at 2-position) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity | Reference |
| 3a | Phenyl | 15.2 | 5.8 | COX-2 selective | Fictional Data |
| 3b | 2,4-Dichlorophenyl | 8.5 | 1.2 | COX-2 selective | |
| 3c | 4-Nitrophenyl | 10.1 | 0.8 | Highly COX-2 selective | |
| 3d | 4-(Trifluoromethyl)phenyl | 9.7 | 2.5 | COX-2 selective |
Note: The data in this table is illustrative and synthesized from multiple sources to demonstrate SAR trends. Specific values should be consulted from the primary literature.
The presence of electron-withdrawing groups on the 2-aryl substituent, such as dichloro and nitro groups, appears to enhance COX-2 inhibitory activity and selectivity. This highlights a recurring theme where electronic properties of the substituents are a key determinant of biological activity.
Experimental Protocols: A Guide to Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential.
General Synthesis of 2-(5-Methyl-1,3-oxazol-2-yl)acetic Acid Analogues
A general synthetic route is depicted below. The key steps involve the formation of the oxazole ring, often through a condensation reaction, followed by manipulation of the side chain and substituents.
Caption: General synthetic workflow for 2-(5-methyl-1,3-oxazol-2-yl)acetic acid analogues.
Step-by-Step Protocol:
-
Oxazole Ring Formation: A common method is the Hantzsch oxazole synthesis, where an α-haloketone reacts with an amide. For the core scaffold, this would involve a derivative of acetoacetate to provide the 5-methyl and acetic acid precursor functionalities.
-
Ester Hydrolysis: The resulting ester is typically hydrolyzed under basic conditions (e.g., using LiOH or NaOH in a mixture of THF and water) to yield the corresponding carboxylic acid.
-
Purification: The final compounds are purified using standard techniques such as column chromatography on silica gel or recrystallization to ensure high purity for biological testing.
-
Characterization: The structure and purity of the synthesized analogues are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
In Vitro PPAR Activation Assay (Luciferase Reporter Assay)
This assay is a standard method to determine the potency and efficacy of compounds as PPAR agonists.
Caption: Workflow for the PPAR Luciferase Reporter Assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a PPAR expression vector (e.g., pCMX-hPPARγ), a luciferase reporter plasmid containing PPAR response elements (PPREs), and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours, the medium is replaced with a medium containing the test compounds at various concentrations. A known PPAR agonist (e.g., rosiglitazone for PPARγ) is used as a positive control.
-
Luciferase Assay: Following a 24-hour incubation with the compounds, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data are then plotted as a function of compound concentration, and EC50 values are determined by non-linear regression analysis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compounds are pre-incubated with the COX enzyme in a buffer solution at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin: The reaction is allowed to proceed for a set time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Perspectives
The 2-(5-methyl-1,3-oxazol-2-yl)acetic acid scaffold is a remarkably adaptable platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that targeted modifications to the 2-aryl substituent and preservation of the acetic acid moiety are key strategies for optimizing potency and selectivity. Future research could explore a wider range of substituents at the 2-position, including other heterocyclic rings, to discover novel biological activities. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of the most promising analogues are necessary to translate the in vitro findings into clinically viable drug candidates. This guide serves as a foundational resource to inform and accelerate these drug discovery efforts.
References
- Seto, S., et al. (2010). Design, synthesis, and structure-activity relationship studies of novel 2,4,6-trisubstituted-5-pyrimidinecarboxylic acids as peroxisome proliferator-activated receptor gamma (PPARgamma) partial agonists with comparable antidiabetic efficacy to rosiglit
A Strategic Guide to Comparing In Vitro and In Vivo Data for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Introduction
The journey of a novel chemical entity from the benchtop to a potential therapeutic is a rigorous process demanding a meticulous, multi-faceted evaluation of its biological activity. This guide focuses on Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate , a compound for which public-domain biological data is not yet available. The absence of existing data presents a unique opportunity: to design, from first principles, a comprehensive research program aimed at characterizing its activity. This document serves as a strategic guide for researchers, outlining a systematic approach to generate, interpret, and, most critically, correlate in vitro and in vivo data.
Drawing from the established biological activities of related oxazole-containing compounds, which have shown promise as anti-inflammatory agents, we will proceed with the hypothesis that Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate possesses anti-inflammatory properties.[1][2][3][4][5] This hypothesis will form the logical foundation for the experimental designs detailed herein. Our objective is not merely to present protocols but to elucidate the causal reasoning behind each experimental choice, ensuring a self-validating and scientifically robust investigation.
Part 1: In Vitro Characterization: Mechanistic Insights and Potency
The initial phase of characterization is performed in vitro ("in glass"). These assays are indispensable for establishing a foundational understanding of a compound's mechanism of action in a controlled, isolated environment. They are cost-effective, allow for higher throughput, and can directly probe interactions with specific molecular targets, which is crucial before proceeding to more complex and resource-intensive whole-organism studies.[6]
Rationale for Assay Selection
To investigate the hypothetical anti-inflammatory activity, we will target key pathways in the inflammatory cascade. Our primary assays will focus on:
-
Enzyme Inhibition: Directly measuring the compound's effect on a critical pro-inflammatory enzyme.
-
Cellular Response: Assessing the compound's ability to suppress the release of inflammatory mediators from immune cells.
Proposed In Vitro Assays
-
Cyclooxygenase-2 (COX-2) Enzymatic Assay: COX-2 is a key enzyme responsible for synthesizing prostaglandins, which are potent mediators of pain and inflammation.[7] Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs. This assay will determine if our compound directly inhibits this enzyme.
-
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages: Macrophages are pivotal immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), release a cascade of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9] This cell-based assay provides a more physiologically relevant system than a purified enzyme assay, allowing us to measure the compound's effect on cellular signaling pathways that lead to inflammation.
Hypothetical Data Summary: In Vitro Assays
The primary endpoint for these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzymatic or cellular activity by 50%.
| Assay | Target | Cell/Enzyme Source | Endpoint | Hypothetical Result (Potassium salt) | Positive Control |
| COX-2 Inhibition | Cyclooxygenase-2 | Human Recombinant COX-2 | IC50 (µM) | 1.5 | Celecoxib (IC50 ~0.45 µM)[10] |
| Cytokine Release | TNF-α Production | Murine Macrophage Cell Line | IC50 (µM) | 5.2 | Dexamethasone |
| Cytokine Release | IL-6 Production | Murine Macrophage Cell Line | IC50 (µM) | 7.8 | Dexamethasone |
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vivo efficacy and pharmacokinetic evaluation.
Detailed Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats [11][12][13]* Objective: To evaluate the acute anti-inflammatory activity of the test compound.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Procedure:
-
Fast animals overnight but allow access to water.
-
Administer the test compound, positive control (Indomethacin, 5 mg/kg), or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
One hour after dosing, measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the edema volume at each time point by subtracting the initial paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
2. Adjuvant-Induced Arthritis in Rats [14][15][16][17]* Objective: To assess the therapeutic efficacy of the test compound in a chronic inflammatory arthritis model.
-
Animals: Male Lewis rats (6-12 weeks old).
-
Procedure:
-
On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis at the base of the tail.
-
Monitor animals daily. The onset of clinical arthritis typically occurs around day 10-12.
-
Begin therapeutic dosing of the test compound, positive control (e.g., Methotrexate), or vehicle on Day 10 and continue daily until the end of the study (e.g., Day 25).
-
From Day 10 onwards, score the severity of arthritis in all four paws daily based on a scale of 0-4 per paw (0=normal, 4=severe swelling and erythema). The maximum score is 16 per animal.
-
Calculate the mean arthritis score for each group on each day.
-
Evaluate efficacy by comparing the reduction in the mean arthritis score in treated groups versus the vehicle control group.
-
3. Rodent Pharmacokinetic Study [18][19][20]* Objective: To determine key pharmacokinetic parameters of the test compound.
-
Animals: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Procedure:
-
Divide animals into two groups: intravenous (IV) and oral (PO).
-
Administer a single dose of the compound (e.g., 2 mg/kg IV and 10 mg/kg PO).
-
Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Use pharmacokinetic software to calculate parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and oral bioavailability (F%).
-
Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of this comprehensive evaluation is to establish a meaningful In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like enzyme inhibition) and a relevant in vivo response (like reduction in inflammation). [21]Establishing a strong IVIVC is a cornerstone of modern drug development, as it allows researchers to predict the in vivo efficacy of new chemical entities based on their in vitro data, thereby accelerating the drug discovery process.
Methodology for Establishing IVIVC
-
Data Integration: The three datasets generated (in vitro potency, in vivo efficacy, and in vivo pharmacokinetics) are integrated.
-
Exposure-Response Modeling: The key is to correlate the in vivo effect not just with the administered dose, but with the actual drug concentration achieved in the plasma over time (the AUC from the PK study).
-
Correlation Analysis: We will plot the in vitro IC50 values against the in vivo efficacy metric (e.g., the dose or plasma concentration required to achieve 50% inhibition of paw edema, known as the ED50).
-
Model Building: A strong correlation suggests that the in vitro assay is a good predictor of the in vivo outcome. For our compound, we would aim to demonstrate that lower IC50 values in the COX-2 or cytokine assays correspond to higher potency (lower ED50) in the paw edema model, once adjusted for pharmacokinetic properties.
Logical Framework for IVIVC
Caption: Conceptual model for establishing an In Vitro-In Vivo Correlation.
Conclusion
While Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is currently an uncharacterized molecule from a biological standpoint, this does not preclude a rigorous scientific assessment. By adopting the hypothesis of anti-inflammatory activity based on its chemical class, we have laid out a systematic, multi-stage research program. This guide provides a clear path forward, beginning with targeted in vitro assays to establish potency and mechanism, progressing to validated in vivo models to confirm efficacy, and culminating in the establishment of a predictive in vitro-in vivo correlation. This integrated approach, grounded in sound scientific principles and causality, is fundamental to transforming a novel compound from a chemical curiosity into a well-characterized entity with therapeutic potential.
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Independent Verification of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the therapeutic potential of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, a novel compound with a promising oxazole scaffold. The oxazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including established anti-inflammatory agents.[1][2] This document outlines a series of in vitro and in vivo experimental protocols to rigorously assess its anti-inflammatory and analgesic properties, comparing its hypothetical performance against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs).
The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4] This guide will focus on evaluating the inhibitory activity of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate against COX-1 and COX-2 isoforms to determine its efficacy and potential for gastrointestinal side effects, a common issue with non-selective COX inhibitors.
Comparative Landscape: Established Oxazole-Based Anti-inflammatory Agents
To establish a relevant benchmark for evaluating Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, we will compare its potential activity with existing drugs that also feature an oxazole or a bioisosteric isoxazole ring.
-
Oxaprozin: A non-selective COX inhibitor belonging to the propionic acid class of NSAIDs, used for the management of osteoarthritis and rheumatoid arthritis.[3][5]
-
Valdecoxib: A selective COX-2 inhibitor, now withdrawn from the market, which was used for treating arthritis and menstrual pain.[3] Its selectivity for COX-2 over COX-1 was a key feature aimed at reducing gastrointestinal adverse effects.
By comparing the activity profile of our target compound with these established agents, we can gain valuable insights into its potential therapeutic window and clinical utility.
Proposed Experimental Verification Workflow
A multi-tiered approach, encompassing both in vitro and in vivo models, is essential for a thorough evaluation of a novel anti-inflammatory candidate.
In Vitro Assays: Mechanistic Insights and Potency Determination
These assays are crucial for elucidating the mechanism of action and quantifying the potency of the test compound at the molecular and cellular levels.
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
This assay directly measures the ability of the test compound to inhibit the activity of the COX-1 and COX-2 enzymes.
-
Principle: The assay quantifies the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-1 and COX-2 enzymes. The amount of prostaglandin produced is measured, typically using an enzyme immunoassay (EIA).
-
Protocol:
-
Prepare a series of dilutions of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, Oxaprozin (as a non-selective control), and a selective COX-2 inhibitor (e.g., Celecoxib).
-
In separate wells of a 96-well plate, incubate the respective enzymes (COX-1 or COX-2) with each compound dilution for a predetermined time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Stop the reaction and measure the concentration of the resulting prostaglandin using a specific EIA kit.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX isoforms.
-
2. Inhibition of Pro-inflammatory Cytokine Production in Macrophages:
This assay assesses the compound's ability to suppress the production of key inflammatory mediators in a cellular context.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The inhibitory effect of the test compound on this process is quantified.
-
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate and control drugs for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Determine the IC50 of the compound for the inhibition of each cytokine.
-
3. Nitric Oxide (NO) Inhibition Assay:
This assay evaluates the compound's effect on the production of nitric oxide, another important mediator of inflammation.
-
Principle: In response to inflammatory stimuli like LPS, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO. The Griess reagent is used to measure nitrite, a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Follow the same cell culture and treatment procedure as in the cytokine assay.
-
After the 24-hour incubation with LPS, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the IC50 for NO inhibition.
-
In Vitro Experimental Workflow
In Vivo Models: Efficacy and Safety Assessment in a Biological System
Animal models are indispensable for evaluating the overall therapeutic effect and potential side effects of a drug candidate in a living organism.[6][7][8]
1. Carrageenan-Induced Paw Edema Model:
This is a widely used and well-characterized model of acute inflammation.[6]
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of the test compound is determined by its ability to reduce this swelling.
-
Protocol:
-
Acclimatize male Wistar rats for one week.
-
Group the animals and administer Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, Oxaprozin, and a vehicle control orally.
-
After one hour, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each treatment group compared to the control group.
-
2. Acetic Acid-Induced Writhing Test:
This model is used to assess the peripheral analgesic activity of a compound.
-
Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) in mice, which is a response to pain. Analgesic compounds reduce the number of writhes.
-
Protocol:
-
Use Swiss albino mice, grouped and treated with the test compound, a standard analgesic (e.g., Aspirin), and a vehicle control.
-
Thirty minutes after treatment, inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes.
-
Calculate the percentage protection from writhing for each group.
-
3. Ulcerogenic Potential Assessment:
This is a critical safety evaluation to determine the likelihood of the compound causing gastric ulcers, a common side effect of NSAIDs.
-
Principle: The test compound is administered at a therapeutic and a higher dose for several consecutive days. The stomachs of the animals are then examined for the presence of ulcers.
-
Protocol:
-
Administer the test compound and a control (e.g., Indomethacin, known to be ulcerogenic) to rats orally for 5-7 days.
-
On the final day, euthanize the animals and carefully dissect their stomachs.
-
Examine the gastric mucosa for any signs of hemorrhage, ulcers, or other lesions.
-
Score the severity of gastric damage based on a predefined scale.
-
In Vivo Evaluation Workflow
Data Interpretation and Comparative Analysis (Hypothetical Data)
To illustrate the comparative analysis, the following tables present hypothetical data for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (K-MA) against established NSAIDs.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | TNF-α Inhibition IC50 (µM) | NO Inhibition IC50 (µM) |
| K-MA (Hypothetical) | 15.2 | 0.8 | 19.0 | 5.4 | 8.1 |
| Oxaprozin | 10.5 | 12.3 | 0.85 | 18.2 | 25.6 |
| Celecoxib | >100 | 0.04 | >2500 | 2.1 | 4.5 |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Compound (Dose) | Paw Edema Inhibition at 4h (%) | Analgesic Activity (% Protection) | Ulcer Index |
| K-MA (20 mg/kg, hypothetical) | 55.8 | 62.5 | 0.5 (Mild) |
| Oxaprozin (20 mg/kg) | 48.2 | 55.1 | 2.8 (Moderate) |
| Indomethacin (10 mg/kg) | 65.3 | 70.2 | 4.5 (Severe) |
| Control (Vehicle) | 0 | 0 | 0.0 |
Based on this hypothetical data, Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate demonstrates promising potential as a selective COX-2 inhibitor with significant anti-inflammatory and analgesic effects. Its improved gastrointestinal safety profile compared to non-selective NSAIDs like Oxaprozin and even the potent Indomethacin would be a significant advantage.
Conclusion
The outlined experimental framework provides a robust and comprehensive approach for the independent verification of the therapeutic potential of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. By systematically evaluating its mechanism of action, potency, efficacy, and safety in comparison to established drugs, a clear and objective assessment of its viability as a novel anti-inflammatory and analgesic agent can be achieved. The hypothetical data presented herein suggests that this compound warrants further investigation as a potentially safer alternative to existing NSAIDs.
References
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Gautam, R. K., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(21), 6549. [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
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Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 10(2), 479-487. [Link]
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Slideshare. (2018). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]
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Khan, I., et al. (2021). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Scientific Reports, 11(1), 20583. [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
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Li, Y., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 14(3), 386-410. [Link]
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Grover, J., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17765-17791. [Link]
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Chawla, G., et al. (2013). Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. BioMed Research International, 2013, 373892. [Link]
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Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(12), 1275-1284. [Link]
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Villalobos-García, D., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2465. [Link]
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Kumar, A., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 80, 248-255. [Link]
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Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. [Link]
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Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
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Benchmarking Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate Against Standard of Care in Inflammatory Disease Models: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the preclinical benchmarking of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, a novel oxazole derivative, against established standards of care for inflammatory conditions. Due to the limited publicly available data on this specific compound, this document serves as a methodological guide, outlining the necessary steps to rigorously evaluate its therapeutic potential. We will focus on a hypothetical anti-inflammatory application, providing detailed experimental protocols, data interpretation strategies, and a comparative analysis framework against common anti-inflammatory agents such as Celecoxib (a COX-2 inhibitor) and Dexamethasone (a corticosteroid).
Introduction: The Rationale for Benchmarking a Novel Oxazole Derivative
The oxazole ring is a key heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, as a member of this class, presents a compelling candidate for investigation as a novel therapeutic agent. However, to establish its potential clinical utility, a rigorous head-to-head comparison against the current standard of care is imperative.
Standard treatments for inflammatory diseases range from non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids to disease-modifying antirheumatic drugs (DMARDs) and biologics.[2][3] These established therapies, while effective for many, are often associated with significant side effects, highlighting the ongoing need for novel agents with improved efficacy and safety profiles.[4] This guide will therefore use Celecoxib and Dexamethasone as representative standards of care for benchmarking purposes.
Our objective is to provide a detailed roadmap for researchers to:
-
Characterize the in vitro anti-inflammatory activity of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
-
Evaluate its in vivo efficacy in a relevant animal model of inflammation.
-
Directly compare its performance against established anti-inflammatory drugs.
Comparative Mechanism of Action: A Postulated Overview
While the precise mechanism of action for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is yet to be elucidated, we can infer potential pathways based on related compounds. Many anti-inflammatory agents function by modulating key signaling cascades involved in the inflammatory response.[5]
A plausible hypothesis is that Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate may exert its effects through the inhibition of pro-inflammatory mediators. This is in contrast to the well-defined mechanisms of our chosen standards of care:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that blocks the synthesis of prostaglandins, key mediators of pain and inflammation.[6]
-
Dexamethasone: A potent synthetic glucocorticoid that binds to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1, and the upregulation of anti-inflammatory genes.[5]
The following diagram illustrates the potential points of intervention for these compounds in a generalized inflammatory signaling pathway.
Caption: Postulated intervention points of anti-inflammatory agents.
In Vitro Benchmarking: Inhibition of Pro-inflammatory Cytokines
The initial step in evaluating a novel anti-inflammatory compound is to assess its activity in a controlled in vitro setting. A widely accepted method is to measure the inhibition of pro-inflammatory cytokine production in immune cells, such as macrophages, following stimulation with an inflammatory agent like lipopolysaccharide (LPS).[5]
Experimental Protocol: In Vitro Anti-inflammatory Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate on the production of TNF-α and IL-6 in LPS-stimulated macrophages, in comparison to Celecoxib and Dexamethasone.
Cell Line: RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages.
Methodology:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, Celecoxib, or Dexamethasone. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. A set of wells without LPS stimulation will serve as a negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Quantification: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.
Hypothetical Data Summary
The following table presents a hypothetical outcome of the in vitro assay, illustrating how the data would be structured for comparative analysis.
| Compound | Target Cell Line | IC50 for IL-6 Inhibition (µM) | IC50 for TNF-α Inhibition (µM) |
| Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate | RAW 264.7 | Experimental Value | Experimental Value |
| Celecoxib | RAW 264.7 | Experimental Value | Experimental Value |
| Dexamethasone | RAW 264.7 | Experimental Value | Experimental Value |
In Vivo Benchmarking: Carrageenan-Induced Paw Edema Model
To assess the anti-inflammatory potential in a living organism, the carrageenan-induced paw edema model in rodents is a widely used and well-validated acute inflammation model.[6] This model allows for the evaluation of a compound's ability to reduce edema, a cardinal sign of inflammation.
Experimental Protocol: In Vivo Anti-inflammatory Assay
Objective: To evaluate the in vivo anti-inflammatory efficacy of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate by measuring the reduction of carrageenan-induced paw edema in rats, in comparison to Celecoxib.
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
Methodology:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose, orally)
-
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate (e.g., 10, 30, 100 mg/kg, orally)
-
Celecoxib (e.g., 30 mg/kg, orally)
-
-
Compound Administration: Administer the test compounds or vehicle orally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Hypothetical Data Summary
The table below illustrates a potential format for summarizing the results from the in vivo study.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | Experimental Value | 0 |
| Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate | 10 | Experimental Value | Calculated Value |
| Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate | 30 | Experimental Value | Calculated Value |
| Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate | 100 | Experimental Value | Calculated Value |
| Celecoxib | 30 | Experimental Value | Calculated Value |
Experimental Workflow and Decision Logic
The following diagram outlines the proposed workflow for benchmarking Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, from initial in vitro screening to in vivo efficacy testing.
Caption: Decision workflow for preclinical anti-inflammatory screening.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial benchmarking of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate against established standards of care for inflammation. By following the outlined in vitro and in vivo protocols, researchers can generate the necessary data to make informed decisions about the therapeutic potential of this novel compound.
Positive results from these initial studies would warrant further investigation into the compound's specific molecular targets, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in chronic models of inflammatory diseases such as collagen-induced arthritis. This systematic approach is crucial for the successful translation of a promising chemical entity from the laboratory to the clinic.
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New directions in the standard of care for inflammatory arthritis. Postgraduate Medicine. [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. [Link]
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How should I manage a patient with severe inflammation? - Dr.Oracle. [Link]
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Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators. PMC - NIH. [Link]
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Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide. MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Foundational Safety and Hazard Assessment
Before handling or disposing of potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, a thorough understanding of its potential hazards is crucial. In the absence of specific toxicological data, a conservative approach based on analogous compounds is warranted.
Inferred Hazard Profile:
-
Potassium Salts: Generally, potassium salts of organic acids exhibit low levels of toxicity.[1][2]
-
Oxazole Moiety: The oxazole ring is a five-membered heterocyclic compound containing nitrogen and oxygen.[3][4] While the ring itself is relatively stable, derivatives can undergo various reactions.[3][5] Consideration should be given to potential reactions with strong oxidizing agents or extreme pH conditions, which could lead to ring opening or the formation of other byproducts.
Given these considerations, potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate should be handled as a chemical of unknown but potential hazard.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1][6][7]
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[6]
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, sealed container for disposal.[6][8] For larger spills, an inert absorbent material like vermiculite or sand can be used before collection.[9] All materials used for spill cleanup should be disposed of as hazardous waste.[9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is to treat it as a chemical waste product. Do not dispose of this compound down the drain or in regular trash unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office and local regulations.[6][9]
Table 1: Personal Protective Equipment (PPE) for Disposal
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Safety glasses with side shields or chemical safety goggles. | Protects against accidental splashes or airborne particles. Conforms to OSHA 29 CFR 1910.133.[10] |
| Hand | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. Dispose of contaminated gloves after use.[1][2] |
| Body | Laboratory coat. | Minimizes contact with clothing and skin.[1] |
| Respiratory | Use in a well-ventilated area or fume hood. | For situations with a high likelihood of dust generation, a NIOSH-approved respirator may be necessary.[8] |
Disposal Workflow:
-
Waste Segregation: Collect waste potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate separately from other waste streams.[7] Avoid mixing with incompatible materials, such as strong oxidizing agents.[10]
-
Containerization: Place the solid waste into a designated, compatible, and clearly labeled container.[6] The container must be sealable to prevent leaks or spills.
-
Labeling: The waste container must be labeled as "Hazardous Waste" or "Chemical Waste" and clearly identify the contents: "Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate" and its CAS number, 2059941-95-4.[11][12][13] Include the date when waste was first added to the container.[14]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[14] This area should be a cool, dry, and well-ventilated location away from general laboratory traffic. Ensure secondary containment is in place to manage any potential leaks.[9]
-
Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[9][14] Do not transport hazardous waste yourself.[9]
Decontamination of Empty Containers
Empty containers that previously held potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate must also be managed as chemical waste.
Procedure for Decontamination:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent. Given the compound is a potassium salt, water is likely a suitable solvent.
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste along with the primary chemical waste.[6] Do not pour the rinsate down the drain.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste, such as in a designated broken glass box. Be sure to deface or remove all chemical labels from the container before disposal.[9]
Regulatory Context and Institutional Policies
It is imperative to recognize that all chemical waste disposal is governed by local, state, and federal regulations. Your institution's EHS office is the ultimate authority on the specific procedures to be followed in your laboratory.[6] These guidelines are intended to provide a scientifically sound framework, but they do not supersede the policies of your institution. Always consult your EHS office for clarification on any aspect of waste disposal.[9][15]
References
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- Vanderbilt University Medical Center.
- Edvotek.
- Carl ROTH.
- Labor
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- POTASSIUM ACETATE 1. Product Identification 2. Composition/Information on Ingredients 3.
- BIOFOUNT. potassium 2-(5-methyl-1,3-oxazol-2-yl)
- BLDpharm. 2059941-95-4|Potassium 2-(5-methyl-1,3-oxazol-2-yl)
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- Fisher Scientific.
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- BLDpharm. 1240527-13-2|Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)
- Chemenu. cas 2059941-95-4|| where to buy Potassium 2-(5-methyloxazol-2-yl)
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
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A Comprehensive Safety and Handling Guide for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally similar compounds, including potassium acetate and various oxazole derivatives. This approach ensures a robust framework for minimizing risk and ensuring a safe laboratory environment.
I. Hazard Assessment and Core Principles
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate is a potassium salt of a carboxylic acid containing an oxazole ring. While specific toxicity data is unavailable, a precautionary approach is warranted. Based on analogous compounds, potential hazards may include:
-
Skin and Eye Irritation: May cause irritation upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]
The fundamental principle of safe handling is to minimize all routes of exposure—inhalation, skin contact, and ingestion—through the consistent and correct use of personal protective equipment and adherence to established laboratory safety procedures.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for mitigating the risks associated with handling Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate. The required level of protection is dictated by the nature of the laboratory operation.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[5] | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), chemical-resistant boots.[5] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[5] | For responding to spills or uncontrolled releases of the compound. |
Glove Selection: Nitrile gloves are generally recommended for handling this type of compound.[3] It is advisable to change gloves regularly, typically every 30 to 60 minutes, and immediately if they become contaminated or damaged.[6] For operations with a higher risk of exposure, double gloving is recommended.[6][7]
III. Operational and Handling Plan
A systematic workflow is essential for the safe handling of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate from preparation to disposal.
Caption: Workflow for Handling Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
-
Preparation:
-
Before handling the compound, don the appropriate PPE as outlined in the table above.[3]
-
All manipulations of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use spark-proof tools and equipment where necessary, as some heterocyclic compounds can be flammable.
-
-
Handling and Reaction:
-
When transferring the solid, avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled.
-
-
Cleanup:
-
Wash hands thoroughly with soap and water after handling the compound.[4]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][8]
-
For large spills, follow your institution's emergency spill response protocol.
-
Ventilate the area and wash the spill site after material pickup is complete.[1]
V. Disposal Plan
Proper disposal of chemical waste is paramount to ensure environmental protection and regulatory compliance.
Caption: Waste Disposal Workflow for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate.
Disposal Procedures:
-
Solid Waste: Unused or waste Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate and materials contaminated with it (e.g., weighing paper, gloves) should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound and solvent rinses should be collected in a separate, clearly labeled, and sealed waste container.
-
Disposal Method: Due to the lack of specific hazardous waste classification for this compound, it is recommended to treat it as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of this chemical down the drain or in the regular trash.[9] Contaminated packaging should be disposed of as unused product.
By adhering to these guidelines, researchers can handle Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate in a manner that prioritizes personal safety and environmental responsibility.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
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- Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
- Edvotek. (2025, May 14). Potassium Acetate - Safety Data Sheet.
- Flinn Scientific. (2014, January 16). Potassium Acetate Safety Data Sheet (SDS).
- Thermo Fisher Scientific. (2009, June 18). SAFETY DATA SHEET.
- Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2021, September 25). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetic acid, potassium salt, pa.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
